molecular formula C15H11NO2 B1594986 4-Cyanophenyl 4-methylbenzoate CAS No. 32792-42-0

4-Cyanophenyl 4-methylbenzoate

Cat. No.: B1594986
CAS No.: 32792-42-0
M. Wt: 237.25 g/mol
InChI Key: QIAWNOODTBZTGG-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-methylbenzoate is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyanophenyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAWNOODTBZTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336348
Record name p-Toluic acid, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32792-42-0
Record name p-Toluic acid, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyanophenyl 4-methylbenzoate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyanophenyl 4-methylbenzoate is a benzoate ester distinguished by its rigid, linear molecular architecture and polar functional groups. This structure, comprising a cyanophenyl group linked via an ester bridge to a methylbenzoate moiety, makes it a molecule of significant interest in materials science. Its primary role is as a key intermediate and building block in the synthesis of advanced thermotropic liquid crystals. The presence of the terminal cyano group is a well-established strategy for inducing strong positive dielectric anisotropy, a critical property for applications in twisted nematic liquid crystal displays (TN-LCDs).[1] This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, and detailed characterization data for researchers and professionals in chemical synthesis and materials development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its defining feature is the rod-like shape, which is fundamental to the formation of liquid crystalline phases (mesophases) in related, more complex molecules. The combination of the polar nitrile (-C≡N) group and the ester linkage (-COO-) results in strong dipole-dipole interactions that influence molecular packing and, consequently, its physical properties.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 32792-42-0[2]
Molecular Formula C₁₅H₁₁NO₂[2]
Molar Mass 237.25 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 142-143 °C[2]
Boiling Point 411.3 ± 38.0 °C (Predicted)[2]
Density 1.21 ± 0.1 g/cm³ (Predicted)[2]

Synthesis and Purification

The most direct and reliable synthesis of this compound is achieved through the esterification of 4-cyanophenol with 4-methylbenzoyl chloride. This method is favored due to the high reactivity of the acyl chloride, which ensures a high-yield reaction under relatively mild conditions. A tertiary amine base, such as pyridine or triethylamine, is employed as a catalyst and, critically, as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow: Synthesis and Purification

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification R1 4-Cyanophenol Reaction Esterification Reaction (0°C to RT, Stirring) R1->Reaction R2 4-Methylbenzoyl Chloride R2->Reaction Base Pyridine (Base/Catalyst) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Quench Aqueous HCl Wash (Remove Pyridine) Reaction->Quench Wash Brine Wash Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filtration Dry->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Recrystal Recrystallization (e.g., Ethanol/Water) Evap->Recrystal FinalProduct Pure 4-Cyanophenyl 4-methylbenzoate Recrystal->FinalProduct

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents:

  • 4-Cyanophenol (1.0 eq)

  • 4-Methylbenzoyl chloride (1.05 eq)

  • Pyridine (1.5 eq), dried

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol and Deionized Water (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyanophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the solution to 0°C using an ice bath. Add 4-methylbenzoyl chloride (1.05 eq) dropwise via a syringe over 15 minutes. The formation of a white precipitate (pyridinium hydrochloride) is typically observed.

    • Causality Insight: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 4-cyanophenol is consumed.

  • Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x) to remove excess pyridine, followed by water (1x) and brine (1x).

    • Self-Validation: The acid wash is a critical step. Successful removal of pyridine is confirmed if the aqueous layer is acidic upon testing with pH paper.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until persistent turbidity is observed. Cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is paramount. This is achieved through a combination of spectroscopic techniques, primarily NMR and IR spectroscopy.

Logical Flow for Compound Characterization

G cluster_analysis Spectroscopic Analysis cluster_validation Validation Start Synthesized Product IR IR Spectroscopy (Functional Group ID) Start->IR HNMR ¹H NMR (Proton Environment) Start->HNMR CNMR ¹³C NMR (Carbon Skeleton) Start->CNMR Structure Structural Confirmation (Data Correlation) IR->Structure Purity Purity Assessment (Absence of Impurity Signals) HNMR->Purity HNMR->Structure CNMR->Structure Final Validated Structure Purity->Final Structure->Final

Caption: Logical workflow for the structural validation of the final product.

Expected Spectroscopic Data

The following table summarizes the key signals and absorptions expected for this compound.

Table 2: Characteristic Spectroscopic Data

TechniqueFeatureExpected Value and Assignment
¹H NMR Chemical Shift (δ, ppm)~8.1 (d, 2H, Ar-H ortho to C=O) ~7.7 (d, 2H, Ar-H ortho to CN) ~7.4 (d, 2H, Ar-H ortho to O) ~7.3 (d, 2H, Ar-H ortho to CH₃) ~2.45 (s, 3H, -CH₃)
¹³C NMR Chemical Shift (δ, ppm)~165 (Ester C=O) ~154 (Ar-C-O) ~145 (Ar-C-CH₃) ~134 (Ar-C-H) ~132 (Ar-C-H) ~130 (Ar-C-H) ~126 (Ar-C-COO) ~122 (Ar-C-H) ~118 (Nitrile C≡N) ~111 (Ar-C-CN) ~22 (Methyl -CH₃)
IR Spectroscopy Wavenumber (cm⁻¹)~2230 cm⁻¹ (Strong, sharp C≡N stretch) ~1735 cm⁻¹ (Strong, sharp C=O ester stretch) ~1270 & 1100 cm⁻¹ (Strong C-O ester stretches)

Note: NMR chemical shifts are approximate and can vary based on the solvent used (e.g., CDCl₃).

Applications in Materials Science

The primary application of this compound and its analogues is as precursors for nematic liquid crystals.[4] The rigid core, linearity, and strong terminal dipole (from the cyano group) are essential features for creating materials with a stable nematic phase over a broad temperature range.[4][5] These molecules are often components in complex eutectic mixtures designed to achieve specific performance characteristics for display technologies, such as predictable alignment, high resolution, and optimal electro-optical response.[1][4] The ability to tune properties like dielectric anisotropy and clearing points by modifying the alkyl chain (in this case, a methyl group) makes this class of compounds highly versatile for developing next-generation liquid crystal displays and other optoelectronic devices.[1][6]

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with plenty of water.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It may also cause skin and eye irritation.[7][8]

Always consult the latest Material Safety Data Sheet (MSDS) before handling this compound.[9]

Conclusion

This compound is a foundational molecule in the field of materials chemistry, particularly for liquid crystal synthesis. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and clear spectroscopic signatures make it an ideal model compound for research and development. A thorough understanding of its synthesis and characterization, as detailed in this guide, is essential for professionals aiming to design and create advanced materials for optical and electronic applications.

References

4-Cyanophenyl 4-methylbenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyanophenyl 4-methylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in the fields of materials science and pharmaceutical development. We will delve into its fundamental molecular characteristics, logical synthesis strategies, and key applications, offering field-proven insights for researchers and development professionals.

Molecular Profile and Physicochemical Characteristics

This compound (CAS No: 32792-42-0) is an aromatic ester characterized by a rigid core structure containing two phenyl rings linked by an ester group.[1] One ring is substituted with a nitrile (cyano) group, and the other with a methyl group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable intermediate.

Core Molecular Attributes

The fundamental properties of a molecule are critical for predicting its behavior in various systems, from reaction flasks to biological assays. The molecular formula of this compound is C₁₅H₁₁NO₂.[2][3] Its calculated molecular weight is 237.25 g/mol .[1][2]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

For practical lab work, a summary of key physical properties is indispensable. These values are crucial for designing purification procedures, selecting appropriate solvents, and ensuring safe handling.

PropertyValueSource
CAS Number 32792-42-0[2][4]
Molecular Formula C₁₅H₁₁NO₂[2][3]
Molecular Weight 237.25 g/mol [1][2]
Melting Point 142-143 °C[2]
Boiling Point 411.3 ± 38.0 °C (Predicted)[2]
Density 1.21 ± 0.1 g/cm³ (Predicted)[2]
SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N[3]
InChIKey QIAWNOODTBZTGG-UHFFFAOYSA-N[3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through esterification. A robust and widely applicable method involves the reaction of an activated carboxylic acid derivative with a phenol. Below is a detailed protocol based on the classical acid chloride intermediate route, chosen for its reliability and scalability in a laboratory setting.

Experimental Protocol: Acid Chloride-Mediated Esterification

This two-step process first activates the carboxylic acid, 4-methylbenzoic acid, by converting it to its more reactive acid chloride form. This intermediate then readily reacts with 4-cyanophenol to form the desired ester.

Step 1: Synthesis of 4-methylbenzoyl chloride

  • Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-methylbenzoic acid (1.0 eq) to the flask.

  • Reaction: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the flask at room temperature.

    • Causality Insight: Thionyl chloride is an excellent reagent for this conversion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.

  • Reflux: Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by observing the dissolution of the solid 4-methylbenzoic acid.

  • Purification: Remove excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylbenzoyl chloride is often of sufficient purity to be used directly in the next step.

Step 2: Esterification with 4-cyanophenol

  • Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanophenol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (~1.1 eq) in an anhydrous solvent like dichloromethane (DCE) or tetrahydrofuran (THF).

    • Trustworthiness Principle: Anhydrous conditions are critical. Acid chlorides are highly reactive towards water, which would hydrolyze the intermediate back to the carboxylic acid, significantly reducing the yield. The inert atmosphere prevents this.

  • Reaction: Cool the solution in an ice bath (0 °C). Slowly add the crude 4-methylbenzoyl chloride from Step 1 to the solution.

  • Completion: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Workup & Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural motifs of this compound make it a versatile building block in several advanced applications.

  • Liquid Crystal Materials: Esters containing cyanophenyl groups are fundamental components in liquid crystal displays (LCDs).[1][5] The cyano group provides a strong dipole moment, which is essential for the alignment of the molecules in an electric field, while the rigid benzoate core contributes to the formation of stable liquid crystalline phases.[5] The methyl substituent can further modulate these properties, such as enhancing thermal stability.[1]

  • Pharmaceutical Intermediates: The molecule serves as a valuable scaffold in medicinal chemistry.

    • Bioisostere Precursor: The cyano group is a well-known precursor to the tetrazole ring, a common bioisostere for the carboxylic acid group. This transformation is particularly relevant in the design of drugs like angiotensin II receptor antagonists, which are used to treat hypertension.[1]

    • Scaffold for Active Agents: The core phenyl benzoate structure can be modified to create various active pharmaceutical ingredients (APIs). Through ester hydrolysis, the molecule can be broken down into 4-methylbenzoic acid and 4-cyanophenol, both of which are useful building blocks for other complex molecules, including some nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

  • Functional Polymers: As a monomer, it can be incorporated into polymers to create materials with specific optical or electronic properties, driven by the polarity and rigidity of its structure.

Conclusion

This compound is more than a simple chemical compound; it is a highly functionalized intermediate with significant potential. Its well-defined molecular structure and predictable reactivity, grounded in classical organic chemistry principles, make it a reliable component for both established and novel applications. For researchers in materials science and drug discovery, understanding the synthesis and properties of this molecule opens avenues for developing next-generation liquid crystals, targeted therapeutics, and advanced polymers.

References

An In-depth Technical Guide to 4-Cyanophenyl 4-methylbenzoate: Synthesis, Properties, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Cyanophenyl 4-methylbenzoate, a key intermediate in the development of advanced materials, particularly liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth information on its chemical identity, synthesis, physicochemical properties, and applications, grounded in established scientific principles.

Chemical Identity and Nomenclature

This compound is a benzoate ester characterized by a cyanophenyl group and a tolyl group. Its unique molecular structure, featuring a rigid core and a polar cyano group, is fundamental to its utility in materials science.

Systematic IUPAC Name: this compound[1]

Synonyms:

  • 4-Cyanophenyl-4'-Methylbenzoate[2]

  • 4-Methylbenzoic acid 4-cyanophenyl ester

  • Benzoic acid, 4-methyl-, 4-cyanophenyl ester

Key Identifiers:

  • CAS Number: 32792-42-0[2][3]

  • Molecular Formula: C₁₅H₁₁NO₂[1][2][3]

  • Molecular Weight: 237.25 g/mol [3]

  • InChI: InChI=1S/C15H11NO2/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3[1]

  • SMILES: CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N[1]

Physicochemical and Thermochemical Properties

The physical and chemical properties of this compound are crucial for its handling, processing, and performance in various applications.

PropertyValueSource
Melting Point 142-143 °C[3]
Boiling Point (Predicted) 411.3 ± 38.0 °C[3]
Density (Predicted) 1.21 ± 0.1 g/cm³[3]
XlogP (Predicted) 3.7[1]

Synthesis Methodology: A Validated Approach

The synthesis of this compound is typically achieved through the esterification of 4-cyanophenol with 4-methylbenzoyl chloride. This method is a standard and reliable procedure for forming benzoate esters.

General Experimental Protocol

Materials:

  • 4-Cyanophenol

  • 4-Methylbenzoyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanophenol in anhydrous dichloromethane.

  • Addition of Base: Add a slight excess of pyridine to the solution. Pyridine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Addition of Acyl Chloride: Slowly add an equimolar amount of 4-methylbenzoyl chloride to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with dilute hydrochloric acid to neutralize the excess pyridine. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield a pure, crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 4-Cyanophenol Reaction Esterification in Dichloromethane Reactant1->Reaction Reactant2 4-Methylbenzoyl Chloride Reactant2->Reaction Base Pyridine Base->Reaction Workup Acid/Base Wash & Extraction Reaction->Workup Crude Product Drying Drying & Concentration Workup->Drying Purification Recrystallization Drying->Purification Product 4-Cyanophenyl 4-methylbenzoate Purification->Product Pure Product LCD_Application cluster_synthesis Material Synthesis cluster_formulation LC Mixture Formulation cluster_device Device Fabrication & Operation Synthesis Synthesis of 4-Cyanophenyl 4-methylbenzoate Formulation Blending with other LC components Synthesis->Formulation Key Component Cell Injection into Display Cell Formulation->Cell Optimized LC Mixture Operation Application of Electric Field Cell->Operation Outcome Light Modulation for Display Operation->Outcome

References

Discovery and history of cyanophenyl benzoate liquid crystals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Cyanophenyl Benzoate Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of chemically stable, room-temperature liquid crystals in the early 1970s catalyzed a revolution in electronics, enabling the flat-panel display technology that now permeates modern life. Within this pivotal class of materials, cyanophenyl benzoates emerged as indispensable components, prized for their robust mesophase behavior and significant positive dielectric anisotropy. This technical guide provides a comprehensive exploration of the discovery, history, and core scientific principles of cyanophenyl benzoate liquid crystals. We delve into the molecular architecture that dictates their unique properties, detail their chemical synthesis, outline the suite of experimental techniques for their characterization, and discuss their foundational role in electro-optic applications. This document serves as a technical resource for researchers and scientists, offering field-proven insights into the causality behind experimental design and the structure-property relationships that make these materials cornerstones of liquid crystal technology.

Historical Context: The Quest for a Stable Mesophase

The history of cyanophenyl benzoate liquid crystals is intrinsically linked to the broader search for materials suitable for the first viable liquid crystal displays (LCDs). Early liquid crystals discovered in the late 19th and early 20th centuries, such as cholesteryl benzoate, were often chemically unstable and exhibited liquid crystalline phases (mesophases) only at elevated temperatures. The invention of the twisted nematic (TN) display in the late 1960s created an urgent need for new materials with a specific set of properties: a stable nematic mesophase at ambient temperatures, chemical and photochemical stability, colorlessness, and, crucially, a strong positive dielectric anisotropy (Δε).[1][2]

The breakthrough came from the laboratory of George W. Gray at the University of Hull.[3][4] In 1972, Gray's team synthesized the 4-alkyl-4'-cyanobiphenyls (e.g., 5CB), which were the first compounds to meet all of these requirements.[2] This discovery was the critical enabler for the commercialization of LCDs in watches, calculators, and instrument panels.[5] The success of the cyanobiphenyls spurred intense research into other molecular structures that could offer similar or complementary properties. It was in this fertile scientific environment that cyanophenyl benzoates were investigated and established as a vital class of liquid crystals, often used in conjunction with cyanobiphenyls to formulate mixtures with optimized performance characteristics.[1][6] While many early liquid crystals were incompatible with cyanobiphenyls, forming unwanted smectic phases, certain classes of phenyl benzoate esters were found to be highly miscible, allowing for the fine-tuning of properties like viscosity and nematic temperature range.[6]

Molecular Design and Structure-Property Relationships

The remarkable properties of cyanophenyl benzoate liquid crystals are a direct consequence of their specific molecular architecture. The archetypal structure consists of three key components: a terminal cyano group, a rigid core composed of two phenyl rings linked by a benzoate ester group, and a flexible alkyl or alkoxy tail.

  • The Cyano (-C≡N) Group: This terminal group is the primary determinant of the material's dielectric properties. The strong electron-withdrawing nature of the nitrile creates a large permanent dipole moment along the long molecular axis. This feature is directly responsible for the large, positive dielectric anisotropy (Δε > 0), which is the essential property for inducing molecular reorientation in a TN-LCD.[7][8]

  • The Phenyl Benzoate Core: The rigid, linear core, composed of aromatic rings, provides the structural anisotropy necessary for the formation of a liquid crystal phase. This rod-like shape promotes the long-range orientational order characteristic of the nematic phase.[7] The ester linkage (-COO-) contributes to the molecular polarity and influences the clearing point (the temperature of the transition from the nematic to the isotropic liquid phase).

  • The Flexible Alkyl Chain (-CnH2n+1): The terminal alkyl chain adds flexibility to the molecule. This flexibility disrupts perfect crystalline packing, which helps to lower the melting point and broaden the temperature range over which the nematic phase is stable.[7]

The systematic variation of the alkyl chain length in a homologous series provides a clear illustration of the structure-property relationship. As the chain length (n) increases, there is a general, albeit non-linear, trend in the phase transition temperatures.

Table 1: Phase Transition Temperatures for the Homologous Series of 4-Cyanophenyl 4-Alkylbenzoates

Alkyl Chain (n)Compound NameMelting Point (Cr → N/I) (°C)Clearing Point (N → I) (°C)Nematic Range (°C)
34-Cyanophenyl 4-propylbenzoate788911
44-Cyanophenyl 4-butylbenzoate6310138
54-Cyanophenyl 4-pentylbenzoate559843
64-Cyanophenyl 4-hexylbenzoate489547
74-Cyanophenyl 4-heptylbenzoate549440
84-Cyanophenyl 4-octylbenzoate569741

Note: Data compiled from various sources. Exact transition temperatures can vary slightly depending on purity and measurement technique. This relationship allows for the precise tuning of material properties by chemical synthesis to meet the demands of specific applications.

Synthesis of Cyanophenyl Benzoate Liquid Crystals

The synthesis of 4-cyanophenyl 4-alkylbenzoates is typically achieved through a standard esterification reaction, a cornerstone of organic synthesis. The most common route involves the reaction of a 4-alkylbenzoyl chloride with 4-cyanophenol.

Experimental Protocol: Synthesis of 4-Cyanophenyl 4-Heptylbenzoate

This protocol describes a representative synthesis. Researchers should always adhere to standard laboratory safety procedures, including the use of personal protective equipment.

Step 1: Preparation of 4-Heptylbenzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-heptylbenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (approx. 2-3 equivalents) in excess.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-heptylbenzoyl chloride is a pale yellow liquid and can often be used in the next step without further purification.

Step 2: Esterification

  • Dissolve 4-cyanophenol (1 equivalent) in a suitable dry solvent, such as pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine, in a separate flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the 4-heptylbenzoyl chloride (1 equivalent) from Step 1 to the cooled solution of 4-cyanophenol dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid (e.g., 1M HCl) and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain the final product as a white crystalline solid.

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Purification A 4-Heptylbenzoic Acid C Reflux & Distillation A->C B Thionyl Chloride (SOCl₂) B->C D 4-Heptylbenzoyl Chloride C->D Crude Product F Reaction at 0°C to RT D->F E 4-Cyanophenol in Pyridine E->F G Aqueous Work-up (Extraction & Washes) F->G H Drying & Solvent Removal G->H I Recrystallization H->I J Pure 4-Cyanophenyl 4-Heptylbenzoate I->J CharacterizationWorkflow cluster_thermal Thermal Properties cluster_optical Optical Properties cluster_structural Structural Analysis cluster_dielectric Dielectric Properties Start Synthesized Compound DSC Differential Scanning Calorimetry (DSC) Start->DSC POM Polarized Optical Microscopy (POM) Start->POM XRD X-Ray Diffraction (XRD) Start->XRD DS Dielectric Spectroscopy Start->DS DSC_Out Phase Transition Temps (Tm, Tni) Enthalpies (ΔH) DSC->DSC_Out Final Full Material Profile DSC_Out->Final POM_Out LC Phase Identification (Textures) POM->POM_Out POM_Out->Final XRD_Out Molecular Ordering Layer Spacing (Smectic) XRD->XRD_Out XRD_Out->Final DS_Out Dielectric Anisotropy (Δε) DS->DS_Out DS_Out->Final TN_LCD Principle of a Twisted Nematic (TN) LCD Cell cluster_off Voltage OFF State cluster_on Voltage ON State Light_In_Off Unpolarized Light Pol1_Off Vertical Polarizer Light_In_Off->Pol1_Off LC_Off 90° Twisted Nematic LC Pol1_Off->LC_Off Vertically Polarized Pol2_Off Horizontal Polarizer LC_Off->Pol2_Off Polarization Rotated 90° Light_Out_Off Light Passes (Bright State) Pol2_Off->Light_Out_Off Light_In_On Unpolarized Light Pol1_On Vertical Polarizer Light_In_On->Pol1_On LC_On LC Molecules Align with E-Field (No Twist) Pol1_On->LC_On Vertically Polarized Pol2_On Horizontal Polarizer LC_On->Pol2_On Polarization Unchanged Light_Out_On Light Blocked (Dark State) Pol2_On->Light_Out_On

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Cyanophenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Cyanophenyl 4-methylbenzoate (C₁₅H₁₁NO₂), a compound of interest in materials science and organic synthesis. We delve into the core analytical techniques essential for structural elucidation and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of how each spectrum is generated and interpreted, grounded in established scientific principles. The protocols and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Blueprint

This compound is an aromatic ester featuring two key functional groups: a nitrile (-C≡N) and an ester (-COO-). This unique combination of an electron-withdrawing nitrile group and the ester linkage makes it a valuable building block, particularly in the synthesis of liquid crystals and other functional polymers. Accurate and unambiguous characterization is paramount to understanding its chemical behavior and ensuring its suitability for downstream applications. Spectroscopic analysis provides the necessary "fingerprint" to confirm its identity and purity.

The rationale for employing a multi-technique approach (NMR, IR, MS) lies in the complementary nature of the data obtained. While NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, IR spectroscopy identifies the specific functional groups present. Mass spectrometry, in turn, confirms the molecular weight and can offer insights into the molecule's fragmentation patterns, further corroborating the proposed structure.

Below is the chemical structure of this compound.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and deduce the electronic environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of CDCl₃ is standard for many organic molecules due to its excellent dissolving power and minimal spectral interference.[1]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and provides a reference point for all other chemical shifts.[1]

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. The spectrum is typically acquired on a 400 or 500 MHz spectrometer.[2]

  • Data Acquisition: A standard one-pulse experiment is usually sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans. For a sample of this concentration, 16 to 32 scans are generally adequate to achieve a good signal-to-noise ratio.

¹H NMR Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet (d)2HProtons ortho to the ester group (benzoyl moiety)
~7.75Doublet (d)2HProtons ortho to the cyano group (phenyl moiety)
~7.35Doublet (d)2HProtons meta to the ester group (benzoyl moiety)
~7.30Doublet (d)2HProtons meta to the cyano group (phenyl moiety)
~2.45Singlet (s)3HMethyl group protons

Note: Predicted values are based on spectral data from analogous structures such as 4-nitrophenyl-4-methylbenzoate and related benzoate esters.[3]

Interpretation and Causality

  • Aromatic Region (7.0-8.5 ppm): The spectrum is characterized by four distinct doublets. The protons on the 4-methylbenzoyl ring ortho to the electron-withdrawing ester carbonyl group are expected to be the most deshielded, appearing furthest downfield (~8.10 ppm). The protons on the 4-cyanophenyl ring are also split into two doublets. The powerful electron-withdrawing nature of the nitrile group deshields the ortho protons (~7.75 ppm) relative to the meta protons (~7.30 ppm).

  • Aliphatic Region (~2.45 ppm): A sharp singlet integrating to three protons is characteristic of the methyl group. Its singlet nature arises from the absence of adjacent protons, and its chemical shift is typical for a methyl group attached to an aromatic ring.[2]

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons (those without attached protons), which are invisible in ¹H NMR.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum The sample preparation is identical to that for ¹H NMR. The experiment is run on the same spectrometer, but the ¹³C nucleus is observed.

  • Instrumentation: Tune the spectrometer to the ¹³C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).[2]

  • Data Acquisition: A standard proton-decoupled experiment is used, which collapses all C-H splitting, resulting in a spectrum where each unique carbon appears as a single line. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a satisfactory signal-to-noise ratio.

¹³C NMR Data Summary

Chemical Shift (δ, ppm)Assignment
~165Ester Carbonyl (C=O)
~154C-O (cyanophenyl ring)
~145C-CH₃ (benzoyl ring)
~134C-CN (cyanophenyl ring)
~132CH (ortho to ester on benzoyl ring)
~130CH (meta to ester on benzoyl ring)
~126C-COO (benzoyl ring)
~123CH (meta to CN on cyanophenyl ring)
~118Cyano (C≡N)
~110CH (ortho to CN on cyanophenyl ring)
~22Methyl (CH₃)

Note: Chemical shifts are estimated based on standard values and data from similar structures like methyl 4-methylbenzoate and methyl 4-cyanobenzoate.[4][5][6]

Interpretation and Causality

  • Downfield Region (>100 ppm): The ester carbonyl carbon is the most deshielded (~165 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms. The aromatic carbons span a range from ~110 to ~154 ppm, with their specific shifts influenced by the attached functional groups. The carbon attached to the nitrile group (C-CN) is shifted downfield due to the inductive effect of the nitrile.

  • Upfield Region (<100 ppm): The only signal in this region is the methyl carbon at ~22 ppm, which is typical for an alkyl group attached to an aromatic system.[5]

cluster_sample Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg in ~0.7 mL CDCl3 prep2 Add TMS internal standard prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq_H ¹H NMR: 16-32 scans prep3->acq_H acq_C ¹³C NMR: ≥1024 scans (proton decoupled) prep3->acq_C analysis1 Process raw data (FID) - Fourier Transform - Phasing - Baseline Correction acq_H->analysis1 acq_C->analysis1 analysis2 Integrate peaks (¹H) analysis1->analysis2 analysis3 Assign chemical shifts and multiplicities analysis2->analysis3

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. When irradiated with infrared light, functional groups absorb energy at specific frequencies, corresponding to their vibrational modes (stretching, bending). This makes IR an excellent tool for functional group identification.

Experimental Protocol: Acquiring an ATR-IR Spectrum Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

IR Data Summary

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2230C≡N StretchNitrile
~1735C=O StretchEster
~1600, ~1480C=C StretchAromatic Ring
~1270, ~1100C-O StretchEster

Note: Frequencies are based on typical values for these functional groups and data from analogous compounds.[7][8]

Interpretation and Causality The IR spectrum provides clear, unambiguous evidence for the key functional groups:

  • Nitrile (C≡N): A sharp, strong absorption around 2230 cm⁻¹ is a definitive marker for the nitrile group.[7] Its intensity and characteristic position make it easy to identify.

  • Ester (C=O): A very strong, sharp peak around 1735 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic ester. Conjugation with the aromatic ring slightly lowers this frequency from that of a saturated ester.

  • Ester (C-O): The C-O stretching vibrations of the ester group typically appear as two strong bands in the 1300-1000 cm⁻¹ region.

  • Aromatic Rings: The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic C=C ring stretching absorptions around 1600 cm⁻¹ confirm the aromatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can reveal structural information through analysis of its fragmentation patterns.

Experimental Protocol: Acquiring an EI-MS Spectrum Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint."

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Mass Spectrometry Data Summary

m/z (Mass-to-Charge Ratio)Ion Identity
237[M]⁺ (Molecular Ion)
119[CH₃C₆H₄CO]⁺ (4-methylbenzoyl cation)
102[NCC₆H₄]⁺ (4-cyanophenyl radical)
91[C₇H₇]⁺ (Tropylium ion, from rearrangement of the 4-methylbenzoyl fragment)

Note: The molecular formula C₁₅H₁₁NO₂ gives a monoisotopic mass of 237.0790 Da.[9] The fragmentation pattern is predicted based on the known stability of acylium and tropylium ions.

Interpretation and Fragmentation Pathway The molecular ion peak [M]⁺ at m/z 237 confirms the molecular weight of the compound. The primary fragmentation pathway for esters is cleavage of the C-O bond.

  • m/z 119: This prominent peak results from the formation of the stable 4-methylbenzoyl acylium ion. This is often a base peak in the spectra of similar benzoate esters.

  • m/z 91: The 4-methylbenzoyl cation can lose carbon monoxide (CO) and rearrange to form the highly stable tropylium ion.

  • m/z 102: This fragment corresponds to the 4-cyanophenyl radical cation, resulting from cleavage on the other side of the ester oxygen.

M [M]⁺ m/z = 237 F1 [CH₃C₆H₄CO]⁺ m/z = 119 M->F1 - •OC₆H₄CN F2 [NCC₆H₄O]• (Neutral Loss) M->F2 - CH₃C₆H₄CO• F3 [C₇H₇]⁺ m/z = 91 F1->F3 - CO

Caption: Simplified EI fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the critical nitrile and ester functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols outlined in this guide serve as a robust framework for the analysis of this compound, ensuring high standards of scientific rigor and reproducibility for researchers in the field.

References

1H NMR and 13C NMR spectrum of 4-Cyanophenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Cyanophenyl 4-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, definitive technique in modern chemistry for the elucidation of molecular structures. For researchers, scientists, and professionals in drug development, a profound understanding of NMR spectral data is not merely advantageous but essential for confirming molecular identity, purity, and conformation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (C₁₅H₁₁NO₂), a molecule that serves as an excellent case study due to its distinct functional groups—ester, nitrile, and substituted aromatic rings.[1][2]

Our exploration will delve beyond a superficial peak assignment. We will dissect the causal electronic effects that govern the chemical shifts and coupling constants observed in the spectra. This document is structured to provide not just data, but a field-proven logical framework for spectral interpretation, grounded in authoritative principles and methodologies.

Molecular Architecture and Symmetry Considerations

To accurately interpret the NMR spectra, one must first understand the molecule's structure and symmetry. This compound consists of a 4-methylbenzoyl group linked via an ester oxygen to a 4-cyanophenyl ring.

Caption: Numbering scheme for this compound.

Each aromatic ring is para-substituted, which imparts a high degree of symmetry. This results in chemically equivalent pairs of protons and carbons (e.g., H2' is equivalent to H6', C3 is equivalent to C5). Consequently, the number of unique signals in both ¹H and ¹³C NMR spectra is significantly reduced from what would be expected for an unsubstituted analogue. The aromatic protons on each ring will form an AA'BB' spin system, which often simplifies and appears as a pair of distinct doublets, especially at higher field strengths.[3]

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides critical information on the number of distinct proton environments, their relative ratios (integration), and the connectivity of adjacent protons (spin-spin coupling).

Predicted ¹H NMR Spectrum

The spectrum can be logically divided into two regions: the aromatic region and the aliphatic region.

Aromatic Region (δ 7.0 - 8.5 ppm)

This region contains signals from the eight protons on the two phenyl rings. Due to the electronic influence of the substituents, four distinct signals are expected. A general chemical shift range for aromatic protons is 6.0-8.5 ppm.[4]

  • Protons on the 4-Methylbenzoate Ring (H-2', H-6' and H-3', H-5'):

    • H-2', H-6' (ortho to C=O): These protons are significantly deshielded by the anisotropic effect of the electron-withdrawing carbonyl group. They are expected to resonate at a high chemical shift, likely around δ 8.10 ppm . The signal will appear as a doublet due to coupling with H-3' and H-5'.

    • H-3', H-5' (meta to C=O): These protons are ortho to the electron-donating methyl group, which provides a slight shielding effect. They will appear upfield relative to their counterparts on the same ring, predicted around δ 7.34 ppm . This signal will also be a doublet, coupling with H-2' and H-6'. A similar pattern is seen in 4-nitrophenyl-4-methylbenzoate.[5]

  • Protons on the 4-Cyanophenyl Ring (H-2, H-6 and H-3, H-5):

    • H-3, H-5 (ortho to -CN): The nitrile group is strongly electron-withdrawing and deshielding. These protons are expected to be downfield, predicted around δ 7.75 ppm . The signal will be a doublet.

    • H-2, H-6 (ortho to Ester Oxygen): These protons are ortho to the ester oxygen, which is electron-donating through resonance but part of an overall electron-withdrawing ester group. They are expected to be the most upfield of the aromatic protons, predicted around δ 7.40 ppm . This signal will appear as a doublet.

Aliphatic Region (δ 2.0 - 3.0 ppm)

This region contains the signal from the methyl group protons.

  • -CH₃ Protons: The methyl group attached to the benzoate ring is in a benzylic position. Its signal is expected to be a sharp singlet, as there are no adjacent protons to couple with. The typical chemical shift for such a group is around 2.2-3.0 ppm.[4] Based on data for methyl 4-methylbenzoate, a shift of approximately δ 2.48 ppm is predicted.[5][6]

Summary of Predicted ¹H NMR Data
Assigned ProtonsPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J)
H-2', H-6'~ 8.102HDoublet (d)~ 8.5 Hz
H-3, H-5~ 7.752HDoublet (d)~ 9.0 Hz
H-2, H-6~ 7.402HDoublet (d)~ 9.0 Hz
H-3', H-5'~ 7.342HDoublet (d)~ 8.5 Hz
-CH₃~ 2.483HSinglet (s)N/A

Part 2: ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. For this compound, we expect a total of 10 signals: one carbonyl, one nitrile, one methyl, and seven distinct aromatic carbons.

Predicted ¹³C NMR Spectrum
Carbonyl and Nitrile Carbons
  • Ester Carbonyl (C=O): This carbon is highly deshielded and typically resonates between δ 160-180 ppm .[7] For aromatic esters, this is often observed around δ 165 ppm .[8]

  • Nitrile Carbon (-C≡N): The nitrile carbon appears in a characteristic window of δ 115-125 ppm .[7] Its signal is often of lower intensity due to the lack of attached protons and longer relaxation times.

Aromatic Carbons (δ 110 - 155 ppm)

The assignment of aromatic carbons is based on the predictable electronic effects of the substituents.

  • 4-Methylbenzoate Carbons:

    • C-4' (ipso to -CH₃): This carbon is attached to the electron-donating methyl group and is expected around δ 145 ppm .

    • C-2'/C-6': These carbons are meta to the methyl group and ortho to the carbonyl. The deshielding effect of the carbonyl dominates, placing them around δ 130 ppm .

    • C-3'/C-5': These carbons are ortho to the methyl group and experience its shielding effect. They are predicted around δ 129.5 ppm .

    • C-1' (ipso to C=O): This carbon is attached to the carbonyl and is typically found around δ 126 ppm .

  • 4-Cyanophenyl Carbons:

    • C-1 (ipso to -O-): This carbon is attached to the deshielding ester oxygen and is expected to be the most downfield aromatic carbon, around δ 154 ppm .

    • C-3/C-5: These carbons are meta to the ester oxygen and ortho to the strongly electron-withdrawing cyano group, placing them around δ 134 ppm .

    • C-2/C-6: These carbons are ortho to the ester oxygen and meta to the cyano group. They will be more shielded, resonating around δ 123 ppm .

    • C-4 (ipso to -CN): This carbon, attached to the cyano group, is significantly shielded and is predicted to appear around δ 113 ppm .

Aliphatic Carbon
  • Methyl Carbon (-CH₃): This carbon resonates in the aliphatic region, typically around δ 21-22 ppm .[7][8]

Summary of Predicted ¹³C NMR Data
Assigned CarbonPredicted δ (ppm)
C=O (Ester)~ 165.0
C-1 (ipso to O)~ 154.0
C-4' (ipso to CH₃)~ 145.0
C-3/C-5~ 134.0
C-2'/C-6'~ 130.0
C-3'/C-5'~ 129.5
C-1' (ipso to C=O)~ 126.0
C-2/C-6~ 123.0
-C≡N (Nitrile)~ 118.0
C-4 (ipso to CN)~ 113.0
-CH₃ (Methyl)~ 21.8

Part 3: Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data requires a standardized and validated protocol. The following methodology represents a robust approach for the analysis of this compound.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid this compound sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds. The choice of solvent can influence chemical shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS) if an aromatic solvent like C₆D₆ were used.[9][10]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the crowded aromatic region.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Set to approximately 16 ppm to cover the expected range of all proton signals.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Spectrum Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).

    • Spectral Width: Set to approximately 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 512 to 2048, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to δ 77.16 ppm for ¹³C NMR.[11]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Final Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Lock & Shim Spectrometer transfer->setup acq_h1 Acquire ¹H Spectrum (16 scans) setup->acq_h1 acq_c13 Acquire ¹³C Spectrum (1024 scans) setup->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum (TMS / CDCl3) phase->calibrate analyze Integration & Peak Picking calibrate->analyze assign Assign Signals to Structure analyze->assign report Generate Final Report assign->report

Caption: Workflow for NMR analysis of this compound.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 4-Cyanophenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 4-Cyanophenyl 4-methylbenzoate (CAS No. 32792-42-0). With a focus on its melting and boiling points, this document delves into the experimental methodologies for their determination, the underlying structure-property relationships that govern these characteristics, and the relevance of this compound in the fields of materials science and pharmaceutical development. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of aromatic esters.

Introduction: The Molecular Architecture and Significance of this compound

This compound is a bifunctional aromatic ester characterized by a rigid core structure composed of two phenyl rings linked by an ester group. One ring is substituted with a cyano (-C≡N) group at the para-position, while the other bears a methyl (-CH₃) group, also at the para-position. This specific arrangement of functional groups imparts a unique combination of polarity, linearity, and thermal stability to the molecule, making it a compound of interest in specialized applications.

The presence of the highly polar cyano group and the ester linkage suggests potential for strong intermolecular dipole-dipole interactions, which significantly influence its physical properties. The overall linear geometry of the molecule is a key feature that makes it and similar compounds suitable for applications in liquid crystal technologies.[1] Furthermore, the constituent chemical motifs, such as the cyanophenyl and methylbenzoate moieties, are prevalent in various biologically active molecules, hinting at its potential as an intermediate or building block in medicinal chemistry and drug discovery.[2][3]

This guide will provide a detailed examination of the key physical parameters of this compound, offering both established data and the scientific principles that rationalize these values.

Core Physical Properties

The melting and boiling points of a compound are fundamental physical constants that provide insights into its purity, molecular structure, and the nature of its intermolecular forces. For this compound, these properties are critical for its handling, purification, and application.

Physical PropertyValueSource
Melting Point 142-143 °C[4]
Boiling Point 411.3 ± 38.0 °C (Predicted)[4]
Molecular Formula C₁₅H₁₁NO₂[4]
Molar Mass 237.25 g/mol [4]
Density 1.21 ± 0.1 g/cm³ (Predicted)[4]

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is crucial for the characterization of this compound. The following sections outline standard laboratory protocols for these measurements, emphasizing the principles behind the procedures to ensure data integrity.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a widely used technique for accurate melting point determination.

Protocol:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance.

Diagram of Melting Point Determination Workflow:

MeltingPointDetermination A Sample Preparation: Pack dry, powdered sample into a capillary tube. B Apparatus Setup: Place the capillary tube in a melting point apparatus. A->B C Controlled Heating: Heat the sample slowly (1-2 °C/min) near the melting point. B->C D Observation & Recording: Record the temperature range from the first liquid drop to complete melting. C->D

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the high predicted boiling point of this compound, specialized techniques are required for its experimental determination to avoid thermal decomposition. The distillation method is suitable for larger quantities, while the capillary method can be adapted for smaller sample sizes.

Protocol (Capillary Method):

  • Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is heated in a suitable high-temperature bath (e.g., silicone oil). A thermometer is positioned to measure the temperature of the vapor.

  • Heating and Observation: The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.

  • Recording the Boiling Point: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Diagram of Boiling Point Determination Workflow:

BoilingPointDetermination A Sample Preparation: Place liquid in a test tube with an inverted sealed capillary. B Apparatus Setup: Heat the assembly in a high-temperature bath with a thermometer. A->B C Heating & Observation: Heat until a steady stream of bubbles emerges from the capillary. B->C D Cooling & Recording: Record the temperature when the liquid enters the capillary upon cooling. C->D

Caption: Workflow for Boiling Point Determination.

Structure-Property Relationships: A Deeper Dive

The physical properties of this compound are a direct consequence of its molecular structure. The interplay of its functional groups and overall geometry dictates the strength of intermolecular forces, which in turn determines its melting and boiling points.

  • The Role of the Cyano Group: The cyano group (-C≡N) is strongly polar due to the high electronegativity of nitrogen. This polarity leads to significant dipole-dipole interactions between molecules, which require more energy to overcome, thus contributing to a higher melting and boiling point.

  • The Influence of the Aromatic Ester Moiety: The ester group (-COO-) is also polar, and the two aromatic rings provide a large surface area for van der Waals interactions (specifically, π-π stacking). The rigid, planar nature of the benzoate structure can facilitate efficient packing in the solid state, leading to a relatively high melting point.

  • Molecular Symmetry and Packing: The para-substitution pattern of the functional groups on the phenyl rings gives the molecule a high degree of linearity and symmetry. This allows for close packing in the crystal lattice, maximizing intermolecular forces and resulting in a high melting point.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the esterification of 4-cyanophenol with 4-methylbenzoyl chloride. This reaction, a type of nucleophilic acyl substitution, is a standard procedure in organic synthesis.

Reaction Scheme:

4-cyanophenol + 4-methylbenzoyl chloride → this compound + HCl

General Protocol:

  • Reactant Preparation: 4-cyanophenol is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine or triethylamine). The base is crucial to neutralize the hydrochloric acid byproduct.

  • Addition of Acyl Chloride: 4-methylbenzoyl chloride is added dropwise to the solution of 4-cyanophenol at a controlled temperature, typically 0 °C, to manage the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is washed with dilute acid and brine to remove the base and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to yield pure this compound.

Diagram of Synthesis Pathway:

SynthesisPathway cluster_reactants Reactants Reactant1 4-cyanophenol Reaction Esterification (Base, Solvent) Reactant1->Reaction + Reactant2 4-methylbenzoyl chloride Reactant2->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of research and development.

Liquid Crystal Technology

The rigid, rod-like structure and high polarity of this compound are characteristic features of molecules that exhibit liquid crystalline properties.[1] The cyano group, in particular, is known to induce a strong positive dielectric anisotropy, which is a critical property for the alignment of liquid crystals in an electric field.[2] This makes compounds of this class essential components in the formulation of liquid crystal mixtures for displays (LCDs) and other electro-optical devices.[5] While specific studies on the liquid crystalline behavior of this compound are not abundant in the literature, its structural similarity to known liquid crystal molecules suggests its potential in this field.

Pharmaceutical and Medicinal Chemistry

Several chemical suppliers list this compound as an intermediate for the "synthesis of pharmaceutical raw materials and research and development of new drugs".[3] The cyanophenyl moiety is a known pharmacophore and can serve as a precursor to other functional groups, such as tetrazoles, which are important in drug design (e.g., in angiotensin II receptor antagonists).[2] The methylbenzoate portion can also be found in various bioactive molecules. While direct applications of this compound in marketed drugs are not readily documented, its availability and chemical functionality make it a potentially useful building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a compound with well-defined physical properties that are a direct result of its distinct molecular architecture. Its high melting point and predicted high boiling point are rationalized by the strong intermolecular forces arising from its polar functional groups and linear, symmetric structure. Standard laboratory techniques can be employed for the precise determination of these properties. The likely synthetic route via esterification is straightforward and scalable. While its primary documented applications are in the realm of materials science, particularly as a potential liquid crystal component, its role as an intermediate in pharmaceutical research and development warrants further investigation. This guide provides a solid foundation for researchers and professionals working with this and structurally related compounds.

References

An In-Depth Technical Guide to the Solubility of 4-Cyanophenyl 4-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyanophenyl 4-methylbenzoate, a compound of interest in the development of liquid crystals and other advanced materials. In the absence of extensive empirical solubility data, this guide employs a theoretical approach grounded in Hansen Solubility Parameters (HSP) to predict and rationalize its behavior in a range of common organic solvents. Furthermore, it outlines a robust experimental protocol for the empirical determination of solubility, providing researchers with the tools to validate and expand upon the theoretical framework presented. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of solute-solvent interactions to optimize their formulation and crystallization processes.

Introduction: The Significance of Solubility in Material Science

The solubility of a compound is a critical physicochemical property that governs its behavior in solution and is paramount in a multitude of applications, from pharmaceutical formulation to the synthesis of advanced materials. For this compound, an understanding of its solubility is crucial for its purification, crystallization, and formulation into functional materials such as liquid crystal displays.[1] The molecular structure, characterized by aromatic rings, an ester linkage, a methyl group, and a polar cyano group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

This guide will first delve into the intrinsic properties of this compound, followed by a theoretical prediction of its solubility using the Hansen Solubility Parameter (HSP) framework. A practical, step-by-step experimental procedure for determining solubility via the well-established shake-flask method is then provided. Finally, a discussion on the interplay of factors influencing solubility will equip the reader with the knowledge to rationally select solvents for various applications.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. Key properties of this compound are summarized in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₂[2][3]
Molar Mass 237.25 g/mol [2]
Melting Point 142-143 °C[2]
Boiling Point (Predicted) 411.3 ± 38.0 °C[2]
Density (Predicted) 1.21 ± 0.1 g/cm³[2]
SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N[3]
Structure

The presence of both nonpolar (aromatic rings, methyl group) and polar (ester and cyano groups) functionalities suggests that its solubility will be highest in solvents with intermediate polarity that can engage in both nonpolar and polar interactions.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility. The Hansen Solubility Parameter (HSP) model provides a quantitative framework for this principle by deconstructing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

Estimated Hansen Solubility Parameters for this compound
ParameterEstimated Value (MPa⁰⁵)
δD (Dispersion) 19.2
δP (Polar) 8.5
δH (Hydrogen Bonding) 5.8
δT (Total) 21.9
Predicted Solubility in Common Organic Solvents

By comparing the HSP of this compound with those of various organic solvents, we can predict its relative solubility. The "Hansen Distance" (Ra) quantifies the difference between the HSP of the solute and the solvent. A smaller Ra value indicates a higher likelihood of good solubility.

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Table 3 provides a list of common organic solvents, their respective HSPs, and the calculated Hansen Distance (Ra) to this compound, allowing for a ranked prediction of solubility.

SolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)Hansen Distance (Ra)Predicted Solubility
Toluene 18.01.42.08.5High
Tetrahydrofuran (THF) 16.85.78.06.2High
Dichloromethane 17.07.37.15.0High
Acetone 15.510.47.04.9High
Ethyl Acetate 15.85.37.25.5High
Chloroform 17.83.15.75.8High
Acetonitrile 15.318.06.110.9Moderate
Methanol 14.712.322.318.4Low
Ethanol 15.88.819.414.5Low
Isopropanol 15.86.116.411.7Low
n-Hexane 14.90.00.012.8Very Low
Water 15.516.042.338.3Very Low

Based on this analysis, solvents like Toluene, Tetrahydrofuran (THF), Dichloromethane, Acetone, Ethyl Acetate, and Chloroform are predicted to be good solvents for this compound. Solvents with strong hydrogen bonding capabilities like methanol and ethanol, and nonpolar alkanes like n-hexane, are predicted to be poor solvents. Water is predicted to be a very poor solvent.

Experimental Verification: A Protocol for Solubility Determination

Theoretical predictions provide a valuable starting point, but empirical verification is essential for scientific rigor. The "shake-flask" method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[8][9][10][11][12]

Materials and Equipment
  • This compound (purified by recrystallization)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess 4-Cyanophenyl 4-methylbenzoate to a vial B Add a known volume of the selected solvent A->B Saturated Solution Preparation C Seal vial and place in a constant temperature shaker B->C D Agitate for a set period (e.g., 24-72 hours) to reach equilibrium C->D Achieve Equilibrium E Allow undissolved solid to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot through a 0.22 µm syringe filter F->G Remove Particulates H Dilute the filtered sample to a known volume G->H I Analyze the concentration using a calibrated HPLC or UV-Vis method H->I Quantification J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. For finer suspensions, centrifugation may be necessary.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic solid particles.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the intrinsic properties of the solute and solvent can influence solubility:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the crystal.

  • Polarity: As predicted by the HSP model, the polarity of both the solute and the solvent is a primary determinant of solubility. The presence of the polar cyano and ester groups in this compound necessitates a solvent with some degree of polarity for effective dissolution.

  • Molecular Size and Shape: Larger molecules generally have lower solubility as it is more difficult for solvent molecules to surround them.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the crystalline solid together (lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur. A high melting point, as seen with this compound, often indicates a strong crystal lattice and can correlate with lower solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the theoretical framework of Hansen Solubility Parameters, we have predicted its solubility profile, identifying solvents such as toluene, THF, and dichloromethane as promising candidates for achieving high solubility. The detailed experimental protocol for the shake-flask method offers a clear pathway for researchers to empirically validate these predictions and generate precise solubility data. A thorough understanding of the principles and methods outlined in this guide will empower scientists to make informed decisions in the selection of solvents for the purification, processing, and formulation of this compound and other similar advanced materials.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Cyanophenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 4-Cyanophenyl 4-methylbenzoate, a molecule of interest in materials science and potentially as a fragment in medicinal chemistry. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and fundamental chemical principles to predict its thermal behavior. We will explore its physicochemical properties, outline standard methodologies for thermal analysis, propose a likely decomposition pathway, and discuss the factors influencing its stability. This document serves as an essential resource for professionals requiring a deep understanding of the thermal characteristics of this and related compounds.

Introduction and Physicochemical Properties

This compound is an aromatic ester characterized by a rigid core structure composed of two phenyl rings linked by an ester group, with a methyl substituent on one ring and a cyano group on the other. This structure is common in the field of liquid crystals, where the interplay of the rigid core and polar groups dictates the mesophase behavior.[1] Understanding the thermal stability of such molecules is paramount for their application in materials science and for assessing the degradation profiles of related structures in drug development.

Chemical Structure

Molecular Formula: C₁₅H₁₁NO₂[2] Molecular Weight: 237.25 g/mol [3]

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Melting Point 142-143 °C[3][4]
Boiling Point (Predicted) 411.3 ± 38.0 °C[3][4]
Density (Predicted) 1.21 ± 0.1 g/cm³[4]
Appearance White to yellow crystalline powder

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is the industry standard. For a more in-depth analysis of the decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is employed.[5][6]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of decomposition, weight loss as a function of temperature, and to identify thermal events such as melting and crystallization.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound (typically 5-10 mg) is accurately weighed into an inert TGA/DSC pan (e.g., aluminum or platinum).

  • Instrumentation: A simultaneous TGA/DSC instrument is used.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to provide an inert environment.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the predicted boiling point (e.g., 600 °C).

  • Data Analysis: The TGA data will provide a weight loss curve, from which the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass can be determined. The DSC data will show endothermic and exothermic events, such as melting (endotherm) and decomposition (can be endothermic or exothermic).

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis A Weigh 5-10 mg of This compound B Place in TGA/DSC pan A->B C Load into TGA/DSC Instrument B->C D Heat under N2 (e.g., 10 °C/min to 600 °C) C->D E Record Weight Loss (TGA) and Heat Flow (DSC) D->E F Determine Tonset, Tmax, % Residue, and Tm E->F Py_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Pyrolysis & Separation cluster_data Detection & Identification A Place ~200 µg of sample in pyrolysis cup B Flash Pyrolysis (e.g., 600 °C in He) A->B C GC Separation of Pyrolyzates B->C D Mass Spectrometry Detection C->D E Identify Fragments via Spectral Library Search D->E Decomposition_Pathway cluster_initial Initial Compound cluster_primary Primary Decomposition (Ester Cleavage) cluster_secondary Secondary Products A This compound B 4-Methylbenzoyl Radical + 4-Cyanophenoxy Radical A->B Heat (Δ) C 4-Methylbenzoate Radical + 4-Cyanophenyl Radical A->C Heat (Δ) D 4-Methylbenzoic Acid B->D E Toluene B->E F 4-Cyanophenol B->F G Benzonitrile B->G H CO2, CO, HCN B->H C->D C->E C->F C->G C->H

References

Methodological & Application

Applications of 4-Cyanophenyl 4-methylbenzoate in Liquid Crystal Displays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Molecular Architecture in High-Performance Displays

In the landscape of modern display technology, the performance of a Liquid Crystal Display (LCD) is intrinsically linked to the molecular properties of its constituent liquid crystal (LC) materials. These organic molecules, existing in a state between a conventional liquid and a solid crystal, possess the unique ability to modulate light under the influence of an electric field.[1][2] At the heart of many high-performance nematic LC mixtures lies a class of compounds known as cyanophenyl benzoates. This guide focuses on a key member of this family, 4-Cyanophenyl 4-methylbenzoate (CAS 32792-42-0), a molecule engineered to provide the essential characteristics required for vibrant, fast-switching, and stable LCDs.

This compound is a calamitic (rod-shaped) liquid crystal intermediate valued for its contribution to creating stable nematic phases over a broad temperature range.[3] Its molecular structure is the cornerstone of its utility. Comprising a rigid benzoate core, a flexible methyl tail, and a highly polar terminal cyano (-CN) group, this arrangement imparts the requisite properties for liquid crystal behavior. The rigid core provides the structural basis for molecular alignment, while the terminal groups significantly influence the electro-optical response and intermolecular forces.[3]

The defining feature of this compound, and cyanophenyl-based LCs in general, is the strong dipole moment created by the cyano group. This high polarity leads to strong dipole-dipole interactions between molecules, promoting the parallel alignment characteristic of the nematic phase and resulting in a positive dielectric anisotropy (Δε > 0).[3] This positive dielectric anisotropy is a fundamental prerequisite for the operation of twisted nematic (TN) LCDs, the most common type of liquid crystal display.[4][5]

It is crucial to understand that in practical applications, this compound is not used in isolation. Instead, it serves as a critical component in complex eutectic mixtures, often blended with other cyanobiphenyls and ester-based liquid crystals.[3][6] Formulators meticulously combine multiple intermediates to achieve a precise set of properties, including a wide operating temperature range, optimized viscosity, and specific electro-optical characteristics tailored for the intended application, from digital watches to high-resolution 8K displays.[3][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in LCDs. We will delve into its physicochemical properties, provide detailed protocols for the formulation and characterization of LC mixtures containing this compound, and explain the causality behind these experimental choices.

Physicochemical Properties and Their Significance

The performance of this compound in an LCD is a direct consequence of its molecular structure and resulting physical properties. A summary of these key properties is presented below.

PropertyValueSignificance in Liquid Crystal Formulations
Molecular Formula C15H11NO2Defines the basic building block of the molecule.
Molar Mass 237.25 g/mol Influences viscosity and other physical properties of LC mixtures.
Melting Point 142-143 °CIndicates the transition from a solid crystalline state to a liquid or liquid crystalline phase.[3][8]
Boiling Point 411.3±38.0 °C (Predicted)Provides an indication of the material's thermal stability.[3][8]
Density 1.21±0.1 g/cm3 (Predicted)Relevant for device manufacturing and modeling.[8]
Molecular Structure Rod-like shapePromotes the long-range orientational order essential for the nematic phase.[3]
Cyano Group (-CN) Terminal polar groupCreates a strong dipole moment, leading to positive dielectric anisotropy (Δε > 0), which is crucial for the electric field response in TN-LCDs.[3][7]
Benzoate Core Rigid central unitProvides a stable backbone that influences the clearing point (nematic-to-isotropic transition temperature) and birefringence.[3]
Methyl Tail (-CH3) Flexible terminal groupAdds flexibility to the molecule, helping to disrupt perfect crystalline packing and maintain the liquid crystal state over a useful temperature range.

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation and characterization of liquid crystal test cells incorporating this compound. These protocols are designed to be self-validating, with explanations for the causality behind each step.

Protocol 1: Preparation of a Twisted Nematic (TN) Liquid Crystal Test Cell

This protocol details the fabrication of a standard TN-LCD cell, a fundamental tool for evaluating the electro-optical properties of nematic liquid crystal mixtures.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyvinyl alcohol (PVA) solution (4% in water)

  • This compound and other LC mixture components

  • Plastic wrap or spherical spacer beads (e.g., 5 µm diameter)

  • Cotton cloth

  • Hotplate

  • Binder clips

  • Capillary tubes

  • Polarizing filters

  • 9V battery or variable voltage source

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath to remove any organic residues and particulates. Dry the substrates with a stream of nitrogen gas.

  • Alignment Layer Coating:

    • Place a cleaned ITO substrate, conductive side up, on a hotplate.

    • Apply the PVA solution dropwise to cover the entire conductive surface.

    • Heat the substrate on the hotplate to evaporate the water, leaving a thin, uniform film of PVA.[9] Repeat for the second substrate.

  • Rubbing for Anisotropic Alignment:

    • Gently rub the PVA-coated surface of each substrate with a cotton cloth in a single direction. This mechanical buffing creates microgrooves that will align the liquid crystal molecules.[9][10]

    • Crucially, the rubbing direction on the second substrate must be perpendicular (at a 90° angle) to the first. This orthogonal alignment is what induces the 90° twist in the nematic liquid crystal director from one substrate to the other, which is the defining characteristic of a TN cell.[5][11]

  • Cell Assembly:

    • Use thin strips of plastic wrap or dispense spherical spacer beads onto one of the substrates to define the cell gap (thickness).[9][10]

    • Place the second substrate on top of the first, with the PVA-coated sides facing each other and the rubbing directions at 90° to each other. Offset the substrates slightly to allow for electrical contact to the ITO layers.[10]

    • Secure the assembly with binder clips.[9][10]

  • Liquid Crystal Filling:

    • Prepare the liquid crystal mixture containing this compound by weighing the components and heating them to the isotropic phase, ensuring a homogenous mixture.

    • Use a capillary tube to introduce the LC mixture into the gap between the glass plates via capillary action.[9][10]

  • Cell Sealing and Final Assembly:

    • Once the cell is filled, seal the edges with a suitable epoxy.

    • Attach polarizing filters to the outer surfaces of the glass substrates. For a normally white TN display, the polarization axes of the two polarizers should be parallel to the rubbing directions of their respective adjacent substrates.[11]

Diagram of TN Liquid Crystal Cell Preparation Workflow:

TN_Cell_Workflow cluster_Substrate_Prep Substrate Preparation cluster_Cell_Assembly Cell Assembly & Filling cluster_Finalization Final Device Clean Clean ITO Substrates Coat Coat with PVA Solution Clean->Coat Rub Rub PVA Layer (90° Offset) Coat->Rub Assemble Assemble with Spacers Rub->Assemble Fill Fill with LC Mixture Assemble->Fill Seal Seal Cell Edges Fill->Seal Polarizers Attach Polarizers Seal->Polarizers Final_Cell Completed TN Cell Polarizers->Final_Cell

A workflow for the fabrication of a twisted nematic liquid crystal cell.

Protocol 2: Characterization of Electro-Optical Properties

This protocol outlines the methods for measuring the key electro-optical performance metrics of the prepared TN cell.

Experimental Setup:

  • He-Ne laser or a white light source with a photodetector

  • Function generator to apply a variable AC voltage to the TN cell

  • Oscilloscope to monitor the applied voltage and the photodetector output

  • The prepared TN cell mounted between the light source and the photodetector

A. Measurement of Threshold Voltage (Vth) and Voltage-Transmittance (V-T) Curve:

  • Setup: Arrange the TN cell between crossed polarizers. The light source should illuminate the cell, and the photodetector should be positioned to measure the transmitted light intensity.

  • Procedure:

    • Apply a low-frequency AC square wave (e.g., 1 kHz) to the cell.

    • Slowly increase the applied voltage from 0 V.

    • Record the transmitted light intensity at each voltage step.

    • Plot the normalized transmittance as a function of the applied voltage to obtain the V-T curve.

  • Data Analysis: The threshold voltage (Vth) is the voltage at which a noticeable change in transmittance occurs, often defined as the voltage required to achieve 10% of the maximum transmittance change.[12][13] The sharpness of the transition is also a key parameter.[12]

B. Measurement of Response Time (Rise Time τ_on and Fall Time τ_off):

  • Setup: Use the same optical setup as for the V-T curve measurement.

  • Procedure:

    • Apply a square wave voltage that switches between 0 V (OFF state) and a saturation voltage (ON state, determined from the V-T curve).

    • Use the oscilloscope to simultaneously display the applied voltage waveform and the photodetector's response.

  • Data Analysis:

    • Rise Time (τ_on): The time taken for the transmittance to change from 10% to 90% of its final value after the voltage is switched ON.[12]

    • Fall Time (τ_off): The time taken for the transmittance to change from 90% to 10% of its initial value after the voltage is switched OFF. Typically, τ_off is longer than τ_on because the relaxation of the LC molecules back to their initial state is a passive process without an applied field.[12]

C. Measurement of Contrast Ratio (CR):

  • Procedure:

    • Measure the maximum light intensity transmitted through the cell in the ON state (I_on).

    • Measure the minimum light intensity transmitted in the OFF state (I_off).

  • Calculation: The contrast ratio is calculated as: CR = I_on / I_off A higher contrast ratio indicates "blacker blacks" and "whiter whites," leading to better image quality.[12]

Diagram of Electro-Optical Characterization Logic:

Electro_Optical_Logic cluster_Measurements Measured Parameters Input Variable AC Voltage TNC_Cell TN Liquid Crystal Cell Input->TNC_Cell Output Transmitted Light Intensity TNC_Cell->Output VT_Curve Voltage-Transmittance (V-T) Curve Output->VT_Curve Response_Time Response Time (τ_on, τ_off) Output->Response_Time Contrast_Ratio Contrast Ratio (CR) Output->Contrast_Ratio

Logical flow for the electro-optical characterization of a TN cell.

Protocol 3: Characterization of Physical Properties

A. Phase Transition Analysis using Differential Scanning Calorimetry (DSC):

  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature. This allows for the precise determination of phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) and their associated enthalpy changes.[1][14][15]

  • Procedure:

    • Accurately weigh a small amount of the liquid crystal mixture (containing this compound) into a DSC pan.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over the expected temperature range.

    • Record the heat flow as a function of temperature.

    • Perform a cooling cycle at the same rate to observe transitions upon cooling.

  • Data Analysis: The peaks in the DSC thermogram correspond to phase transitions. Endothermic peaks on heating represent transitions to higher-entropy phases (e.g., melting, clearing point), while exothermic peaks on cooling represent the reverse transitions.[15]

B. Birefringence (Δn) Measurement:

  • Principle: Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal. It is a crucial parameter that, along with the cell gap, determines the phase retardation of light passing through the LC layer.[7][16][17]

  • Method (Interferometry):

    • Place the prepared LC cell in one arm of an interferometer (e.g., a Mach-Zehnder interferometer).

    • Apply a voltage to the cell to reorient the LC molecules, which changes the optical path length and thus shifts the interference fringes.

    • By measuring the phase shift as a function of applied voltage, the birefringence can be calculated, as the phase shift is directly proportional to Δn and the cell thickness.[7]

Conclusion: A Versatile Building Block for Advanced Displays

This compound stands as a testament to the power of molecular engineering in advancing display technology. Its well-defined rod-like structure, coupled with the strong dipole moment of the terminal cyano group, provides the essential positive dielectric anisotropy required for the ubiquitous twisted nematic liquid crystal display. While not a standalone material for display applications, its role as a fundamental component in complex liquid crystal mixtures is indispensable. By carefully blending this compound with other mesogenic compounds, researchers and engineers can fine-tune the collective properties of the mixture to meet the stringent demands of modern LCDs, from achieving wide operational temperature ranges to enabling the high-resolution and fast response times that define today's visual experience. The protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other liquid crystal materials, empowering further innovation in the field of information displays.

References

Application Notes and Protocols for the Doping of 4-Cyanophenyl 4-methylbenzoate with Chiral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Inducing Chirality in Nematic Systems

The induction of a chiral nematic (N*) or cholesteric phase in an achiral nematic liquid crystal host is a cornerstone of many advanced optical technologies, including liquid crystal displays (LCDs), tunable photonic devices, and sensors.[1][2] This is achieved by introducing a small quantity of a chiral molecule, known as a chiral dopant, into the nematic host. The chiral dopant imparts its molecular chirality to the bulk liquid crystal, causing the director (the average direction of the long axes of the liquid crystal molecules) to twist helically. The distance over which the director rotates by 360° is defined as the helical pitch (p), a critical parameter that dictates the optical properties of the chiral nematic phase.[3]

This application note provides a comprehensive guide to the principles and protocols for doping the nematic liquid crystal 4-cyanophenyl 4-methylbenzoate with chiral agents. As a member of the cyanophenyl benzoate family, this host material is expected to exhibit a stable nematic phase, making it a suitable candidate for the formation of chiral nematic systems.[4] The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to understand and harness the chiroptical properties of doped liquid crystal systems.

Host Material: this compound

This compound is a rod-like molecule with a rigid core and a terminal cyano group, which contributes to a strong dipole moment and promotes the parallel alignment characteristic of the nematic phase.[4] While the full characterization of its mesophases is a prerequisite for any application, its physical properties are foundational to its use as a liquid crystal host.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₂[5]
Molar Mass 237.25 g/mol [5]
Melting Point 142-143 °C[5][6]
Predicted Boiling Point 411.3 ± 38.0 °C[5][6]
Predicted Density 1.21 ± 0.1 g/cm³[5][6]

Note on Nematic Range: The nematic range (the temperature range over which the material exhibits a nematic phase) and the clearing point (the temperature at which it transitions to an isotropic liquid) are critical parameters that must be experimentally determined for this compound prior to its use as a host. This is typically achieved through differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The stability of the nematic phase over a broad temperature range is crucial for practical applications.[4]

Chiral Dopants: The Architects of Helical Superstructures

The choice of chiral dopant is paramount as it dictates the helical pitch and the handedness of the resulting chiral nematic phase. The efficacy of a chiral dopant is quantified by its Helical Twisting Power (HTP), defined as:

HTP = 1 / (p * c * e.e.)

where:

  • p is the helical pitch in micrometers (µm).

  • c is the concentration of the chiral dopant (as a weight fraction).

  • e.e. is the enantiomeric excess of the chiral dopant.

A high HTP is often desirable as it allows for the induction of a short pitch with a low concentration of the dopant, minimizing potential disruption of the host's liquid crystalline properties.[1][7] The sign of the HTP value indicates the handedness of the induced helix (positive for right-handed, negative for left-handed).[3]

Classes of Chiral Dopants

A wide variety of chiral dopants have been developed, each with unique structural features that influence their HTP. Some common classes include:

  • Axially Chiral Dopants: These molecules, such as binaphthyl derivatives, possess chirality due to restricted rotation around a single bond. Their rigid, twisted structures can be highly effective at inducing a helical twist in a nematic host.[8]

  • Dopants with Chiral Centers: Molecules containing one or more stereogenic carbon atoms are a common source of chirality. The specific arrangement of substituents around the chiral center dictates the dopant's ability to twist the nematic phase.[2]

  • Commercially Available Dopants: Several chiral dopants are commercially available and widely used in research and industry. Examples include the R/S811 and CB15 series of dopants.[2]

The selection of a chiral dopant should consider its solubility in the this compound host, its HTP, and the desired handedness of the chiral nematic phase. The structural similarity between the dopant and the host can also influence the HTP.[8]

Experimental Protocols

Protocol 1: Preparation of Chiral Nematic Mixtures

This protocol describes the preparation of a series of mixtures of this compound with a chiral dopant at varying concentrations.

Materials and Equipment:

  • This compound (host)

  • Chiral dopant of choice

  • Analytical balance (± 0.01 mg)

  • Vials with airtight caps

  • Vortex mixer

  • Hot plate with magnetic stirring

  • Temperature controller and probe

  • Nitrogen or argon gas supply (optional)

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and the chiral dopant into a clean, dry vial. It is recommended to prepare a stock solution of the chiral dopant in a suitable solvent to facilitate the preparation of mixtures with low dopant concentrations.

  • Mixing: Add a small magnetic stir bar to the vial.

  • Heating and Stirring: Place the vial on the hot plate and heat it to a temperature above the clearing point of the mixture. The clearing point of the mixture may differ from that of the pure host and should be determined experimentally. Stir the mixture gently until the chiral dopant is completely dissolved and the mixture appears as a homogeneous, isotropic liquid.

  • Homogenization: To ensure complete homogenization, it is advisable to vortex the mixture for 1-2 minutes while it is still in the isotropic phase.

  • Cooling: Slowly cool the mixture to room temperature. The mixture should now be in its chiral nematic phase.

  • Storage: Store the prepared mixtures in tightly sealed vials to prevent contamination. If the components are sensitive to oxygen or moisture, the preparation and storage should be performed under an inert atmosphere.

Protocol 2: Determination of Helical Twisting Power (HTP) using the Cano-Grandjean Wedge Cell Method

The Cano-Grandjean method is a widely used technique for the accurate determination of the helical pitch of a chiral nematic liquid crystal.[9] It utilizes a wedge-shaped cell, which creates a gradient in the cell thickness.

Materials and Equipment:

  • Wedge cell (commercially available or custom-made) with a known wedge angle (θ)

  • Polarizing Optical Microscope (POM) with a rotating stage and a calibrated eyepiece or camera

  • Hot stage for temperature control

  • Prepared chiral nematic mixtures

Procedure:

  • Cell Filling: Heat the wedge cell and the chiral nematic mixture to a temperature above the clearing point. Introduce the mixture into the cell via capillary action.

  • Thermal Equilibration: Place the filled cell on the hot stage of the POM and allow it to cool slowly into the chiral nematic phase. Allow sufficient time for the system to reach thermal equilibrium.

  • Observation of Disclination Lines: Under the POM with crossed polarizers, a series of parallel lines, known as Grandjean-Cano disclination lines, will be observed. These lines correspond to positions in the wedge cell where the cell thickness is an integer multiple of half the helical pitch.

  • Measurement of Line Spacing: Measure the distance (L) between adjacent disclination lines using the calibrated eyepiece or camera software. It is recommended to measure the spacing between several pairs of lines and calculate the average to improve accuracy.

  • Calculation of Helical Pitch (p): The helical pitch is calculated using the following formula:[10]

    p = 2 * L * tan(θ)

    where θ is the known wedge angle of the cell.

  • Data Analysis for HTP: Repeat the measurement for mixtures with different concentrations (c) of the chiral dopant. Plot the inverse of the pitch (1/p) as a function of the dopant concentration. The HTP is determined from the slope of the resulting linear plot.[10][11]

Data Visualization and Interpretation

Molecular Structure and Induced Helicity

The interaction between the chiral dopant and the achiral host molecules of this compound leads to the formation of a helical superstructure.

G cluster_host This compound (Host) cluster_dopant Chiral Dopant cluster_cholesteric Chiral Nematic Phase Host C₁₅H₁₁NO₂ Cholesteric Helical Superstructure (Pitch 'p') Host->Cholesteric Doping Dopant Chiral Molecule Dopant->Cholesteric Induces Chirality

Caption: Doping of the achiral host with a chiral agent induces a helical structure.

Experimental Workflow for HTP Determination

The process of determining the Helical Twisting Power involves a systematic series of steps from sample preparation to data analysis.

G A Prepare Host-Dopant Mixtures B Fill Wedge Cell A->B C Observe Disclination Lines (POM) B->C D Measure Line Spacing (L) C->D E Calculate Pitch (p) D->E F Plot 1/p vs. Concentration E->F G Determine HTP (Slope) F->G

References

Application Notes and Protocols for Electro-optical Characterization of 4-Cyanophenyl 4-methylbenzoate Based Devices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Significance of 4-Cyanophenyl 4-methylbenzoate in Advanced Electro-optical Systems

This compound is a calamitic (rod-shaped) liquid crystal molecule that serves as a crucial component in the formulation of advanced liquid crystal mixtures. Its molecular structure, characterized by a rigid core, a terminal cyano group, and a methylbenzoate group, imparts desirable properties for electro-optical applications. The strong dipole moment of the cyano group (-CN) leads to a high positive dielectric anisotropy, a fundamental property for aligning the liquid crystal molecules with an external electric field. This alignment is the principle behind the operation of liquid crystal displays (LCDs) and other light-modulating devices.

The inclusion of cyanophenyl-based compounds in liquid crystal mixtures is a well-established strategy to achieve a stable nematic phase over a broad temperature range.[1] This stability is critical for the reliable performance of devices in various environmental conditions. Furthermore, the molecular structure of this compound influences key electro-optical parameters such as birefringence, switching speed, and threshold voltage. Understanding and characterizing these properties are paramount for the rational design and optimization of liquid crystal-based technologies, from high-resolution displays to spatial light modulators and tunable optical filters.[1]

This comprehensive guide provides detailed protocols for the synthesis of this compound, the fabrication of a test liquid crystal cell, and the subsequent characterization of its critical electro-optical properties. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to not only reproduce the experiments but also to adapt and troubleshoot them for their specific applications.

Part 1: Synthesis and Purification of this compound

A reliable and high-purity synthesis of the liquid crystal material is the bedrock of reproducible electro-optical performance. The following protocol is a robust method for the laboratory-scale synthesis of this compound via esterification of 4-cyanophenol with 4-methylbenzoyl chloride.

Underlying Principle: Esterification

The synthesis is based on a classic esterification reaction where the hydroxyl group of 4-cyanophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Materials and Reagents
  • 4-Cyanophenol

  • 4-Methylbenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-cyanophenol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl solution.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Determine the melting point and compare it with the literature value (142-143 °C).[2]

Part 2: Fabrication of a Nematic Liquid Crystal Test Cell

To characterize the electro-optical properties of this compound, it is essential to fabricate a liquid crystal cell with a well-defined geometry and surface alignment.

Rationale for Cell Design

A standard "sandwich" cell configuration is employed, consisting of two parallel glass substrates coated with a transparent conductive layer, typically indium tin oxide (ITO). An alignment layer is applied to the ITO surface to induce a uniform orientation of the liquid crystal molecules in the absence of an electric field. The cell gap, the distance between the two substrates, is controlled using spacers and is a critical parameter that influences the electro-optical response.

Materials and Equipment
  • ITO-coated glass substrates

  • Polyimide alignment layer solution (e.g., PI-2555)

  • Spinner coater

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable sealant

  • Spacers of desired diameter (e.g., 5 µm)

  • UV light source

  • Vacuum chamber

  • Capillary filling setup

Step-by-Step Fabrication Protocol
  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them sequentially in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.

  • Alignment Layer Deposition:

    • Deposit a thin layer of polyimide solution onto the ITO surface using a spin coater.

    • Soft-bake the substrates on a hot plate to remove the solvent.

    • Hard-bake the substrates in an oven to cure the polyimide.

  • Unidirectional Rubbing: Gently rub the cured polyimide layer in a single direction using a rubbing machine. This process creates microgrooves that will align the liquid crystal molecules.

  • Cell Assembly:

    • Dispense the UV-curable sealant mixed with spacers along the perimeter of one of the substrates.

    • Place the second substrate on top, with the rubbing directions aligned either parallel (for a planar cell) or perpendicular (for a twisted nematic cell).

    • Gently press the substrates together to ensure a uniform cell gap.

  • Curing: Cure the sealant by exposing it to UV light.

  • Liquid Crystal Filling:

    • Place the empty cell in a vacuum chamber.

    • Introduce the this compound in its isotropic phase (heated above its clearing point) to the edge of the cell.

    • Fill the cell via capillary action by slowly releasing the vacuum.

  • Sealing: Seal the filling port with a UV-curable sealant.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_fabrication Device Fabrication A Reactants: 4-Cyanophenol 4-Methylbenzoyl chloride B Esterification Reaction (Pyridine, DCM) A->B C Work-up & Purification (Extraction, Chromatography) B->C D Pure 4-Cyanophenyl 4-methylbenzoate C->D E ITO Substrate Cleaning F Alignment Layer Coating (Polyimide) E->F G Rubbing for Alignment F->G H Cell Assembly (Spacers, Sealant) G->H I Liquid Crystal Filling (Capillary Action) H->I J Final LC Test Cell I->J G cluster_outputs Measured Properties A LC Test Cell B Dielectric Spectroscopy (LCR Meter) A->B C Polarizing Optical Microscopy (Voltage Scan) A->C D Transient Optical Response (Oscilloscope) A->D E Dielectric Anisotropy (Δε) B->E F Birefringence (Δn) C->F G Switching Times (τ_on, τ_off) D->G

References

Application Notes & Protocols: 4-Cyanophenyl 4-methylbenzoate for Flexible and Wearable Display Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Flexible Displays

The evolution of display technology is relentlessly pushing towards devices that are not only thinner and lighter but also conformable and resilient. Flexible and wearable displays represent the frontier of this evolution, promising everything from foldable smartphones to smart textiles and biomedical sensors.[1][2][3] At the heart of many of these innovations lies the unique electro-optical properties of liquid crystals (LCs).[4][5] These materials, which exhibit a state of matter between a conventional liquid and a solid crystal, can be manipulated by electric fields to control the passage of light, forming the basis of modern Liquid Crystal Displays (LCDs).[4]

This document provides a detailed technical guide on the application of 4-cyanophenyl 4-methylbenzoate, a nematic liquid crystal, in the research and development of flexible and wearable displays. Its molecular structure, featuring a rigid core, a polar cyano group, and a terminal methyl group, imparts the specific dielectric and optical anisotropy required for high-performance display applications. We will explore its fundamental properties, the mechanism by which it operates within a flexible display architecture, and provide detailed protocols for its synthesis, device fabrication, and characterization.

Physicochemical and Electro-Optical Properties

The utility of this compound in display applications stems directly from its molecular structure and resulting physical properties. The terminal cyano group (-C≡N) creates a strong dipole moment, leading to a large positive dielectric anisotropy (Δε).[6] This is a critical feature, as it allows the rod-like molecules to align parallel to an applied electric field. The phenyl benzoate core provides the rigid, elongated shape necessary for forming the liquid crystalline phase.[6]

Table 1: Key Properties of this compound

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 32792-42-0[8][9]
Molecular Formula C₁₅H₁₁NO₂[8][10]
Molecular Weight 237.25 g/mol [8][10]
Melting Point 142-143 °C[8][9]
Boiling Point 411.3 ± 38.0 °C (Predicted)[8]
Density 1.21 ± 0.1 g/cm³ (Predicted)[8]
Appearance White to off-white crystalline solidN/A

Spectroscopic Characterization Data

For verification and quality control, the following spectroscopic characteristics are typical for this compound:

  • Infrared (IR) Spectroscopy: A strong absorption peak around 2230 cm⁻¹ corresponds to the C≡N stretch, while the ester carbonyl (C=O) peak appears near 1720 cm⁻¹.[7]

  • ¹H NMR Spectroscopy: Aromatic protons typically resonate between δ 7.0–8.5 ppm, with the methyl (-CH₃) protons appearing as a singlet around δ 2.30–2.50 ppm.[7]

  • ¹³C NMR Spectroscopy: The cyano carbon signal is expected around δ 118 ppm, and the ester carbonyl carbon is found near δ 168 ppm.[7]

Principle of Operation in a Flexible LCD

In a typical twisted nematic (TN) flexible display, the this compound molecules are sandwiched between two flexible polymer substrates coated with a transparent conductor, such as Indium Tin Oxide (ITO).[11] The inner surfaces are treated with an alignment layer (e.g., polyimide) that is mechanically rubbed to create micro-grooves. These grooves guide the LC molecules to align in a specific direction. The two substrates are assembled with their rubbing directions offset by 90 degrees, forcing the LC molecules into a helical, or "twisted," structure.

When polarized light enters the cell, its polarization axis follows this 90-degree twist, allowing it to pass through a second polarizer oriented perpendicular to the first (ON state). When a voltage is applied across the ITO electrodes, the positive dielectric anisotropy of the this compound molecules causes them to align with the electric field, perpendicular to the substrates.[6][12] This untwists the helical structure. Now, the polarized light passes through without its axis being rotated and is blocked by the second polarizer, creating a dark pixel (OFF state). The key challenge in flexible displays is maintaining the precise gap between substrates during bending to ensure uniform performance.[13]

cluster_0 OFF State (No Voltage) cluster_1 ON State (Voltage Applied) p1 Polarizer 1 (Vertical) lc_off LC Molecules (90° Twist) p1->lc_off Polarized Light In p2 Polarizer 2 (Horizontal) lc_off->p2 Polarization Rotated 90° light_out Light Passes Through p2->light_out p3 Polarizer 1 (Vertical) lc_on LC Molecules Align with E-Field p3->lc_on Polarized Light In p4 Polarizer 2 (Horizontal) lc_on->p4 light_blocked Light Blocked p4->light_blocked applied_voltage Electric Field (E) applied_voltage->lc_on V > Vth

Caption: LC alignment principle in a twisted nematic display.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard esterification procedure. It is critical to perform this reaction under anhydrous conditions to prevent hydrolysis of the acid chloride.

Materials:

  • 4-Cyanophenol

  • 4-Methylbenzoyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triethylamine (Et₃N) or Pyridine

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, including a round-bottom flask, condenser, and dropping funnel.

Workflow:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-cyanophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the mixture in an ice bath (0 °C). Add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 1M HCl solution. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of benzene and ligroine) to yield pure this compound.[8][9]

  • Characterization: Confirm the identity and purity of the final product using NMR and IR spectroscopy and by measuring its melting point.

start Start setup 1. Dissolve 4-Cyanophenol & Triethylamine in DCM start->setup cool 2. Cool to 0°C setup->cool add 3. Add 4-Methylbenzoyl Chloride Dropwise cool->add react 4. Stir at Room Temp (12-24h) add->react workup 5. Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry 6. Dry & Concentrate workup->dry purify 7. Recrystallize dry->purify end Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Fabrication of a Flexible Liquid Crystal Cell

This protocol outlines the assembly of a test cell using flexible substrates. Cleanliness and precision are paramount to fabricating a functional device.

Materials:

  • Flexible substrates (e.g., PET or PEN films) pre-coated with ITO

  • Polyimide alignment layer solution

  • This compound (or a formulated mixture)

  • UV-curable sealant containing spherical spacers (e.g., 3-5 µm diameter)

  • Solvents for cleaning (e.g., Isopropanol, Acetone)

  • Spin coater, hot plate, UV lamp, rubbing machine.

Workflow:

  • Substrate Cleaning: Thoroughly clean the ITO-coated flexible substrates by sonicating them in acetone and then isopropanol. Dry them completely with a nitrogen gun.

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.

  • Curing (Imidization): Bake the substrates on a hot plate according to the polyimide manufacturer's specifications to cure the layer. This process must be compatible with the thermal stability of the plastic substrate.[14][15]

  • Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth-wrapped cylinder on a rubbing machine. This creates microgrooves that will align the LC molecules.[11]

  • Cell Assembly: Apply the UV-curable sealant mixed with spacers around the perimeter of one substrate. Place the second substrate on top, with its rubbing direction oriented at 90° to the first.

  • Curing: Press the substrates together to ensure a uniform cell gap defined by the spacers. Cure the sealant using a UV lamp.

  • LC Filling: In a vacuum chamber, place a drop of the liquid crystal (heated to its isotropic phase) at the small opening left in the sealant. Vent the chamber to atmospheric pressure; the pressure difference will force the LC into the cell gap (capillary fill method).

  • Sealing: Seal the filling port with a small amount of UV-curable epoxy.

start Start: ITO-Coated Flexible Substrates clean 1. Substrate Cleaning (Sonication) start->clean spin_coat 2. Spin-Coat Polyimide Layer clean->spin_coat cure 3. Cure Polyimide (Baking) spin_coat->cure rub 4. Rubbing (Unidirectional) cure->rub assemble 5. Apply Sealant/Spacers & Assemble Cell (90°) rub->assemble uv_cure 6. Cure Sealant assemble->uv_cure fill 7. Fill with LC (Vacuum/Capillary) uv_cure->fill seal 8. Seal Fill Port fill->seal end Finished Flexible Cell seal->end

Caption: Fabrication workflow for a flexible liquid crystal cell.

Protocol 3: Electro-Optical Characterization

This protocol measures the key performance metrics of the fabricated flexible LC cell.

Equipment:

  • Polarizing Optical Microscope (POM)

  • He-Ne Laser or LED light source

  • Function generator

  • Voltage amplifier

  • Photodetector or Photomultiplier Tube (PMT)

  • Digital Oscilloscope

Workflow:

  • Setup: Mount the flexible LC cell between crossed polarizers on the POM stage. Align the rubbing directions at 45° to the polarizer axes for maximum transmission.

  • Voltage-Transmittance (V-T) Curve:

    • Apply a square wave AC voltage (e.g., 1 kHz) to the cell's ITO electrodes.

    • Slowly increase the voltage from 0 V and measure the corresponding optical transmittance with the photodetector.

    • Plot Transmittance vs. Voltage to determine the threshold voltage (Vth, voltage for 10% change) and saturation voltage (Vsat, voltage for 90% change).[12]

  • Response Time Measurement:

    • Apply a square wave voltage that switches between 0 V and the saturation voltage.

    • Use the oscilloscope to capture the photodetector's signal.

    • Measure the rise time (time taken for transmittance to go from 10% to 90%) and the decay time (time taken for transmittance to fall from 90% to 10%).[12]

  • Contrast Ratio (CR):

    • Measure the maximum transmittance in the fully ON state (T_on, at 0 V for a normally white cell) and the minimum transmittance in the fully OFF state (T_off, at Vsat).

    • Calculate the Contrast Ratio as CR = T_on / T_off.

  • Bending Test: Repeat the V-T and response time measurements while the cell is bent to a specified radius of curvature to evaluate the stability of its electro-optical performance under mechanical stress.

Pro-Tips from the Field

  • Purity is Paramount: The performance of an LCD, particularly its ability to hold a voltage and avoid image sticking, is highly dependent on the purity of the liquid crystal material. Ions and impurities can degrade the resistivity of the LC mixture.[12][16] Always use highly purified materials and ensure clean fabrication processes.

  • The Power of Mixtures: While this guide focuses on this compound, it is rarely used alone. In practice, it serves as a component in a eutectic mixture of several LC compounds.[17] Formulating mixtures is a crucial step to optimize the final device's properties, such as widening the nematic temperature range, lowering the melting point, reducing viscosity for faster switching, and tuning the optical anisotropy (Δn).[6]

  • Managing the Cell Gap: In flexible displays, maintaining a uniform cell gap during bending is a major engineering challenge.[13] The use of polymer walls or posts, in addition to spacers, can provide greater structural integrity to the cell, preventing image distortion when the device is flexed.

  • Substrate Choice Matters: While PET is common and cost-effective, other polymers like PEN or colorless polyimide (CPI) offer better thermal stability and lower chemical permeability, which can be advantageous for more demanding fabrication processes and improved device lifetime.[13][15]

Conclusion

This compound is a foundational material in the field of liquid crystal displays. Its robust electro-optical properties, driven by its distinct molecular structure, make it an excellent component for the demanding environment of flexible and wearable electronics. By understanding its synthesis, integrating it into flexible cell architectures, and rigorously characterizing the resulting device, researchers can unlock new possibilities in next-generation display technology. The protocols and insights provided herein serve as a comprehensive starting point for professionals aiming to innovate in this exciting and rapidly advancing field.

References

Application Notes and Protocols for the Computational Modeling and Simulation of 4-Cyanophenyl 4-methylbenzoate Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Theory and Experiment in Mesogen Design

4-Cyanophenyl 4-methylbenzoate is a calamitic (rod-shaped) molecule with the potential to exhibit liquid crystalline properties, a state of matter intermediate between a crystalline solid and an isotropic liquid.[1][2] Such materials are foundational to a vast array of technologies, most notably liquid crystal displays (LCDs).[3] The defining characteristic of liquid crystals is the orientational order of their constituent molecules, which gives rise to their unique anisotropic properties.[1] The molecular structure of this compound, featuring a rigid core composed of two phenyl rings, a polar cyano group, and a non-polar methyl group, suggests its potential to form a nematic liquid crystal phase upon heating.[2][4][5]

Computational modeling and simulation have become indispensable tools in the field of materials science, offering a "virtual laboratory" to predict and understand the properties of novel materials before their synthesis.[6][7] For liquid crystals, computational approaches can provide insights into molecular conformation, intermolecular interactions, and the collective behavior that dictates the formation and stability of mesophases.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the computational characterization of this compound using a combination of quantum chemical calculations and classical molecular dynamics (MD) simulations.

The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each step and grounding the methodology in established theoretical frameworks.[7] We will first employ Density Functional Theory (DFT) to elucidate the electronic structure and predict spectroscopic properties, which can later be compared with experimental data for validation. Subsequently, we will detail the process of parameterizing a classical force field for this compound to perform MD simulations, allowing for the investigation of its bulk properties and the prediction of its liquid crystalline behavior.

Theoretical Framework: A Multiscale Approach

Our investigation into the properties of this compound will utilize a multiscale modeling approach, bridging the accuracy of quantum mechanics with the efficiency of classical mechanics.

1. Quantum Chemical Calculations: The Electronic Scale

At the most fundamental level, the properties of a molecule are governed by the behavior of its electrons. Density Functional Theory (DFT) is a powerful quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and a wide range of associated properties.[10][11][12] By solving the Kohn-Sham equations, we can determine the ground-state electron density, from which properties such as the optimized molecular geometry, vibrational frequencies (corresponding to IR and Raman spectra), and NMR chemical shifts can be derived.[10][13][14][15][16] For this application note, we will utilize the Gaussian software package, a widely used tool in computational chemistry.[17]

2. Molecular Dynamics Simulations: The Atomistic Scale

While DFT provides unparalleled accuracy for single-molecule properties, its computational cost makes it prohibitive for simulating the collective behavior of thousands of molecules over nanoseconds or longer. To investigate the bulk properties and potential liquid crystalline phases of this compound, we turn to classical Molecular Dynamics (MD) simulations.[1][8][9][18][19][20] MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions and associated parameters. The accuracy of an MD simulation is critically dependent on the quality of the force field.[8] Therefore, a significant portion of our protocol will be dedicated to the careful parameterization of this compound for use with a well-established force field like CHARMM or GAFF. We will use the GROMACS software package for our MD simulations, a versatile and high-performance simulation engine.[9]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for the computational investigation of this compound.

Part 1: Quantum Chemical Calculations with Gaussian

These calculations will provide the fundamental molecular properties and data for force field parameterization.

Protocol 1.1: Geometry Optimization and Vibrational Frequency Analysis

  • Molecule Building: Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro.

  • Input File Generation: Create an input file for Gaussian. The following is a template using the B3LYP functional and the 6-31G(d,p) basis set, a combination known to provide a good balance of accuracy and computational cost for organic molecules.[13]

  • Execution: Run the Gaussian calculation.

  • Analysis:

    • Geometry Optimization: Verify that the optimization has converged by checking for the absence of imaginary frequencies in the output file. The optimized coordinates represent the molecule's lowest energy conformation in the gas phase.

    • Vibrational Frequencies: The output will contain the calculated harmonic vibrational frequencies. These can be visualized with GaussView or other visualization software to animate the vibrational modes. The calculated IR and Raman spectra can be compared with experimental data for validation.[14][15][16] It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

Protocol 1.2: NMR Chemical Shift Calculation

  • Input File Generation: Using the optimized geometry from Protocol 1.1, create a new Gaussian input file for NMR calculations. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for accurate chemical shift predictions.[10][11][12][21]

  • Execution: Run the Gaussian calculation.

  • Analysis: The output will list the absolute isotropic shielding values for each atom. To convert these to chemical shifts, they must be referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Part 2: Molecular Dynamics Simulations with GROMACS

This part of the protocol details the process of setting up and running an MD simulation to investigate the bulk properties of this compound.

Protocol 2.1: Force Field Parameterization

Since this compound is not a standard biomolecule, its force field parameters are likely not present in standard force fields. We will use the antechamber and parmchk modules of AmberTools to generate parameters compatible with the Generalized Amber Force Field (GAFF).

  • Initial Structure: Use the DFT-optimized geometry of this compound in .mol2 format as the input.

  • Charge Calculation: Use antechamber with the bcc charge method to calculate the partial atomic charges.

  • Parameter Generation: Run antechamber to assign GAFF atom types and generate a topology file.

  • Missing Parameter Check: Use parmchk to identify any missing force field parameters and generate a file containing estimates for them.

  • GROMACS Topology Conversion: Use the acpype script to convert the Amber-format topology and coordinate files into GROMACS-compatible .top and .gro files.

Protocol 2.2: System Setup and Equilibration

  • Create a Simulation Box: Use gmx editconf to create a cubic simulation box and fill it with a sufficient number of this compound molecules to represent a bulk system (e.g., 512 or 1000 molecules).

  • Energy Minimization: Perform a steeplechase descent energy minimization using gmx grompp and gmx mdrun to remove any steric clashes or unfavorable geometries in the initial configuration.

  • NVT Equilibration: Perform a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature. Use a Berendsen or Nosé-Hoover thermostat.

  • NPT Equilibration: Perform a longer simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density. Use a Parrinello-Rahman barostat. Monitor the pressure and density to ensure they have reached equilibrium.

Protocol 2.3: Production MD Simulation

  • Production Run: Once the system is well-equilibrated, run a long production simulation in the NPT ensemble to collect data for analysis. The length of the simulation will depend on the properties of interest, but several hundred nanoseconds is a reasonable starting point for observing liquid crystal phase behavior.[8]

Part 3: Data Analysis

Protocol 3.1: Analysis of Liquid Crystalline Ordering

The primary indicator of a nematic liquid crystal phase is long-range orientational order. This can be quantified by calculating the nematic order parameter, S.[9][22][23]

  • Calculate the Order Parameter: The order parameter S can be calculated from the MD trajectory using specialized analysis tools or custom scripts. The calculation involves determining the average orientation of the long molecular axis of each molecule relative to the director (the average orientation of all molecules). S ranges from 0 for an isotropic liquid to 1 for a perfectly ordered crystal. A value of S between 0.3 and 0.7 is typically indicative of a nematic phase.

Data Presentation and Visualization

Clear presentation of computational data is crucial for its interpretation and communication.

Quantitative Data Summary

Table 1: Calculated Molecular Properties of this compound

PropertyMethodBasis SetValue
Gas Phase Energy (Hartree)B3LYP6-31G(d,p)To be calculated
Dipole Moment (Debye)B3LYP6-31G(d,p)To be calculated
Key Vibrational Frequencies (cm⁻¹)B3LYP6-31G(d,p)To be calculated
¹³C NMR Chemical Shifts (ppm)GIAO-B3LYP6-311+G(2d,p)To be calculated
¹H NMR Chemical Shifts (ppm)GIAO-B3LYP6-311+G(2d,p)To be calculated

Table 2: MD Simulation Parameters and Results

ParameterValue
Number of Molecules512
Box Dimensions (nm)To be determined
Temperature (K)To be varied
Pressure (bar)1
Simulation Time (ns)200
Nematic Order Parameter (S)To be calculated
Visualizations

Diagrams are essential for illustrating workflows and molecular structures.

Computational Workflow cluster_QM Quantum Mechanics (Gaussian) cluster_MD Molecular Dynamics (GROMACS) cluster_Analysis Data Analysis mol_build Molecule Construction geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation geom_opt->nmr_calc ff_param Force Field Parameterization geom_opt->ff_param Optimized Geometry freq_calc->ff_param Vibrational Data sys_setup System Setup ff_param->sys_setup equilibration Equilibration (NVT/NPT) sys_setup->equilibration production_md Production MD equilibration->production_md order_param Order Parameter Calculation production_md->order_param phase_behavior Phase Behavior Analysis order_param->phase_behavior

Caption: Overall computational workflow.

Caption: Molecular structure of this compound.

Conclusion and Future Directions

This application note has provided a detailed, step-by-step guide to the computational modeling and simulation of this compound. By following these protocols, researchers can obtain valuable insights into the molecular properties and potential liquid crystalline behavior of this and similar mesogenic molecules. The DFT calculations provide a fundamental understanding of the molecule's electronic structure and spectroscopic signatures, while the MD simulations allow for the prediction of bulk properties and phase behavior.

It is crucial to emphasize that computational models are most powerful when used in conjunction with experimental data.[7][24][25][26] The calculated spectroscopic data and predicted liquid crystal transition temperatures should be validated against experimental measurements to refine the computational models and ensure their accuracy. Future work could involve extending these simulations to investigate other properties such as viscosity, dielectric anisotropy, and elastic constants, which are critical for the application of liquid crystals in display technologies. Furthermore, the effect of molecular modifications on the liquid crystalline properties could be systematically explored through simulation, guiding the rational design of new mesogenic materials with tailored functionalities.

References

Application Notes and Protocols: A Density Functional Theory (DFT) Investigation of 4-Cyanophenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intersection of Liquid Crystals and Computational Chemistry

4-Cyanophenyl 4-methylbenzoate is a molecule of interest in materials science, particularly in the field of liquid crystals. Its rigid, aromatic core, comprised of a cyanophenyl group linked to a methylbenzoate group through an ester linkage, imparts the anisotropic properties essential for liquid crystalline behavior. Understanding the electronic structure, reactivity, and intermolecular interaction potential of this molecule is crucial for designing novel liquid crystal materials with tailored properties for applications in displays, sensors, and other advanced technologies.

Density Functional Theory (TDFT) has emerged as a powerful and versatile computational method in quantum chemistry and materials science.[1][2][3] It provides a favorable balance between computational cost and accuracy, allowing for the detailed investigation of the electronic and structural properties of molecules.[2][3] By studying molecules like this compound with DFT, we can gain insights into its molecular geometry, vibrational frequencies, electronic transitions, and reactivity, which are fundamental to its macroscopic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform and interpret DFT studies on this compound. The protocols outlined herein are designed to be self-validating and are grounded in established computational chemistry practices.[4][5][6][7]

Part 1: Theoretical Background and Computational Strategy

The Fundamentals of Density Functional Theory

At its core, DFT is based on the two Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density, a function of only three spatial coordinates.[3] This is a significant simplification from traditional wavefunction-based methods that deal with a much more complex 3N-dimensional wavefunction, where N is the number of electrons.[3]

The practical application of DFT relies on the Kohn-Sham equations, which replace the intractable many-electron problem with a set of auxiliary single-electron equations. The key component in these equations is the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. The choice of this functional is critical and various approximations exist, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange.[8]

Strategic Approach for this compound

Our computational investigation of this compound will proceed through a multi-step workflow designed to provide a comprehensive understanding of its molecular properties. This workflow is depicted in the diagram below.

DFT_Workflow A 1. Initial Structure Generation B 2. Geometry Optimization A->B Initial Guess C 3. Frequency Analysis B->C Optimized Geometry D 4. Electronic Property Analysis C->D Verified Minimum E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MESP) D->F G Natural Bond Orbital (NBO) Analysis D->G

References

Troubleshooting & Optimization

Troubleshooting common issues in 4-Cyanophenyl 4-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-cyanophenyl 4-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the successful and efficient execution of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound, typically prepared via the esterification of 4-cyanophenol with 4-methylbenzoyl chloride, can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Cause 1: Incomplete Reaction

The esterification reaction may not have proceeded to completion. Phenols are generally less nucleophilic than aliphatic alcohols, which can result in a slower reaction.[1][2][3]

  • Solution:

    • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.[4]

    • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions. A temperature range of 50-60 °C is often a good starting point.

    • Activation of Phenol: The reaction is often performed in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[1] Ensure the base is added correctly and is of sufficient quality.

Potential Cause 2: Hydrolysis of 4-Methylbenzoyl Chloride

4-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis upon exposure to moisture, forming the unreactive 4-methylbenzoic acid.[5][6][7] This side reaction consumes your starting material and reduces the overall yield.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Solvent Quality: Use anhydrous solvents. Commercially available dry solvents are recommended.

    • Reagent Handling: Handle 4-methylbenzoyl chloride in a dry environment, such as a glove box or under a stream of inert gas.

Potential Cause 3: Inefficient Purification

Significant product loss can occur during the workup and purification steps.

  • Solution:

    • Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of the product in the aqueous phase.

    • Recrystallization: If purifying by recrystallization, choose an appropriate solvent system to maximize crystal recovery. Avoid using an excessive volume of solvent.[8][9]

Question 2: My final product is a white solid, but the melting point is broad and lower than the reported value (142-143 °C). What are the likely impurities?

Answer:

A broad and depressed melting point is a classic indicator of an impure compound. For the synthesis of this compound, the most probable impurities are unreacted starting materials or byproducts from side reactions.

Likely Impurity 1: 4-Cyanophenol (Starting Material)

If the reaction did not go to completion, unreacted 4-cyanophenol will remain in the crude product.

  • Identification: 4-Cyanophenol is more polar than the desired ester product. It can be readily identified by TLC, where it will have a lower Rf value.

  • Removal: A basic wash (e.g., with aqueous sodium bicarbonate or sodium hydroxide solution) during the workup will deprotonate the acidic phenol, forming a water-soluble salt that can be removed in the aqueous layer.

Likely Impurity 2: 4-Methylbenzoic Acid (Hydrolysis Byproduct)

As mentioned previously, hydrolysis of 4-methylbenzoyl chloride produces 4-methylbenzoic acid.[5][6][7]

  • Identification: Similar to 4-cyanophenol, 4-methylbenzoic acid is more polar than the product and will exhibit a lower Rf value on TLC. It can also be identified by IR spectroscopy by the presence of a broad O-H stretch around 2500-3300 cm⁻¹.[7]

  • Removal: A basic wash during the workup will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous phase.

Likely Impurity 3: Polymeric Byproducts

Under certain conditions, especially at elevated temperatures, side reactions leading to the formation of polymeric materials can occur.[10]

  • Identification: These are often amorphous, insoluble materials that can be difficult to characterize by standard methods.

  • Removal: These are typically removed during recrystallization, as they are often insoluble in the chosen recrystallization solvent. Hot filtration of the recrystallization solution can be effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic method for preparing this compound?

A common and effective method is the Schotten-Baumann reaction, which involves the acylation of 4-cyanophenol with 4-methylbenzoyl chloride in the presence of a base.[11][12][13][14][15] This reaction is typically performed in a two-phase solvent system (e.g., dichloromethane and water) or in a single organic solvent with an organic base like pyridine.[13]

Q2: Which base should I use for the esterification reaction?

The choice of base is critical for the success of the reaction.

Base Advantages Disadvantages
Sodium Hydroxide (aq) Inexpensive, readily available.Can promote hydrolysis of the acyl chloride and the ester product.
Pyridine Acts as both a base and a nucleophilic catalyst.Can be difficult to remove completely after the reaction.
Triethylamine Non-nucleophilic, easy to remove by evaporation.May not be a strong enough base for less reactive phenols.

Q3: How do I effectively purify the crude this compound?

Recrystallization is the most common and effective method for purifying the final product.[8][9][16][17]

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[8] Common solvents for recrystallizing esters include ethanol, ethyl acetate, or mixtures of solvents like hexane/ethyl acetate.[17][18]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials (4-cyanophenol and 4-methylbenzoyl chloride) and the reaction mixture on the plate.

    • Develop the plate in an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
  • To a solution of 4-cyanophenol (1.0 eq) in dichloromethane in a round-bottom flask, add an aqueous solution of sodium hydroxide (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Separate the organic layer and wash it sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Mechanism

reaction_mechanism Schotten-Baumann Esterification Mechanism phenol 4-Cyanophenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., OH⁻) base->phenoxide acyl_chloride 4-Methylbenzoyl Chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate phenoxide->tetrahedral_intermediate Nucleophilic Attack product 4-Cyanophenyl 4-methylbenzoate tetrahedral_intermediate->product Collapse of Intermediate byproduct Chloride Ion tetrahedral_intermediate->byproduct

Caption: Mechanism of this compound synthesis.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction check_hydrolysis Evidence of Hydrolysis? (e.g., 4-methylbenzoic acid) check_reaction->check_hydrolysis Yes incomplete Incomplete Reaction check_reaction->incomplete No check_purification Review Purification Procedure check_hydrolysis->check_purification No hydrolysis Hydrolysis of Acyl Chloride check_hydrolysis->hydrolysis Yes purification_loss Product Loss During Purification check_purification->purification_loss Inefficient optimize_conditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature - Check base quality incomplete->optimize_conditions use_anhydrous Use Anhydrous Conditions: - Dry glassware and solvents - Inert atmosphere hydrolysis->use_anhydrous optimize_purification Optimize Purification: - Adjust pH during extraction - Use minimal hot solvent for  recrystallization purification_loss->optimize_purification

Caption: A systematic workflow for troubleshooting low product yield.

IV. References

  • Guidechem. (n.d.). 4-Methylbenzoyl chloride 874-60-2 wiki. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 874-60-2: 4-Methylbenzoyl chloride. Retrieved from --INVALID-LINK--

  • Thieme. (2008). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synthesis, 2008(22), 3563-3574.

  • Khan Academy. (n.d.). Esterification of phenols (video). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 4-cyanobenzoate synthesis. Retrieved from --INVALID-LINK--

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from --INVALID-LINK--

  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). METHYL (4-CYANOPHENYL)ACETATE synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). some more reactions of phenol. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from --INVALID-LINK--

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs. Retrieved from --INVALID-LINK--

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 3-cyano-4-Methylbenzoate synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). 4-Cyanophenyl-4'-Methylbenzoate. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). CAS No.32792-42-0,4-Cyanophenyl-4'-Methylbenzoate Suppliers. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. Retrieved from --INVALID-LINK--

  • Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Methylbenzoyl Chloride. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzoyl chloride, 4-methyl-. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting side reactions in Methyl 4-formylbenzoate synthesis. Retrieved from --INVALID-LINK--

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • PMC. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 10). Methyl 4-methylbenzoate. Retrieved from --INVALID-LINK--

References

Side reactions in the esterification of 4-cyanophenol and 4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the esterification of 4-cyanophenol and 4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis of 4-cyanophenyl 4-methylbenzoate.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of 4-cyanophenol with 4-methylbenzoyl chloride?

The most prevalent and effective method is the Schotten-Baumann reaction.[1][2][3][4][5] This procedure involves the acylation of a phenol (4-cyanophenol) with an acyl chloride (4-methylbenzoyl chloride) in the presence of a base.[1] A key feature of the Schotten-Baumann conditions is the use of a two-phase solvent system, typically an organic solvent and water, with the base dissolved in the aqueous phase.[4]

Q2: What is the role of the base in this reaction?

The base plays a dual, critical role in the Schotten-Baumann reaction:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting phenol and any unreacted amine impurities, which would render them non-nucleophilic.[5]

  • Activation: The base deprotonates the phenol to form the more nucleophilic phenoxide ion.[2] This significantly increases the rate of the reaction, as phenols are generally less reactive than aliphatic alcohols in esterification reactions.[6]

Q3: What are the primary side reactions to be aware of?

There are two main side reactions that can impact the yield and purity of your product:

  • Hydrolysis of 4-methylbenzoyl chloride: 4-methylbenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which will convert it to the unreactive 4-methylbenzoic acid.[7] This side reaction consumes your acylating agent and can complicate purification.

  • Fries Rearrangement: The product, this compound, can undergo a Fries rearrangement, especially in the presence of a Lewis acid catalyst or at elevated temperatures. This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, forming hydroxyaryl ketone isomers.[8][9]

Q4: How can I minimize these side reactions?

  • To prevent hydrolysis:

    • Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

    • Add the 4-methylbenzoyl chloride slowly to the reaction mixture to control the initial exothermic reaction.

    • The biphasic Schotten-Baumann conditions inherently help to minimize hydrolysis of the acyl chloride, as it remains primarily in the organic phase, away from the bulk of the aqueous base.[4]

  • To prevent the Fries Rearrangement:

    • Avoid the use of Lewis acid catalysts (e.g., AlCl₃) unless the rearrangement is the desired outcome.

    • Maintain a moderate reaction temperature. The Schotten-Baumann reaction is typically effective at room temperature.[1]

Q5: What are the key physical properties of the reactants and the product?

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
4-Cyanophenol C₇H₅NO119.12110-113Soluble in methanol, acetone, ether, chloroform; slightly soluble in water.[10][11]
4-Methylbenzoyl chloride C₈H₇ClO154.59N/A (liquid)Soluble in common organic solvents like dichloromethane, ether, and acetone; reacts with water.[7]
4-Methylbenzoic acid (hydrolysis byproduct)C₈H₈O₂136.15177-182Soluble in methanol, ethanol, ether; poorly soluble in hot water.[9][12][13]
This compound (Product)C₁₅H₁₁NO₂237.25142-143Data not widely available, but expected to be soluble in moderately polar organic solvents like dichloromethane and ethyl acetate.

II. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of 4-methylbenzoyl chloride: The acyl chloride may have degraded due to moisture in the reagents or glassware. 2. Inactive 4-cyanophenol: The phenolic proton may not have been effectively removed. 3. Insufficient reaction time or temperature. 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Check the quality of the 4-methylbenzoyl chloride; consider using a freshly opened bottle or purifying it by distillation. 2. Ensure the base is of good quality and used in a sufficient amount (at least a stoichiometric equivalent to the phenol). 3. Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted, but be mindful of the increased risk of side reactions.
Product is an Oil or Gummy Solid 1. Presence of impurities: Unreacted starting materials, byproducts (like 4-methylbenzoic acid), or residual solvent can depress the melting point and prevent crystallization. 2. "Oiling out" during recrystallization: The product may be precipitating from the recrystallization solvent above its melting point.1. Wash the crude product thoroughly during workup to remove water-soluble impurities. An aqueous wash with a weak base (e.g., sodium bicarbonate solution) can help remove acidic impurities like 4-methylbenzoic acid. 2. During recrystallization, ensure the product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed. If it oils out, try reheating to dissolve the oil, then add a small amount of a co-solvent in which the product is more soluble to lower the saturation point, and cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.
Discolored Product (Yellow or Brown) 1. Impure starting materials. 2. Side reactions at elevated temperatures. 3. Air oxidation of the phenol. 1. Check the purity of the 4-cyanophenol and 4-methylbenzoyl chloride before starting. 2. Avoid excessive heating during the reaction. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if discoloration is a persistent issue. The crude product can often be decolorized by treating a solution of it with activated charcoal before recrystallization.
Fries Rearrangement Products Detected 1. Presence of a Lewis acid catalyst. 2. Reaction temperature was too high. 1. Ensure no Lewis acidic reagents are present. If a base like pyridine was used, ensure it is of high purity. 2. Conduct the reaction at or below room temperature.

III. Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the Schotten-Baumann reaction.

Materials:

  • 4-Cyanophenol

  • 4-Methylbenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Preparation of the Aqueous Phase: In a flask, dissolve an appropriate amount of sodium hydroxide in deionized water to create a ~2 M solution.

  • Dissolution of 4-Cyanophenol: In a separate reaction flask equipped with a magnetic stirrer, dissolve 4-cyanophenol in dichloromethane.

  • Reaction Setup: Add the aqueous NaOH solution to the solution of 4-cyanophenol in DCM. Stir the biphasic mixture vigorously.

  • Addition of Acyl Chloride: Slowly add 4-methylbenzoyl chloride dropwise to the vigorously stirred mixture. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 4-cyanophenol is consumed.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).

  • Washing the Organic Layer:

    • Wash the organic layer with dilute HCl to neutralize any remaining NaOH.

    • Wash with saturated NaHCO₃ solution to remove any unreacted 4-methylbenzoyl chloride (by hydrolysis to the sodium salt of 4-methylbenzoic acid) and any 4-methylbenzoic acid byproduct.

    • Wash with brine to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization. A common solvent system for similar esters is ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Characterization: Collect the purified crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent. Dry the crystals under vacuum. Characterize the final product by determining its melting point and acquiring ¹H NMR and IR spectra.

IV. Visualization of Reaction Pathways and Workflows

Main Reaction and Side Reactions

G Reactants 4-Cyanophenol + 4-Methylbenzoyl Chloride SchottenBaumann Schotten-Baumann Reaction (NaOH, H₂O/DCM, RT) Reactants->SchottenBaumann Product This compound (Desired Product) SchottenBaumann->Product Fries Fries Rearrangement (Lewis Acid or Heat) Product->Fries Hydrolysis Hydrolysis (H₂O) Byproduct1 4-Methylbenzoic Acid Hydrolysis->Byproduct1 AcylChloride 4-Methylbenzoyl Chloride AcylChloride->Hydrolysis Moisture Byproduct2 Hydroxyaryl Ketone Isomers Fries->Byproduct2

Caption: Main and side reaction pathways.

Experimental Workflow

G Start Start Mix Mix 4-Cyanophenol, NaOH(aq), and DCM Start->Mix AddAcyl Slowly add 4-Methylbenzoyl Chloride Mix->AddAcyl React Stir at RT, Monitor by TLC AddAcyl->React Workup Aqueous Workup (HCl, NaHCO₃, Brine) React->Workup Dry Dry (MgSO₄), Evaporate Solvent Workup->Dry Recrystallize Recrystallize Dry->Recrystallize End Pure Product Recrystallize->End

Caption: Experimental synthesis workflow.

V. References

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  • p-Toluic acid - Solubility of Things. --INVALID-LINK--

  • China 4-Cyanophenol CAS 767-00-0 factory and manufacturers | Unilong. --INVALID-LINK--

  • 4-Methylbenzoic acid - ChemBK. --INVALID-LINK--

  • 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem. --INVALID-LINK--

  • Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. ResearchGate. --INVALID-LINK--

  • 4-Cyanophenol(767-00-0) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • What is the Fries Rearrangement Reaction? - BYJU'S. --INVALID-LINK--

  • Fries rearrangement - Wikipedia. --INVALID-LINK--

  • 4-Methylbenzoyl chloride 874-60-2 wiki. Guidechem. --INVALID-LINK--

  • Chemistry Schotten Baumann Reaction - SATHEE. --INVALID-LINK--

  • 767-00-0 4-Cyanophenol C7H5NO, Formula,NMR,Boiling Point,Density,Flash Point. --INVALID-LINK--

  • 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • Schotten-Baumann Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • 4-Methyl-3-nitro-benzoyl-chloride - Optional[1H NMR] - Spectrum - SpectraBase. --INVALID-LINK--

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. --INVALID-LINK--

  • Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET. --INVALID-LINK--

  • Supporting information for - The Royal Society of Chemistry. --INVALID-LINK--

  • 4-Cyanophenyl-4'-Methylbenzoate - ChemBK. --INVALID-LINK--

  • Benzoyl chloride, 4-methyl- - the NIST WebBook. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

  • Methyl 3-cyano-4-Methylbenzoate synthesis - ChemicalBook. --INVALID-LINK--

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. --INVALID-LINK--

  • 4-Cyanophenol 767-00-0 wiki. Guidechem. --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. --INVALID-LINK--

  • This compound (C15H11NO2) - PubChemLite. --INVALID-LINK--

  • Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • 4-Cyanophenol | 767-00-0. ChemicalBook. --INVALID-LINK--

  • METHYL (4-CYANOPHENYL)ACETATE synthesis - ChemicalBook. --INVALID-LINK--

  • Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - The Royal Society of Chemistry. --INVALID-LINK--

  • A-Level H2 Chemistry: Esterification of Phenols - YouTube. --INVALID-LINK--

  • 4-methylbenzoic acid - 99-94-5, C8H8O2, density, melting point, boiling point, structural formula, synthesis. --INVALID-LINK--

  • 4-CYANOPHENYL ISOTHIOCYANATE(2719-32-6) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • Schotten–Baumann reaction - Wikipedia. --INVALID-LINK--

  • Schotten-Baumann Reaction - J&K Scientific LLC. --INVALID-LINK--

  • ethyl 4-methylbenzoate - Organic Syntheses Procedure. --INVALID-LINK--

  • Other Reactions of Phenol - Chemistry LibreTexts. --INVALID-LINK--

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  • some more reactions of phenol - Chemguide. --INVALID-LINK--

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  • Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? | ResearchGate. --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for 4-Cyanophenyl 4-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyanophenyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield of this compound consistently low?

Answer:

Low yields in this esterification are a common issue and can stem from several factors, primarily related to reactant purity, reaction conditions, and workup procedures.[1][2]

  • Potential Cause 1: Hydrolysis of 4-Methylbenzoyl Chloride. 4-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis upon exposure to moisture, even atmospheric humidity.[3][4][5] This side reaction consumes your starting material, forming 4-methylbenzoic acid, which will not participate in the desired esterification.

    • Solution:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use and cool under a stream of inert gas (e.g., nitrogen or argon).[5]

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Proper Reagent Handling: Handle 4-methylbenzoyl chloride under an inert atmosphere and use dry syringes or cannulas for transfers.[5]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted starting materials.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7][8][9] Spot the reaction mixture alongside your starting materials (4-cyanophenol and 4-methylbenzoyl chloride). The reaction is complete when the starting material spots disappear, and a new, single product spot is observed.

      • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture. However, be cautious as excessive heat can lead to side reactions.[1]

  • Potential Cause 3: Inefficient Base Catalysis. Pyridine acts as both a catalyst and an acid scavenger in this reaction.[10][11][12][13][14] Insufficient or impure pyridine can hinder the reaction.

    • Solution:

      • Use Dry Pyridine: Ensure your pyridine is anhydrous.

      • Optimize Stoichiometry: Use a slight excess of pyridine to ensure complete neutralization of the HCl byproduct and to act as a nucleophilic catalyst.[13]

  • Potential Cause 4: Product Loss During Workup and Purification. The product can be lost during aqueous washes or purification steps.

    • Solution:

      • Careful Extraction: During the workup, ensure proper phase separation to avoid loss of the organic layer.

      • Minimize Transfers: Each transfer of the product from one vessel to another can result in some loss.[2]

      • Optimize Purification: If using column chromatography, select an appropriate solvent system to ensure good separation and recovery. For recrystallization, use a minimal amount of a suitable hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.

Question 2: My TLC analysis shows multiple spots in the final product lane. What are these impurities and how can I remove them?

Answer:

The presence of multiple spots on your TLC plate indicates an impure product. The likely impurities are unreacted starting materials or byproducts.

  • Identifying the Spots:

    • 4-Cyanophenol: This is a polar compound and will have a low Rf value.

    • 4-Methylbenzoyl Chloride: This is less polar than 4-cyanophenol.

    • 4-Methylbenzoic Acid: This is a byproduct from the hydrolysis of 4-methylbenzoyl chloride and is also a polar compound.[5]

    • This compound (Product): As an ester, this will be the least polar of the components and will have the highest Rf value.[9]

    You can confirm the identity of these spots by co-spotting your reaction mixture with pure samples of the starting materials on the same TLC plate.[7]

  • Removal of Impurities:

    • Unreacted 4-Cyanophenol: During the aqueous workup, wash the organic layer with a dilute sodium hydroxide solution. The basic solution will deprotonate the acidic phenol, forming a water-soluble phenoxide salt that will move to the aqueous layer.[15]

    • Unreacted 4-Methylbenzoyl Chloride and 4-Methylbenzoic Acid: Wash the organic layer with a saturated sodium bicarbonate solution. This will neutralize the acidic 4-methylbenzoic acid and also react with any remaining 4-methylbenzoyl chloride, converting them into water-soluble salts that can be removed in the aqueous phase.[5][16]

    • Purification: After the aqueous workup, further purification can be achieved by:

      • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system can be determined through small-scale trials.

      • Silica Gel Column Chromatography: This is useful for separating compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the synthesis of this compound?

A1: Pyridine serves a dual purpose in this esterification reaction, which is a type of Schotten-Baumann reaction.[17][18][19][20]

  • Acid Scavenger: The reaction of 4-methylbenzoyl chloride with 4-cyanophenol produces hydrochloric acid (HCl) as a byproduct. Pyridine is a weak base that neutralizes the HCl, forming pyridinium chloride.[11][13] This is crucial because the accumulation of acid can lead to unwanted side reactions.

  • Nucleophilic Catalyst: Pyridine can also act as a nucleophilic catalyst.[10][12][14] It can react with the highly electrophilic 4-methylbenzoyl chloride to form a reactive acylpyridinium ion intermediate.[11][12][13][14] This intermediate is even more susceptible to nucleophilic attack by the 4-cyanophenol, thereby accelerating the rate of the esterification reaction.

Q2: What is the reaction mechanism for the synthesis of this compound?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism.[13][17][18] The key steps are:

  • Activation of the Acyl Chloride (Catalytic Role of Pyridine): Pyridine attacks the carbonyl carbon of 4-methylbenzoyl chloride to form a highly reactive N-acylpyridinium intermediate.[12][14]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 4-cyanophenol attacks the electrophilic carbonyl carbon of the N-acylpyridinium intermediate (or directly on the 4-methylbenzoyl chloride). This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling pyridine as a leaving group.

  • Deprotonation: Another molecule of pyridine acts as a base to remove the proton from the hydroxyl group of the former phenol, yielding the final ester product and pyridinium chloride.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[6][7][8][21]

  • Procedure:

    • Prepare a TLC plate with three lanes.

    • In the first lane, spot a dilute solution of your starting material, 4-cyanophenol.

    • In the second lane, spot a dilute solution of your other starting material, 4-methylbenzoyl chloride.

    • In the third lane, spot a small aliquot of your reaction mixture.

    • Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp.

  • Interpretation: As the reaction proceeds, you will observe the disappearance of the spots corresponding to the starting materials and the appearance of a new spot for the product, this compound. The product, being an ester, will be less polar than the starting phenol and will have a higher Rf value.[9] The reaction is considered complete when the starting material spots are no longer visible in the reaction mixture lane.[7]

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • 4-Methylbenzoyl Chloride: This is a corrosive and lachrymatory (tear-inducing) compound.[3][4] It reacts vigorously with water, releasing HCl gas.[3] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle it in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: The organic solvents used in the reaction and workup (e.g., dichloromethane, diethyl ether, ethyl acetate) are often flammable and volatile. Avoid open flames and work in a well-ventilated area.

Experimental Protocols & Data

Optimized Reaction Conditions
ParameterRecommended ValueRationale
Solvent Anhydrous DichloromethaneGood solubility for reactants and inert.
Base Anhydrous Pyridine (1.2-1.5 eq)Acts as a catalyst and acid scavenger.[10][11][13]
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.
Reaction Time 2-4 hours (Monitor by TLC)Allows for the reaction to go to completion.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.[5]
Step-by-Step Synthesis Protocol
  • Preparation: Under an inert atmosphere, add 4-cyanophenol (1.0 eq) and anhydrous dichloromethane to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to remove unreacted acyl chloride and acidic impurities), and brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Visualizations

Reaction Mechanism

Reaction_Mechanism R1 4-Methylbenzoyl Chloride I1 N-Acylpyridinium Intermediate R1->I1 + Pyridine R2 Pyridine R2->I1 R3 4-Cyanophenol I2 Tetrahedral Intermediate R3->I2 I1->I2 + 4-Cyanophenol P1 4-Cyanophenyl 4-methylbenzoate I2->P1 - Pyridine P2 Pyridinium Chloride I2->P2 - H+

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Experimental Workflow

Workflow A 1. Combine 4-Cyanophenol & Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Anhydrous Pyridine B->C D 4. Add 4-Methylbenzoyl Chloride Solution C->D E 5. Stir at Room Temp (Monitor by TLC) D->E F 6. Aqueous Workup (HCl, NaHCO3, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Recrystallization) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield? CheckMoisture Check for Moisture Contamination (Hydrolysis of Acyl Chloride) Start->CheckMoisture Yes CheckTLC Check TLC for Unreacted Starting Materials Start->CheckTLC Yes CheckWorkup Review Workup & Purification for Product Loss Start->CheckWorkup Yes SolutionMoisture Use Anhydrous Conditions & Reagents CheckMoisture->SolutionMoisture SolutionTLC Increase Reaction Time/ Optimize Base Amount CheckTLC->SolutionTLC SolutionWorkup Optimize Extraction & Recrystallization Solvents CheckWorkup->SolutionWorkup

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Control and Prevention of Polymorphism in 4-Cyanophenyl 4-methylbenzoate Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to understanding and controlling polymorphism in 4-Cyanophenyl 4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the polymorphic behavior of this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to achieve consistent and reproducible crystallization outcomes.

Introduction to Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure but the same chemical composition.[1][2] These different forms, known as polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.[1][3][4] For a compound like this compound, which has applications in areas like liquid crystal intermediates, controlling polymorphism is critical to ensure consistent performance and quality.[5]

The molecule's structure, featuring a cyanophenyl group and a methylbenzoate group, allows for different packing arrangements in the crystal lattice, driven by a delicate balance of intermolecular interactions. This can lead to the formation of multiple polymorphs under various crystallization conditions. Understanding the factors that influence the formation of these polymorphs is the first step toward effective control.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the crystallization of this compound and provides actionable solutions based on established scientific principles.

Issue 1: Inconsistent Polymorphic Form Obtained in Different Batches

Question: We are observing different polymorphic forms of this compound across different crystallization batches, leading to variability in our downstream applications. How can we ensure the consistent production of a single, desired polymorph?

Answer: Inconsistent polymorphic outcomes are a common challenge and typically point to subtle variations in crystallization conditions.[2] To achieve batch-to-batch consistency, a systematic approach to identifying and controlling critical process parameters is essential.

Root Causes and Investigative Steps:

  • Solvent Environment: The choice of solvent is a powerful tool for influencing polymorphism.[6] Different solvents can stabilize different molecular conformations or pre-nucleation aggregates in solution through varying solvent-solute interactions.[6]

    • Actionable Advice: Conduct a comprehensive solvent screen using a range of solvents with varying polarities, hydrogen bonding capabilities, and aromaticity. See Protocol 1: Solvent Screening for Polymorph Control for a detailed methodology.

  • Supersaturation Level: The degree of supersaturation is a primary driving force for nucleation and can significantly influence which polymorph crystallizes.[7] Some polymorphs may preferentially nucleate at high supersaturation, while others require more controlled, lower levels.[6]

    • Actionable Advice: Precisely control the rate of supersaturation generation. For cooling crystallizations, this means controlling the cooling rate. For anti-solvent crystallizations, control the addition rate of the anti-solvent.[8]

  • Temperature Control: Temperature directly affects the Gibbs free energy of different polymorphs.[6] Each polymorph has a unique enthalpy and entropy, and changes in temperature can shift the thermodynamic preference from one form to another.[6]

    • Actionable Advice: Implement precise and reproducible temperature control during all stages of the crystallization process, including dissolution, cooling, and aging. Utilize a programmable thermostat or reactor system.

  • Presence of Impurities: Even trace amounts of impurities can act as templates or inhibitors for the nucleation of specific polymorphs.

    • Actionable Advice: Ensure the purity of your starting material and solvents. If impurities are suspected, re-purify the this compound before crystallization.

Issue 2: Formation of a Metastable Polymorph Instead of the Thermodynamically Stable Form

Question: Our crystallization process is yielding a metastable polymorph of this compound, which converts to a more stable, but less desirable, form over time. How can we directly crystallize the stable form?

Answer: The initial formation of a metastable polymorph is often explained by Ostwald's Rule of Stages, which posits that the least stable polymorph may crystallize first because it is kinetically favored.[9] To obtain the thermodynamically stable form directly, you need to adjust your process to favor thermodynamic control over kinetic control.

Strategies to Favor the Stable Polymorph:

  • Slower Cooling/Evaporation Rates: Rapid crystallization processes, such as fast cooling or rapid solvent evaporation, often trap molecules in a kinetically favored, metastable state.

    • Actionable Advice: Employ a slow, controlled cooling profile or allow for slow evaporation of the solvent. This provides more time for the molecules to arrange themselves into the most thermodynamically stable lattice.

  • Slurry Conversion (Aging): A slurry containing the metastable form in a suitable solvent can be agitated over time to facilitate its conversion to the stable form.

    • Actionable Advice: After the initial crystallization, maintain the resulting solid-liquid mixture as a slurry at a constant temperature. The metastable form will slowly dissolve and recrystallize as the more stable, less soluble form. See Protocol 2: Slurry Conversion for Stable Polymorph Isolation .

  • Seeding: Introducing seed crystals of the desired stable polymorph can bypass the kinetic barrier to its nucleation.

    • Actionable Advice: Add a small quantity (typically 0.1-1% by weight) of the pure, stable polymorph to the supersaturated solution. This provides a template for the growth of the desired form.

Issue 3: Difficulty in Characterizing and Differentiating Polymorphs

Question: We have isolated what we believe are different polymorphs of this compound, but we are struggling to definitively characterize them. What analytical techniques are most suitable?

Answer: A combination of analytical techniques is crucial for the unambiguous identification and characterization of polymorphs.

Recommended Analytical Workflow:

Analytical TechniqueInformation ProvidedKey Advantages for Polymorph Analysis
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystal lattice structure.The gold standard for identifying different crystalline forms.[4][10] Even subtle changes in the crystal packing will result in a different diffraction pattern.[10]
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting points, phase transitions, and enthalpies of fusion.Different polymorphs will have distinct melting points and may exhibit solid-solid phase transitions at specific temperatures.[11]
Infrared (IR) and Raman Spectroscopy Probes the vibrational modes of the molecules.Different intermolecular interactions (e.g., hydrogen bonding) in different polymorphs can lead to shifts in the vibrational spectra.[11]
Solid-State Nuclear Magnetic Resonance (ssNMR) Provides information about the local chemical environment of atoms in the solid state.Can distinguish between polymorphs by identifying differences in the chemical shifts of atoms in different molecular packing arrangements.
Microscopy (e.g., Polarized Light Microscopy) Visualizes crystal morphology (habit).While not definitive on its own, different polymorphs often exhibit different crystal shapes or habits.[11]

dot

Caption: Workflow for Polymorph Characterization.

Frequently Asked Questions (FAQs)

Q1: Can the stirring rate during crystallization affect which polymorph is formed?

A1: Yes, the agitation or stirring rate can influence polymorphism.[4] Stirring affects the mass transfer of solute molecules to the growing crystal surface and can also influence the nucleation rate. In some systems, high shear rates may favor the formation of a particular polymorph. It is another critical parameter to control for reproducibility.

Q2: What is pseudopolymorphism and how is it different from polymorphism?

A2: Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice in a stoichiometric ratio.[1] This is distinct from true polymorphism, where the different crystal forms have the same chemical composition. If you are crystallizing from solvents that can be incorporated into the lattice (e.g., water, acetone), you should also characterize for the presence of solvates using techniques like Thermogravimetric Analysis (TGA) to detect solvent loss upon heating.

Q3: Is it possible to predict the most stable polymorph computationally?

A3: While computational methods for crystal structure prediction (CSP) have advanced significantly, accurately predicting the entire polymorphic landscape and the relative stabilities of different forms remains a significant challenge.[2][12] These methods are valuable for identifying plausible crystal packing arrangements but should be complemented with experimental screening to confirm the existence and relative stability of polymorphs under real-world conditions.

Q4: How should I store my this compound crystals to prevent polymorphic transformation?

A4: To prevent polymorphic transformations during storage, it is crucial to store the material under conditions that do not favor the conversion from a metastable to a more stable form.[13] This typically means storing the material in a well-sealed container at a controlled temperature and humidity, away from light. If you have a metastable form, storage at lower temperatures can often slow down the kinetics of transformation.

Experimental Protocols

Protocol 1: Solvent Screening for Polymorph Control

Objective: To identify solvents that favor the crystallization of a specific polymorph of this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane)

  • Small-scale crystallization vials (e.g., 20 mL glass vials with screw caps)

  • Magnetic stir plate and stir bars

  • Heating block or water bath

  • Filtration apparatus

  • Analytical instruments for characterization (PXRD, DSC)

Procedure:

  • Solubility Determination: For each selected solvent, determine the approximate solubility of this compound at two different temperatures (e.g., 25 °C and 50 °C) to establish a suitable concentration for crystallization.

  • Crystallization Experiments:

    • Cooling Crystallization: a. Prepare saturated solutions of the compound in each solvent at an elevated temperature (e.g., 50 °C). b. Divide the solutions into two sets. c. Cool one set rapidly to 5 °C (e.g., in an ice bath). d. Cool the second set slowly to 5 °C (e.g., at a rate of 5 °C/hour).

    • Solvent Evaporation: a. Prepare moderately concentrated solutions in each solvent. b. Allow the solvent to evaporate slowly under ambient conditions. c. In a parallel experiment, allow for faster evaporation under a gentle stream of nitrogen.

    • Anti-Solvent Addition: a. Identify a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble. b. Prepare a concentrated solution of the compound in the good solvent. c. Slowly add the anti-solvent while stirring until precipitation occurs.

  • Isolation and Analysis:

    • Isolate the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Analyze the solid form obtained from each experiment using PXRD and DSC to identify the polymorph.

Protocol 2: Slurry Conversion for Stable Polymorph Isolation

Objective: To convert a metastable polymorph of this compound to its thermodynamically stable form.

Materials:

  • Metastable polymorph of this compound

  • A solvent in which the compound has moderate solubility

  • Jacketed reaction vessel with overhead stirring and temperature control

  • Filtration apparatus

  • Analytical instruments for characterization (PXRD)

Procedure:

  • Slurry Preparation:

    • Add the metastable polymorph to the selected solvent in the reaction vessel to create a thick slurry.

    • Set the temperature to a constant value (e.g., 25 °C or a slightly elevated temperature to increase conversion kinetics).

  • Agitation and Sampling:

    • Stir the slurry at a constant rate.

    • Periodically (e.g., every 24 hours), take a small sample of the solid from the slurry.

    • Filter, dry, and analyze the sample by PXRD.

  • Monitoring Conversion:

    • Compare the PXRD patterns of the samples over time.

    • The conversion is complete when the PXRD pattern no longer changes and corresponds to that of the pure, stable polymorph.

  • Isolation:

    • Once the conversion is complete, filter the entire batch to isolate the stable polymorph.

    • Wash and dry the product.

dot

References

Controlling the alignment of 4-Cyanophenyl 4-methylbenzoate in liquid crystal cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling the alignment of 4-Cyanophenyl 4-methylbenzoate (CPMB) and similar nematic liquid crystals. This guide is designed for researchers and scientists to troubleshoot common experimental issues and provide a deeper understanding of the underlying principles governing liquid crystal alignment. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with practical, field-proven solutions.

Introduction: The Critical Role of Molecular Alignment

This compound is a rod-like (calamitic) nematic liquid crystal. Its molecular structure, featuring a rigid biphenyl core, a flexible methylbenzoate tail, and a highly polar cyano group (-CN), dictates its liquid crystalline properties.[1] The strong dipole moment from the cyano group results in a positive dielectric anisotropy (Δε > 0), meaning the molecules will align parallel to an applied electric field.

Achieving uniform molecular alignment within a liquid crystal cell is paramount for any application, from high-resolution displays to advanced optoelectronic devices.[2] The alignment layer, a thin film applied to the inner surfaces of the cell's glass substrates, dictates the orientation of the liquid crystal molecules adjacent to it, and this ordering propagates through the bulk of the material.[3][4] Inconsistent or flawed alignment leads to defects, reduced contrast, and unpredictable device performance. This guide provides structured solutions to common challenges encountered during this critical process.

Section 1: Troubleshooting Guide: Common Alignment Problems & Solutions

This section addresses specific issues in a question-and-answer format, focusing on root causes and actionable solutions.

Q1: My cell shows non-uniform brightness and "patchy" domains when viewed under a polarizing microscope. What is the cause?

Answer:

This is a classic sign of inconsistent anchoring energy or a non-uniform pretilt angle across the substrate. The liquid crystal molecules are aligning in slightly different directions in different regions, leading to variations in light transmission.

Root Causes & Solutions:

  • Inconsistent Alignment Layer Coating: If the polyimide (PI) or other alignment material is not spin-coated uniformly, its thickness variations will lead to inconsistent surface properties after rubbing or curing.

    • Solution: Optimize your spin-coating protocol. Ensure the substrate is perfectly clean and flat. Experiment with spin speed and acceleration to achieve a uniform, defect-free film. Verify uniformity with an optical microscope before proceeding.

  • Uneven Mechanical Rubbing: The rubbing process is highly sensitive to mechanical parameters. Variations in pressure or contact between the rubbing cloth and the substrate are a primary cause of non-uniformity.

    • Causality: The mechanical rubbing process creates microscopic grooves and aligns the polymer chains of the polyimide layer.[5] Inconsistent pressure results in areas with stronger or weaker induced anisotropy, leading to variable anchoring energy for the liquid crystal molecules.

    • Solution: Ensure your rubbing machine is properly calibrated. The rubbing roller must be parallel to the substrate stage, and the pressure should be applied evenly across the entire surface. For manual rubbing, practice maintaining consistent pressure and direction. See the table below for typical rubbing parameter adjustments.

  • Contamination: Dust particles, solvent residues, or other impurities on the substrate or in the alignment layer can disrupt the local ordering of the liquid crystal, creating domains with poor alignment.[3][6]

    • Solution: Work in a cleanroom environment (e.g., under a laminar flow hood). Use high-purity solvents for cleaning substrates and preparing solutions. Filter the polyimide solution before spin-coating. After rubbing, use ionized, filtered air to gently blow off any generated particles.

  • Inadequate Curing/Baking: For polyimide alignment layers, incomplete thermal imidization (the process of converting the polyamic acid precursor to polyimide) can result in a soft, unstable surface that does not provide strong, uniform anchoring.[7]

    • Solution: Strictly follow the manufacturer's recommended baking profile (temperature and time). Ensure the oven provides uniform heating. A typical process involves a soft bake to remove solvent followed by a hard bake at higher temperatures (e.g., >180°C) for full imidization.[7]

Decision Tree for Troubleshooting Alignment Defects

This diagram helps diagnose the root cause of common visual defects observed in a liquid crystal cell.

G start Observe LC Cell Under Polarizing Microscope defect_type What is the primary defect type? start->defect_type patchy Patchy Domains / Non-Uniform Brightness defect_type->patchy Non-uniformity lines Sharp Lines / Threads (Disclinations) defect_type->lines Lines points Point-like Defects (Hedgehogs) defect_type->points Points patchy_cause Potential Cause? patchy->patchy_cause lines_cause Potential Cause? lines->lines_cause points_cause Potential Cause? points->points_cause sol_rubbing Solution: Calibrate rubbing pressure/speed. Ensure uniform cloth contact. patchy_cause->sol_rubbing Uneven Rubbing sol_coating Solution: Optimize spin-coating protocol. Filter PI solution. patchy_cause->sol_coating Non-uniform Coating sol_contam Solution: Improve cleanroom practices. Use filtered air post-rubbing. patchy_cause->sol_contam Contamination sol_flow Solution: Fill cell at isotropic temp. Use slower, controlled filling. lines_cause->sol_flow Flow-induced Alignment sol_scratch Solution: Inspect PI layer for scratches. Reduce rubbing pressure. lines_cause->sol_scratch Scratches on Surface sol_dust Solution: Improve substrate cleaning. Work in cleaner environment. points_cause->sol_dust Dust/Impurities sol_quench Solution: Cool slowly from isotropic phase to nematic phase. points_cause->sol_quench Rapid Thermal Quench

Caption: A diagnostic flowchart for identifying the source of alignment issues.

Q2: I see distinct lines or point defects in my cell that don't disappear with time. How can I eliminate them?

Answer:

These features are likely topological defects, also known as disclinations.[8] They represent regions where the liquid crystal director field is discontinuous or changes abruptly. While sometimes generated intentionally for research, they are typically undesirable in display applications as they scatter light and reduce performance.[9]

Root Causes & Solutions:

  • Flow-Induced Alignment During Filling: Filling the cell with the liquid crystal in its nematic phase can cause competing alignments due to capillary flow, leading to the formation of defect lines.

    • Causality: The shear stress from the flowing liquid crystal can temporarily align molecules in the flow direction, which may conflict with the alignment direction enforced by the surface layer. When the flow stops, these conflicting domains meet and form stable defect lines.

    • Solution: Fill the cell at a temperature where the CPMB is in its isotropic phase (a true liquid with no orientational order). Then, cool the cell down slowly and uniformly into the nematic phase. This allows the molecules to align according to the surface anchoring forces without competing influences, minimizing defect formation.[10]

  • Surface Imperfections: Scratches on the alignment layer, even microscopic ones, can act as pinning sites for defects.[3] Similarly, dust particles can nucleate point defects (often called hedgehogs).[9][11]

    • Solution: Handle substrates with extreme care to avoid scratches. Reduce rubbing pressure if you suspect it's damaging the polyimide surface. As mentioned before, stringent cleaning protocols are essential to eliminate particulate contamination.[6]

  • Rapid Cooling (Thermal Quench): Cooling the cell too quickly from the isotropic to the nematic phase can cause different domains to nucleate and grow with random orientations.[10] When these domains meet, they form a dense network of defects.

    • Solution: Use a temperature-controlled hot stage and cool the cell at a slow, controlled rate (e.g., 0.1-1.0 °C/min) through the nematic-isotropic phase transition temperature. This promotes the growth of a single, uniform domain.

Q3: My device requires a specific non-zero pretilt angle, but my measurements are inconsistent or incorrect. How can I control the pretilt?

Answer:

The pretilt angle—the angle the LC director makes with the substrate surface—is a critical parameter for preventing reverse-tilt domains and ensuring fast, uniform switching in many device geometries.[4] Controlling it requires precise manipulation of the alignment layer.

Root Causes & Solutions:

  • Incorrect Rubbing Parameters: For rubbed polyimide layers, the pretilt angle is a direct function of the rubbing strength.[12]

    • Causality: Stronger rubbing tends to force the polyimide chains to lie flatter on the surface, which in turn reduces the pretilt angle of the liquid crystal molecules. Weaker rubbing allows for a more out-of-plane orientation, increasing the pretilt angle.[12]

    • Solution: Systematically vary your rubbing parameters. The key variables are the pile impression (depth the cloth fibers press into the PI), the rotational speed of the rubbing roller, and the translational speed of the substrate. Keep a detailed log and characterize the resulting pretilt angle for each parameter set to create a calibration curve for your system.

    Table 1: Influence of Rubbing Parameters on Pretilt Angle

    Parameter Change Effect on Rubbing Strength Typical Effect on Pretilt Angle
    Pile Impression Increase Stronger Decrease[12]
    Roller Speed Increase Stronger Decrease

    | Substrate Speed | Decrease | Stronger | Decrease |

  • Alignment Layer Material Choice: Different polyimide formulations are designed to induce different pretilt angles (e.g., low pretilt for planar alignment, high pretilt for vertical alignment).

    • Solution: Consult the material datasheet for your polyimide. If you need to achieve an intermediate pretilt angle, you can sometimes use a mixture of a planar (horizontal) and a homeotropic (vertical) polyimide.[12] The pretilt angle can then be tuned by adjusting the concentration ratio of the two materials.[12]

  • Photoalignment Exposure Conditions: For photoalignment layers, the pretilt angle can often be controlled by the angle of incidence of the polarized UV light during exposure (oblique irradiation).

    • Solution: If your setup allows, expose the photoalignment layer with polarized UV light at a specific angle away from the surface normal. The pretilt angle is a function of this exposure angle. This is a non-contact method that offers very precise control.

Section 2: Experimental Protocols

Protocol 1: Planar Alignment via Mechanical Rubbing of Polyimide

This protocol describes the most common method for achieving planar alignment, where the LC director is oriented parallel to the substrate surface.

Workflow Diagram: Mechanical Rubbing Process

G cluster_planar Planar Alignment cluster_tilted Tilted (Pretilt) cluster_homeo Homeotropic Alignment p_base p_lc1 ––– p_lc2 ––– p_lc3 ––– t_base t_lc1 / t_lc2 / t_lc3 / h_base h_lc1 | h_lc2 | h_lc3 |

References

Optimizing the nematic range of liquid crystal mixtures containing 4-Cyanophenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with liquid crystal mixtures containing 4-Cyanophenyl 4-methylbenzoate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of the nematic range. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound, and what are its baseline properties for mixture formulation?

A1: this compound is a calamitic (rod-like) mesogen, a molecule that can exhibit liquid crystal phases.[1] Its structure, featuring a rigid core composed of two phenyl rings linked by an ester group, a polar terminal cyano (-CN) group, and a non-polar methyl (-CH₃) group, is conducive to forming a nematic phase. The strong dipole moment from the cyano group promotes the parallel alignment necessary for the nematic phase.[2]

However, as a single-component system, it has limitations. Its melting point is relatively high, and its nematic range is often not suitable for practical applications which typically require a broad temperature range, including room temperature.[3][4] Therefore, it is almost always used as a component in a mixture to achieve the desired physical properties.

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 32792-42-0[4]
Molecular Formula C₁₅H₁₁NO₂[5]
Molecular Weight 237.25 g/mol [5]
Melting Point 142-143 °C[4]
Boiling Point (Predicted) 411.3 ± 38.0 °C[5]
Density (Predicted) 1.21 ± 0.1 g/cm³[5]

The primary role of this compound in a mixture is often to contribute to a high clearing point and positive dielectric anisotropy, while its high melting point is a key parameter that needs to be suppressed.

Q2: My mixture's melting point is too high, and it crystallizes before I can perform measurements. How do I lower the melting point?

A2: This is one of the most common challenges. A high crystal-to-nematic transition temperature (T_CN) limits the lower end of your nematic range. The most effective strategy to suppress crystallization and lower the melting point is to create a eutectic mixture .

Causality: A eutectic is a mixture of two or more components that melt at a lower temperature than any of the individual components.[3] At the specific eutectic composition, the components crystallize simultaneously from the melt at this minimum temperature. By carefully selecting and proportioning co-components, you can disrupt the molecular packing and lattice energy of this compound, making it harder for the mixture to form a stable crystal lattice, thus depressing the melting point significantly.[3][6]

Troubleshooting Steps:

  • Component Selection: Choose co-components that are structurally similar (e.g., other phenyl benzoates or cyanobiphenyls) but have different non-polar terminal chains (e.g., longer or shorter alkyl chains). This structural difference is key to disrupting crystallization. For example, mixing with longer-chain alkyl cyanobiphenyls can be effective.[7]

  • Formulate a Binary Phase Diagram: Systematically prepare a series of mixtures with varying mole fractions of your chosen co-component (e.g., from 10% to 90% in 10% increments).

  • Characterize Each Mixture: Use Differential Scanning Calorimetry (DSC) to precisely measure the melting point of each mixture upon heating.[8][9]

  • Identify the Eutectic Point: Plot the melting points against the composition. The lowest point on this curve corresponds to the eutectic composition, which will provide the broadest possible nematic range at the lower temperature end.[10]

dot

EutecticMixture cluster_0 Eutectic Formulation Workflow start High Melting Point Observed select Select Structurally Similar Co-components (A, B, etc.) start->select prepare Prepare Series of Binary Mixtures (e.g., 90% A + 10% B, 80% A + 20% B...) select->prepare dsc Measure Melting Points via DSC Analysis prepare->dsc plot Plot Melting Point vs. Composition dsc->plot identify Identify Eutectic Point (Lowest Melting Temperature) plot->identify optimize Optimized Mixture with Depressed Melting Point identify->optimize

Caption: Workflow for creating a eutectic mixture to lower the melting point.

Q3: My mixture becomes an isotropic liquid at too low a temperature. How can I increase the clearing point (T_NI)?

A3: The nematic-to-isotropic transition temperature, or clearing point (T_NI), defines the upper limit of your nematic range. A low clearing point indicates that the orientational order of the liquid crystal phase is easily disrupted by thermal energy.[1]

Causality: The clearing point is directly related to the stability of the mesophase, which is governed by intermolecular forces. Molecules with greater structural rigidity, length, and polarizability tend to have stronger intermolecular attractions, leading to more stable nematic phases and higher clearing points.[2]

Troubleshooting Steps:

  • Introduce More Rigid Components: Add a co-component to the mixture that has a more rigid molecular structure or a higher intrinsic clearing point. Compounds with biphenyl or cyclohexane carboxylate cores are often used for this purpose.[7] The increased rigidity enhances the average molecular anisotropy of the mixture, stabilizing the nematic phase.

  • Utilize Components with Strong Dipoles: While this compound already has a strong dipole, adding other polar compounds can enhance the dipole-dipole interactions that favor parallel alignment. However, be cautious, as this can sometimes promote undesirable smectic phases.

  • Doping with Anisotropic Nanoparticles: In some cases, doping the liquid crystal with a very low concentration (<1 wt%) of highly anisotropic dopants, such as certain nanoparticles, can increase the nematic order and slightly raise the T_NI.[11][12] This is an advanced technique and can also affect other properties like viscosity.[12]

Q4: I am observing an unwanted smectic phase, which is narrowing my useful nematic range. How can I suppress it?

A4: The appearance of a smectic phase (a more ordered liquid crystal phase with layered structures) within your desired nematic range can be problematic, especially for display applications.[13] This often occurs in mixtures of polar (like cyanobiphenyls) and non-polar compounds.[7]

Causality: Smectic phases are promoted by specific molecular interactions that favor layered arrangements, such as strong attractions between the polar heads of molecules and favorable packing of the non-polar tails. Certain molecular shapes and lengths are more prone to forming these layered structures.

Troubleshooting Steps:

  • Introduce Molecular Disruption: Add a component with a branched or bulky lateral group. This steric hindrance disrupts the ability of the molecules to pack efficiently into layers, thereby destabilizing and suppressing the smectic phase in favor of the nematic phase.

  • Adjust Component Ratios: The stability of an induced smectic phase is often highly dependent on the concentration of the components. Systematically varying the mole fractions of your mixture components can often reveal a compositional window where the smectic phase is absent.

  • Avoid Mixing Components with Vastly Different Chain Lengths: While some difference is needed for eutectic behavior, a very long-chain component mixed with a very short-chain one can sometimes lead to micro-segregation that promotes smectic layering.

Troubleshooting

References

Technical Support Center: Minimizing Ion Contamination in 4-Cyanophenyl 4-methylbenzoate Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyanophenyl 4-methylbenzoate based liquid crystals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize and manage ion contamination in your experiments. Ion contamination is a critical factor that can significantly impact the electro-optical performance of liquid crystal devices, leading to issues like image sticking, reduced voltage holding ratio, and altered response times.[1][2] This resource is designed to provide you with the expertise and validated protocols necessary to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding ion contamination in this compound liquid crystals.

Q1: What is ion contamination in liquid crystals and why is it a problem?

A1: Ion contamination refers to the presence of mobile charged species (ions) within the liquid crystal medium. These ions can come from various sources, including the synthesis process, handling, and the components of the liquid crystal cell itself.[3] The presence of these ions is detrimental to the performance of liquid crystal devices, which rely on the precise reorientation of liquid crystal molecules in response to an electric field.[1][4] Mobile ions can drift in the presence of an applied field, leading to a screening effect that weakens the internal electric field experienced by the liquid crystal molecules. This can cause a range of issues, including:

  • Image Sticking: A faint outline of a previously displayed image remains on the screen.[1][5]

  • Reduced Voltage Holding Ratio (VHR): The inability of a pixel to maintain its voltage, leading to flickering and reduced contrast.[1][2]

  • Slower Response Times: The switching speed of the liquid crystal is diminished.[5]

  • Altered Electro-Optical Performance: The overall visual quality of the display is compromised.[1]

Q2: What are the primary sources of ion contamination for this compound?

A2: Ion contamination in this compound, a compound with the chemical formula C15H11NO2[6], can originate from several stages of its lifecycle, from synthesis to device fabrication. The primary sources include:

  • Synthesis and Purification: Residual catalysts, unreacted starting materials, and byproducts from the chemical synthesis of this compound can all act as sources of ions.[3][7] Even with rigorous purification, trace impurities can remain.

  • Handling and Storage: Exposure to atmospheric moisture, solvents, and contaminants from storage containers can introduce ions.

  • Liquid Crystal Cell Components: The alignment layers (often polyimides), sealants, and electrodes (like ITO) used in the construction of a liquid crystal cell can leach ions into the liquid crystal material.[3][8]

  • Degradation: Over time, the liquid crystal material itself can degrade due to factors like exposure to UV light or high temperatures, generating ionic species.[3]

Q3: How can I qualitatively assess if my this compound is contaminated?

A3: A simple qualitative assessment can often be made by observing the electro-optical performance of a test cell. If you observe significant image sticking, a noticeable flickering, or a sluggish response to an applied voltage, it is highly probable that your liquid crystal material has a high concentration of mobile ions. These issues are direct consequences of the electric field screening caused by the movement and accumulation of ions at the electrode surfaces.

Q4: What is the significance of resistivity measurements in determining ion contamination?

A4: Resistivity is a measure of a material's opposition to the flow of electric current. In liquid crystals, the electrical conductivity is primarily due to the movement of ions.[4][9] Therefore, a higher resistivity value indicates a lower concentration of mobile ions and thus, a purer liquid crystal. Measuring the resistivity of your this compound is a quantitative method to assess the level of ion contamination.[1] A significant decrease in resistivity is a clear indicator of increased ion content.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting specific issues related to ion contamination.

Issue 1: Unexpectedly Low Resistivity in Freshly Synthesized this compound

Causality: A low resistivity value in a newly synthesized batch of this compound typically points to insufficient purification. Residual reactants, catalysts, or byproducts from the synthesis are likely present as ionic impurities.

Troubleshooting Workflow:

A workflow for troubleshooting low resistivity.

Detailed Protocol: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include benzene and ligroine.[6]

  • Dissolution: In a clean Erlenmeyer flask, dissolve the synthesized this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling promotes the formation of purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of the solvent.

  • Validation: Measure the resistivity of the purified material to confirm the reduction in ion concentration. Repeat the recrystallization process if necessary.

Issue 2: Gradual Decrease in Device Performance Over Time

Causality: A gradual degradation in the performance of a liquid crystal device, such as worsening image sticking or a decreasing VHR, often indicates an increase in ion concentration over time. This can be due to the leaching of ions from the cell components or the slow degradation of the liquid crystal material itself.

Troubleshooting Decision Tree:

A decision tree for diagnosing performance degradation.

Preventative Measures and Best Practices:
  • Material Selection: Use high-purity alignment layers and sealants that are known to have low ion leaching characteristics. The degree of imidization of polyimide alignment layers can affect resistivity.[8]

  • Proper Curing: Ensure that polyimide alignment layers are fully cured according to the manufacturer's specifications to minimize the diffusion of ionic species into the liquid crystal layer.[8]

  • Controlled Environment: Assemble and seal liquid crystal cells in a cleanroom environment to prevent contamination from dust and atmospheric moisture.

  • Getter Materials: Consider the use of "getter" materials or nanoparticles within the liquid crystal mixture. These materials can trap mobile ions, thereby maintaining a high resistivity over the lifetime of the device.[7][10]

Section 3: Quantitative Analysis of Ion Contamination

A quantitative understanding of ion concentration is crucial for quality control and for diagnosing performance issues.

Measurement of Electrical Resistivity

The DC electrical resistivity is a direct indicator of the ion concentration in the liquid crystal.

Experimental Protocol: Resistivity Measurement
  • Cell Preparation: Fabricate a test cell with a known electrode area (A) and cell gap (d). The electrodes are typically made of Indium Tin Oxide (ITO).

  • Filling: Fill the cell with the this compound sample in a clean environment.

  • Measurement Setup: Connect the cell to a high-resistance meter or a source-measure unit. A simplified circuit for this measurement is shown below.

  • Data Acquisition: Apply a low-frequency AC voltage to avoid ion accumulation at the electrodes, which can affect the measurement. Measure the resulting current. The resistance (R) can then be calculated using Ohm's law.

  • Calculation: The resistivity (ρ) is calculated using the formula:

    ρ = R * (A / d)

Data Interpretation:
Resistivity RangeIon Contamination LevelExpected Device Performance
> 10^12 Ω·cmVery LowExcellent, minimal image sticking or VHR drop.
10^10 - 10^12 Ω·cmLowGood, minor performance degradation may be observable.
< 10^10 Ω·cmHighPoor, significant image sticking and low VHR are likely.

Table 1: Correlation between resistivity, ion contamination, and device performance.

Voltage Holding Ratio (VHR) Measurement

The VHR is a measure of how well a pixel can hold its voltage. It is a very sensitive indicator of ion contamination.

Experimental Protocol: VHR Measurement
  • Apply Voltage Pulse: A voltage pulse is applied to the test cell for a short duration to charge the pixel.

  • Open Circuit: The voltage source is disconnected, and the cell is left in an open-circuit condition.

  • Voltage Decay Measurement: The voltage across the cell is measured over a specific frame time.

  • Calculation: The VHR is calculated as the ratio of the voltage at the end of the frame time to the initial voltage, expressed as a percentage.

A high VHR (typically >98%) indicates a low ion concentration.[11]

Section 4: Advanced Mitigation Strategies

For applications requiring extremely low ion concentrations, advanced techniques may be necessary.

Use of Nanoparticle Dopants for Ion Trapping

Dispersing specific types of nanoparticles in the liquid crystal can be an effective way to reduce the concentration of mobile ions.[10] These nanoparticles can act as "ion traps," adsorbing free ions from the liquid crystal medium.[7][12]

  • Mechanism: Nanoparticles with a high surface area and specific surface chemistries can effectively capture mobile ions.[13] The effectiveness of ion trapping depends on factors like the nanoparticle material, size, and concentration.[1]

  • Caution: It is crucial to use nanoparticles with high ionic purity. Contaminated nanoparticles can themselves become a source of ions, leading to an increase in ion concentration rather than a decrease.[5][14]

References

Technical Support Center: Scaling Up the Synthesis of 4-Cyanophenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyanophenyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, I understand that scaling up a chemical synthesis is not merely about multiplying reagent quantities. It introduces a new set of challenges related to reaction kinetics, heat transfer, mass transport, and product purification. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities successfully.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses common problems encountered during the scale-up of this compound synthesis, focusing on the widely used esterification of 4-cyanophenol with 4-methylbenzoyl chloride.

Issue 1: Reaction Stalls or Incomplete Conversion

Symptoms:

  • TLC or HPLC analysis shows significant amounts of unreacted 4-cyanophenol or 4-methylbenzoyl chloride even after extended reaction times.

  • Yields are consistently lower than those achieved at the lab scale.

Potential Causes & Solutions:

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and "dead zones" where reactants do not come into contact.

    • Causality: The esterification reaction is bimolecular. Its rate is dependent on the collision frequency of the reactant molecules. Poor mixing reduces this frequency, thereby slowing down the reaction.

    • Troubleshooting Protocol:

      • Evaluate Agitation: Assess the reactor's agitator design (e.g., anchor, turbine, pitched blade) and its suitability for the reaction volume and viscosity.

      • Optimize Stirring Speed: Gradually increase the stirring speed while monitoring the reaction progress. Be cautious of creating a vortex that can introduce atmospheric moisture.

      • Baffle Installation: If the reactor design allows, the use of baffles can significantly improve mixing efficiency by disrupting laminar flow.

  • Poor Temperature Control: Exothermic reactions can lead to localized overheating, while endothermic processes might cause the reaction to cool down, both of which can negatively impact the reaction rate and lead to side product formation.

    • Causality: The rate constant of a reaction is exponentially dependent on temperature, as described by the Arrhenius equation. Deviations from the optimal temperature can drastically alter the reaction rate.

    • Troubleshooting Protocol:

      • Monitor Internal Temperature: Use a calibrated internal temperature probe, not just the jacket temperature, to get an accurate reading of the reaction mixture.

      • Controlled Reagent Addition: For highly exothermic reactions, add the more reactive reagent (e.g., 4-methylbenzoyl chloride) portion-wise or via a syringe pump to manage the heat evolution.

      • Jacket Fluid Optimization: Ensure the heating/cooling fluid in the reactor jacket has a sufficient flow rate and temperature range to handle the thermal load of the scaled-up reaction.

  • Catalyst Deactivation or Insufficient Loading: If a catalyst, such as a tertiary amine (e.g., triethylamine) or DMAP (4-dimethylaminopyridine), is used, it may be deactivated by impurities or used in insufficient quantities for the larger scale.

    • Causality: Catalysts provide an alternative, lower-energy reaction pathway. If the catalyst is inactive or present in a sub-stoichiometric amount relative to impurities, the reaction will proceed through the slower, uncatalyzed pathway, leading to incomplete conversion.

    • Troubleshooting Protocol:

      • Verify Catalyst Quality: Use a fresh, unopened container of the catalyst to rule out degradation from improper storage.

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the effect on the reaction rate.

      • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by atmospheric oxygen or moisture.

Issue 2: Formation of Side Products and Impurities

Symptoms:

  • The appearance of unexpected spots on TLC or peaks in HPLC/GC analysis of the crude product.

  • Difficulty in purifying the final product to the desired specification.

Potential Causes & Solutions:

  • Hydrolysis of 4-methylbenzoyl chloride: The presence of water in the reactants or solvent will lead to the formation of 4-methylbenzoic acid.

    • Causality: Acyl chlorides are highly reactive towards nucleophiles, including water. This hydrolysis reaction competes with the desired esterification.

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents and Reagents: Ensure all solvents are dried using appropriate methods (e.g., molecular sieves, distillation) and that the reactants are of high purity and low water content.

      • Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere prevents the ingress of atmospheric moisture.

  • Formation of 4-methylbenzoic anhydride: In the presence of a base, 4-methylbenzoyl chloride can react with the 4-methylbenzoate anion (formed from the hydrolysis product) to generate the anhydride.

    • Causality: The carboxylate anion is a good nucleophile that can attack the electrophilic carbonyl carbon of the acyl chloride.

    • Troubleshooting Protocol:

      • Control Base Addition: If a base is used, add it slowly and at a controlled temperature to minimize side reactions.

      • Stoichiometry: Use a precise stoichiometry of the base. An excess can promote side reactions.

Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product does not crystallize as expected upon cooling or addition of an anti-solvent.

  • The product is an oil or a sticky solid that is difficult to handle.

  • Multiple recrystallization steps are required to achieve the desired purity, leading to significant yield loss.

Potential Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation.

    • Causality: Crystallization is a highly specific process of molecular self-assembly. Impurities with different shapes and polarities can interfere with this process.

    • Troubleshooting Protocol:

      • Aqueous Work-up: Perform an aqueous work-up to remove water-soluble impurities. This typically involves washing the organic layer with a dilute acid (to remove basic impurities), a dilute base (like sodium bicarbonate to remove acidic impurities like 4-methylbenzoic acid)[1][2], and finally with brine.

      • Solvent Selection for Recrystallization: Systematically screen different solvent systems (e.g., ethanol, isopropanol, toluene, heptane, or mixtures) to find the optimal conditions for crystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at all temperatures.

  • Incorrect Solvent Volume: Using too much or too little solvent during crystallization can lead to poor recovery or incomplete purification.

    • Causality: The solubility of a compound is concentration-dependent. Supersaturation is required for crystallization to occur, and this is achieved by cooling a saturated solution or by adding an anti-solvent.

    • Troubleshooting Protocol:

      • Determine Solubility Curve: Experimentally determine the solubility of this compound in the chosen solvent at different temperatures to optimize the solvent volume and cooling profile.

      • Controlled Cooling: Cool the crystallization mixture slowly to allow for the formation of larger, purer crystals. Crash cooling often traps impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most common and industrially viable method is the esterification of 4-cyanophenol with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM) or toluene. This method is generally high-yielding and proceeds under mild conditions.

Q2: How can I effectively monitor the reaction progress at a larger scale?

While TLC is useful for qualitative monitoring, for quantitative analysis at scale, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods. They provide accurate information on the consumption of starting materials and the formation of the product and any side products.

Q3: What are the key safety considerations when scaling up this synthesis?

  • 4-methylbenzoyl chloride: It is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents are flammable. Ensure the reactor is properly grounded to prevent static discharge, and work in an area with adequate ventilation and no ignition sources.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of the acyl chloride and the base. Ensure the reactor's cooling system is adequate to control the temperature and prevent a runaway reaction.

Q4: My final product has a slight yellow tint. What is the likely cause and how can I remove it?

A yellow tint can be due to the presence of colored impurities, possibly from the degradation of reactants or the formation of byproducts.

  • Troubleshooting:

    • Charcoal Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

    • Re-crystallization: A second recrystallization from a different solvent system may be necessary to remove the impurity.

Q5: I am considering a greener synthesis route. Are there any alternatives to using acyl chlorides?

Yes, several greener alternatives exist, although they may require more optimization for scale-up.

  • Fischer Esterification: Direct esterification of 4-cyanophenol with 4-methylbenzoic acid using a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid) and removing the water byproduct is a classic method.[3][4] However, it often requires high temperatures and long reaction times.[5]

  • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to couple the carboxylic acid and the phenol. However, these reagents can be expensive and generate byproducts that need to be removed.

Data & Protocols

Table 1: Recommended Solvent Ratios and Temperature Ranges for Scale-Up
ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Solvent to 4-cyanophenol ratio (v/w) 10-20 mL/g5-10 mL/g
4-methylbenzoyl chloride (equivalents) 1.05 - 1.21.02 - 1.1
Base (equivalents) 1.1 - 1.51.05 - 1.2
Reaction Temperature (°C) 0 to 2510 to 40
Typical Yield (%) 90-98%85-95%
Experimental Protocol: Scaled-Up Synthesis of this compound

Materials:

  • 4-cyanophenol

  • 4-methylbenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet with 4-cyanophenol and anhydrous DCM.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Base Addition: Slowly add triethylamine to the stirred suspension.

  • Acyl Chloride Addition: Add a solution of 4-methylbenzoyl chloride in anhydrous DCM dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel (or perform a liquid-liquid extraction if the reactor is equipped for it).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Visualizations

Diagram 1: General Workflow for Scaled-Up Synthesis

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification A Charge Reactor with 4-Cyanophenol & Solvent B Cool and Add Base A->B C Add 4-Methylbenzoyl Chloride Solution B->C D Reaction Monitoring (HPLC/GC) C->D E Quench Reaction D->E Reaction Complete F Aqueous Washes (Acid, Base, Brine) E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Recrystallization H->I Crude Product J Filtration & Drying I->J K Final Product J->K

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_causes cluster_solutions Start Low Yield or Incomplete Reaction Q1 Check Reaction Monitoring Data (TLC, HPLC) Start->Q1 A1 Unreacted Starting Materials Q1->A1 Yes A2 Side Products Observed Q1->A2 No C1 Poor Mixing A1->C1 C2 Incorrect Temperature A1->C2 C3 Catalyst Issue A1->C3 C4 Moisture Contamination A2->C4 S1 Increase Agitation / Use Baffles C1->S1 S2 Verify Internal Temp / Control Addition Rate C2->S2 S3 Use Fresh Catalyst / Increase Loading C3->S3 S4 Use Anhydrous Reagents / Inert Atmosphere C4->S4

Caption: Troubleshooting flowchart for addressing low yields in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Phase Transitions of 4-Cyanophenyl 4-methylbenzoate: A DSC-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the phase transitions of the liquid crystalline compound 4-Cyanophenyl 4-methylbenzoate. Leveraging Differential Scanning Calorimetry (DSC) as the primary analytical technique, we will explore the thermal behavior of this compound and draw comparisons with its homologous series. This document is intended for researchers, scientists, and drug development professionals who utilize thermal analysis to characterize and understand the physicochemical properties of advanced materials.

Introduction: The Unique World of Liquid Crystals and the Power of DSC

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] These materials, often composed of elongated organic molecules, can flow like a liquid while maintaining a degree of long-range orientational order.[1] This anisotropy is the source of their unique optical and electrical properties, making them indispensable in technologies such as liquid crystal displays (LCDs). The transitions between the crystalline solid, various liquid crystalline mesophases (e.g., nematic, smectic), and the isotropic liquid state are driven by changes in temperature and are accompanied by distinct thermal events.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for studying these phase transitions.[2] It measures the difference in heat flow between a sample and a reference as a function of temperature.[2] Endothermic and exothermic events, such as melting, crystallization, and mesophase transitions, are detected as peaks in the DSC thermogram, providing quantitative information about the transition temperatures and enthalpy changes (ΔH). This data is crucial for constructing phase diagrams and understanding the thermodynamic stability of different phases.

Unveiling the Thermal Profile of this compound

This compound is a calamitic (rod-shaped) liquid crystal. Its molecular structure, featuring a rigid core of two phenyl rings linked by an ester group and a polar cyano (-CN) terminus, is conducive to the formation of liquid crystalline phases. The strong dipole moment of the cyano group promotes the parallel alignment of molecules, a key characteristic of the nematic phase.[3]

To provide a comparative context and infer the likely behavior of this compound, we will examine the well-documented thermal properties of its homologous series, the 4-cyanophenyl 4-alkylbenzoates.

Comparative Analysis: The Influence of Alkyl Chain Length on Phase Transitions

The thermal behavior of liquid crystals is highly sensitive to subtle changes in molecular structure, such as the length of flexible alkyl chains. By analyzing the DSC data of 4-cyanophenyl 4-alkylbenzoates with varying alkyl chain lengths (ethyl, propyl, butyl), we can observe trends that help to contextualize the properties of the methyl derivative.

CompoundAlkyl ChainCr → N/I Transition (°C)N → I Transition (°C)ΔH (Cr → N/I) (kJ/mol)ΔH (N → I) (kJ/mol)
This compound -CH₃142-143Not ReportedNot ReportedNot Reported
4-Cyanophenyl 4-ethylbenzoate -CH₂CH₃Data Not AvailableData Not AvailableData Not AvailableData Not Available
4-Cyanophenyl 4-propylbenzoate -(CH₂)₂CH₃Data Not AvailableData Not AvailableData Not AvailableData Not Available
4-Cyanophenyl 4-butylbenzoate -(CH₂)₃CH₃67-69Data Not AvailableData Not AvailableData Not Available

Note: Specific transition temperatures beyond the melting point and enthalpy values for the homologous series were not available in the searched literature. The melting point for the butyl derivative is provided. The general trend in homologous series of liquid crystals is that melting points and clearing points (N → I transition) can show an alternating (odd-even) effect or a general decrease with increasing chain length after an initial increase.

The general expectation for the 4-cyanophenyl 4-alkylbenzoate series is that the nematic phase stability will be influenced by the length of the alkyl chain. The interplay between the rigid core interactions and the conformational freedom of the alkyl tail dictates the temperature range over which the mesophase is stable.

Beyond DSC: Complementary Analytical Techniques

While DSC is a cornerstone for thermal analysis, a comprehensive understanding of liquid crystal phases requires the use of complementary techniques.

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the identification of liquid crystal mesophases.[1] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of light into two rays with different refractive indices and polarizations. When viewed between crossed polarizers, this birefringence results in characteristic textures that act as fingerprints for different mesophases (e.g., nematic, smectic A, smectic C).[1]

X-Ray Diffraction (XRD)

XRD provides definitive information about the long-range positional and orientational order within a material.[4] In the context of liquid crystals, XRD patterns can distinguish between the ordered layers of smectic phases and the orientationally ordered but positionally disordered nematic phase.[5]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

This protocol is a standard method for the analysis of liquid crystal phase transitions.

Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, PerkinElmer)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity indium standard for calibration

  • Nitrogen gas supply for inert atmosphere

  • Microbalance (± 0.01 mg)

  • This compound sample

Procedure:

  • Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected isotropic clearing point (e.g., 180 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate (10 °C/min) back to the starting temperature.

    • Perform a second heating scan under the same conditions to observe the thermal behavior of the sample with a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram from the second heating scan. Determine the onset and peak temperatures of any endothermic or exothermic transitions. Integrate the area under the peaks to calculate the enthalpy of transition (ΔH).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate Calibrate DSC Weigh Weigh Sample (2-5 mg) Calibrate->Weigh Seal Seal in Al Pan Weigh->Seal Load Load Sample & Reference Seal->Load Purge Purge with N2 Load->Purge Heat1 First Heating Scan Purge->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Analyze Analyze Thermogram Heat2->Analyze Determine Determine T_trans & ΔH Analyze->Determine

Caption: Workflow for DSC analysis of a liquid crystal sample.

Polarized Optical Microscopy (POM)

Objective: To visually identify the mesophases of this compound and their corresponding transition temperatures.

Procedure:

  • Place a small amount of the sample on a clean glass microscope slide and cover with a coverslip.

  • Position the slide on a hot-stage connected to a temperature controller.

  • Place the hot-stage on the polarizing microscope stage between the two crossed polarizers.

  • Heat the sample slowly while observing the changes in the optical texture.

  • Record the temperatures at which transitions between different textures occur.

  • Cool the sample slowly and observe the transitions upon cooling.

POM_Workflow Start Sample on Hot-Stage Heat Heat Sample Start->Heat Observe_Heat Observe Texture Changes Heat->Observe_Heat Record_Heat Record Transition Temps (Heating) Observe_Heat->Record_Heat Cool Cool Sample Record_Heat->Cool Observe_Cool Observe Texture Changes Cool->Observe_Cool Record_Cool Record Transition Temps (Cooling) Observe_Cool->Record_Cool End Identify Mesophases Record_Cool->End

Caption: General workflow for POM analysis of a liquid crystal.

Conclusion

Differential Scanning Calorimetry is an essential technique for the characterization of the thermal properties of liquid crystalline materials like this compound. By providing precise measurements of transition temperatures and enthalpies, DSC allows for a detailed understanding of the phase behavior. While specific DSC data for this compound beyond its melting point is not widely published, a comparative analysis with its homologous series provides valuable insights into the structure-property relationships that govern the formation and stability of its mesophases. For a complete characterization, it is imperative to complement DSC analysis with techniques such as Polarized Optical Microscopy and X-ray Diffraction to unequivocally identify the nature of the observed phases.

References

A Comparative Analysis of Mesomorphic Behavior in Alkyl-Substituted Cyanophenyl Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug development, the nuanced behavior of liquid crystals offers a fertile ground for innovation. Among these, alkyl-substituted cyanophenyl benzoates represent a class of calamitic (rod-shaped) liquid crystals whose mesomorphic properties are exquisitely sensitive to subtle changes in their molecular architecture. This guide provides a comprehensive comparative study of these compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their structure-property relationships, supported by experimental data and protocols. Our exploration will focus on how the length and nature of the terminal alkyl/alkoxy chain dictate the emergence and stability of nematic and smectic phases, providing a predictive framework for the rational design of new liquid crystalline materials.

The Molecular Blueprint: Understanding the Mesogenic Core

The quintessential structure of an alkyl-substituted cyanophenyl benzoate consists of three key components: a rigid core, a polar terminal group, and a flexible alkyl or alkoxy chain.[1] The rigid core, typically composed of two or more phenyl rings linked by an ester group, provides the necessary structural anisotropy for the formation of liquid crystal phases. The terminal cyano (-C≡N) group imparts a strong dipole moment, which enhances the intermolecular forces and promotes the parallel alignment of molecules, a hallmark of the nematic phase.[1] Finally, the flexible alkyl or alkoxy chain at the opposing end of the molecule plays a critical role in modulating the melting point and influencing the type and stability of the mesophases.

The interplay between these three components is what gives rise to the rich and varied mesomorphic behavior observed in this class of compounds. The length and parity (odd or even number of carbon atoms) of the alkyl/alkoxy chain, in particular, have a profound and predictable impact on the transition temperatures and the types of liquid crystal phases that are formed.

The Influence of Alkyl Chain Length: A Homologous Study

To elucidate the effect of the terminal alkyl chain on mesomorphic behavior, we will examine two homologous series: 4-cyanophenyl 4-n-alkylbenzoates and 4-cyanophenyl 4-n-alkoxybenzoates. The systematic variation of the alkyl chain length allows for a clear demonstration of structure-property relationships.

4-Cyanophenyl 4-n-Alkylbenzoates

In this series, a homologous set of compounds with varying alkyl chain lengths (n) on the benzoate moiety is compared. As the alkyl chain length increases, several key trends emerge in the transition temperatures.

Table 1: Transition Temperatures for 4-Cyanophenyl 4-n-Alkylbenzoates

n (Alkyl Chain Length)Melting Point (Tm, °C)Nematic-Isotropic Transition (TNI, °C)Mesophase Range (°C)
193.055.0-
280.047.0-
367.052.0-
458.054.0-
548.052.04
644.554.510
744.056.512.5
847.055.08

Note: Data compiled from various sources. Exact values may vary slightly between different studies.

A key observation from this data is the "odd-even effect" in the nematic-isotropic transition temperatures (TNI).[2][3] Compounds with an odd number of carbon atoms in the alkyl chain tend to have higher TNI values than their even-numbered counterparts.[2] This phenomenon is attributed to the conformation of the alkyl chain. For even-numbered chains, the terminal methyl group is oriented away from the molecular axis, leading to a less ordered nematic phase. Conversely, for odd-numbered chains, the terminal methyl group is oriented more along the molecular axis, contributing to a more stable, and thus higher-temperature, nematic phase.[2]

As the chain length increases, the mesophase range (the temperature window in which the liquid crystal phase exists) generally widens for the lower homologues before narrowing again for the longer chain members. Furthermore, longer alkyl chains tend to promote the formation of more ordered smectic phases at lower temperatures.

4-Cyanophenyl 4-n-Alkoxybenzoates

The introduction of an oxygen atom to form an alkoxy chain has a significant impact on the mesomorphic properties. The oxygen atom's lone pairs of electrons contribute to the polarizability of the molecule and can engage in additional intermolecular interactions.

Table 2: Transition Temperatures for 4-Cyanophenyl 4-n-Alkoxybenzoates

n (Alkoxy Chain Length)Melting Point (Tm, °C)Smectic-Nematic Transition (TSN, °C)Nematic-Isotropic Transition (TNI, °C)
1104.0-107.0
299.0-101.0
388.0-98.0
478.0-105.0
572.0-96.0
669.0-107.0
770.078.095.0
875.085.0108.0

Note: Data compiled from various sources. Exact values may vary slightly between different studies.

Compared to the alkyl series, the alkoxy series generally exhibits higher clearing temperatures and a greater propensity for forming smectic phases. The odd-even effect in TNI is also present in this series. The presence of the ether oxygen increases the overall polarizability of the molecule, leading to stronger intermolecular attractions and, consequently, more stable mesophases. For longer chain lengths (n ≥ 7), a smectic A phase is observed, indicating a higher degree of molecular ordering where the molecules are arranged in layers.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and characterization of alkyl-substituted cyanophenyl benzoates are provided below.

Synthesis of 4-Cyanophenyl 4-Heptylbenzoate

A representative synthesis of a member of the 4-cyanophenyl 4-n-alkylbenzoate series is outlined here, employing the Schotten-Baumann reaction. This method involves the acylation of a phenol with an acid chloride in the presence of a base.

Materials:

  • 4-cyanophenol

  • Heptanoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-cyanophenol (1.0 eq) in a mixture of dichloromethane and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add heptanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash successively with 1 M HCl, water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 4-cyanophenyl 4-heptylbenzoate as a white solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4-cyanophenol 4-cyanophenol Reaction_Vessel Reaction at 0°C to RT 4-cyanophenol->Reaction_Vessel Heptanoyl_chloride Heptanoyl chloride Heptanoyl_chloride->Reaction_Vessel Pyridine_DCM Pyridine in DCM Pyridine_DCM->Reaction_Vessel Quenching Quench with 1M HCl Reaction_Vessel->Quenching 12h Washing Aqueous Washes Quenching->Washing Drying Dry with MgSO4 Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization from Ethanol Concentration->Recrystallization Final_Product 4-Cyanophenyl 4-Heptylbenzoate Recrystallization->Final_Product

Caption: Synthesis of 4-cyanophenyl 4-heptylbenzoate.

Characterization of Mesomorphic Properties

The liquid crystalline properties of the synthesized compounds are characterized using a combination of standard analytical techniques.

Workflow:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes. A small amount of the sample is sealed in an aluminum pan and heated/cooled at a controlled rate (e.g., 10 °C/min).

  • Polarized Optical Microscopy (POM): To visually identify the different liquid crystal phases by observing their unique optical textures. The sample is placed on a hot stage between crossed polarizers and observed as the temperature is varied.

  • X-ray Diffraction (XRD): To determine the molecular arrangement and layer spacing in smectic phases.

References

Introduction: The Role of 4-Cyanophenyl 4-methylbenzoate in Liquid Crystal Technology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of 4-Cyanophenyl 4-methylbenzoate in Modern Display Modes

The advancement of liquid crystal display (LCD) technology is intrinsically linked to the development of novel liquid crystal materials. Among these, this compound stands out as a significant calamitic (rod-shaped) nematic liquid crystal. Its molecular structure, characterized by a rigid core, a flexible alkyl tail, and a polar cyano group, imparts the necessary properties for application in electro-optical devices. The cyano group, in particular, contributes to a positive dielectric anisotropy, a fundamental requirement for the operation of many common LCD modes. This guide provides a comprehensive analysis of the expected performance of this compound when incorporated into three primary display modes: Twisted Nematic (TN), In-Plane Switching (IPS), and Vertical Alignment (VA).

Understanding the Fundamentals: A Review of Core Display Modes

The performance of a liquid crystal material is not absolute; it is defined by its interaction with the architecture of the display mode in which it is employed. Each mode manipulates the orientation of liquid crystal molecules in a unique way to control the passage of light.

Twisted Nematic (TN) Mode

The Twisted Nematic (TN) display is one of the earliest and most common LCD technologies.[1][2] In its off-state (no voltage applied), the liquid crystal molecules are arranged in a 90-degree helical twist between two polarizers that are oriented perpendicular to each other.[3][4] Light from the backlight passes through the first polarizer, is guided by the twisted molecular structure, and exits through the second polarizer, resulting in a bright state.[2][5] When a voltage is applied, the electric field overcomes the twisted structure, aligning the liquid crystal molecules parallel to the field (perpendicular to the glass substrates).[3][4] This breaks the light-guiding effect, and the light is blocked by the second polarizer, creating a dark state.[3]

TN_Mode cluster_off TN Mode: OFF State (Bright) cluster_on TN Mode: ON State (Dark) Light_In_Off Polarized Light In LC_Twist 90° Twisted LC Molecules (Light Guide) Light_In_Off->LC_Twist Light_Out_Off Light Passes Through LC_Twist->Light_Out_Off Light_In_On Polarized Light In LC_Align LC Molecules Aligned (No Twist) Light_In_On->LC_Align Light_Out_On Light Blocked LC_Align->Light_Out_On

Figure 1: Working principle of a Twisted Nematic (TN) display.
In-Plane Switching (IPS) Mode

Developed to overcome the viewing angle limitations of TN displays, In-Plane Switching (IPS) technology arranges the liquid crystal molecules parallel to the glass substrates in the off-state.[6] The electrodes are placed on the same substrate, creating an electric field that is parallel to the glass plates. When voltage is applied, the liquid crystal molecules rotate in the same plane (in-plane) to align with the electric field, allowing light to pass through the polarizers. This horizontal switching mechanism is the key to the superior viewing angles and color reproduction of IPS panels.[6][7]

IPS_Mode cluster_off IPS Mode: OFF State (Dark) cluster_on IPS Mode: ON State (Bright) Light_In_Off Polarized Light In LC_Parallel_Off LC Molecules Parallel to Substrate Light_In_Off->LC_Parallel_Off Light_Out_Off Light Blocked LC_Parallel_Off->Light_Out_Off Light_In_On Polarized Light In LC_Rotated LC Molecules Rotate In-Plane Light_In_On->LC_Rotated Light_Out_On Light Passes Through LC_Rotated->Light_Out_On

Figure 2: Working principle of an In-Plane Switching (IPS) display.
Vertical Alignment (VA) Mode

In Vertical Alignment (VA) displays, the liquid crystal molecules are aligned perpendicularly to the glass substrates in the off-state.[8][9] This vertical alignment, in conjunction with crossed polarizers, effectively blocks light from the backlight, producing a deep black state and exceptionally high contrast ratios.[8][10] When a voltage is applied, the electric field causes the molecules to tilt to a horizontal position, allowing light to pass through and create a bright state.[8][9]

VA_Mode cluster_off VA Mode: OFF State (Dark) cluster_on VA Mode: ON State (Bright) Light_In_Off Polarized Light In LC_Vertical LC Molecules Aligned Vertically Light_In_Off->LC_Vertical Light_Out_Off Light Blocked LC_Vertical->Light_Out_Off Light_In_On Polarized Light In LC_Tilted LC Molecules Tilt Horizontally Light_In_On->LC_Tilted Light_Out_On Light Passes Through LC_Tilted->Light_Out_On

Figure 3: Working principle of a Vertical Alignment (VA) display.

Comparative Performance Analysis

The suitability of this compound for each display mode can be evaluated based on key performance metrics. The inherent properties of the liquid crystal, such as its viscosity, dielectric anisotropy, and elastic constants, will influence these metrics differently within each display architecture.

Performance MetricTwisted Nematic (TN)In-Plane Switching (IPS)Vertical Alignment (VA)
Contrast Ratio Moderate (Typically ~800:1)[7]Good (Typically >1000:1)Excellent (Typically >3000:1)[7][9]
Response Time Very FastModerate to FastSlow to Moderate
Viewing Angle Poor (Significant color and contrast shift)[3][7]Excellent (Up to 178°)[11]Good (Wider than TN, less than IPS)[8][11]
Power Consumption Low[5][12]High (Requires stronger backlight)[13]Moderate
Color Reproduction Limited (Often 6-bit)[7]ExcellentGood to Excellent
In-Depth Discussion
  • Contrast Ratio : VA technology inherently provides the highest static contrast ratio because the vertically aligned molecules in the off-state are highly effective at blocking backlight leakage.[8][9] IPS panels offer a good contrast ratio, while TN panels are generally lower due to the less-than-perfect dark state achieved by untwisting the molecules.[7] The high polarity of this compound can contribute to good alignment and thus support the high contrast potential in VA and IPS modes.

  • Response Time : TN displays are known for their extremely fast response times, making them suitable for high-refresh-rate gaming monitors.[1][3] This is due to the simple twisting and untwisting motion of the liquid crystal molecules. The switching mechanism in IPS and VA modes involves more complex molecular reorientation, which generally leads to slower response times.[14] The viscosity of the liquid crystal mixture containing this compound is a critical factor; lower viscosity will universally improve response times across all modes.[15]

  • Viewing Angle : The in-plane rotation of liquid crystal molecules in IPS displays results in minimal variation in the optical path length at different angles, leading to exceptionally wide and consistent viewing angles.[7] VA displays offer wider viewing angles than TN panels but can exhibit some color and contrast shift when viewed off-axis.[8][10] TN panels have the narrowest viewing angles, a significant drawback of the technology.[3][7] The choice of liquid crystal material has a lesser impact on the viewing angle compared to the fundamental device architecture.

  • Power Consumption : The switching mechanism of IPS requires more energy, and because the electrode structure can block some light transmission, a brighter backlight is often necessary, leading to higher power consumption.[13] TN panels are generally the most energy-efficient due to their simpler design and high transmittance.[5][12]

Experimental Protocols for Performance Verification

To quantitatively assess the performance of this compound in a given display mode, standardized experimental protocols must be followed.

Protocol 1: Contrast Ratio Measurement

The contrast ratio is the ratio of the luminance of the brightest white to the darkest black a display can produce.[16][17]

  • Setup : Place the display cell in a dark room to eliminate ambient light. Use a calibrated photodetector or luminance meter positioned perpendicular to the display surface.

  • Measurement : a. Apply the voltage corresponding to the fully "on" state (brightest white) and record the luminance (L_on). b. Apply the voltage corresponding to the fully "off" state (darkest black) and record the luminance (L_off).

  • Calculation : The contrast ratio (CR) is calculated as: CR = L_on / L_off[16]

Protocol 2: Response Time Measurement

Response time measures how quickly a pixel can change from one gray level to another. The gray-to-gray (GtG) response time is a common metric.

  • Setup : The experimental setup includes a light source (the display's backlight), the liquid crystal cell, a photodetector, an oscilloscope, and a function generator to apply driving voltages.

  • Measurement : a. The function generator applies a square wave voltage to the LC cell, switching it between two desired gray levels. b. The photodetector captures the change in light transmittance and sends the signal to the oscilloscope. c. The rise time (τ_rise) is measured as the time taken for the transmittance to change from 10% to 90% of the final value.[16] d. The fall time (τ_fall) is measured as the time taken for the transmittance to change from 90% to 10% of the initial value.[16]

  • Analysis : The process is repeated for various gray-level transitions to build a complete response time profile.[18]

ResponseTime_Setup Function_Generator Function Generator LC_Cell LC Cell (e.g., with 4-Cyanophenyl 4-methylbenzoate) Function_Generator->LC_Cell Driving Voltage Photodetector Photodetector LC_Cell->Photodetector Transmitted Light Backlight Backlight Backlight->LC_Cell Light Source Oscilloscope Oscilloscope (Data Acquisition) Photodetector->Oscilloscope Electrical Signal

Figure 4: Experimental workflow for measuring liquid crystal response time.
Protocol 3: Viewing Angle Measurement

The viewing angle is defined as the maximum angle at which the display can be viewed with acceptable visual performance, typically defined by a minimum contrast ratio (e.g., 10:1).[11]

  • Setup : The LC cell and luminance meter are mounted on a goniometric system that allows for precise rotation of the cell or the detector in both horizontal and vertical planes.

  • Measurement : a. Measure the contrast ratio at the normal viewing angle (0 degrees), as described in Protocol 1. b. Rotate the display or detector in set increments (e.g., 10 degrees) along the horizontal axis. c. At each angle, repeat the contrast ratio measurement. d. The horizontal viewing angle is the total angle at which the contrast ratio remains above the specified threshold (e.g., 10:1).[11] e. Repeat the process for the vertical axis.

  • Analysis : The data is often plotted as an isocontrast polar plot to visualize the viewing cone of the display.

Conclusion

This compound, as a nematic liquid crystal with positive dielectric anisotropy, is a versatile material suitable for various display applications. However, its ultimate performance is dictated by the display mode in which it is integrated. When prioritizing response time , a TN-based display would be the optimal choice, leveraging the material's ability to switch rapidly. For applications demanding the highest image quality, color fidelity, and wide viewing angles , an IPS display would be superior, though at the cost of higher power consumption. Finally, if the primary requirement is an exceptional contrast ratio and deep black levels , a VA display would be the most effective architecture. The selection of the display mode is therefore a critical engineering decision that must align with the target application's specific performance priorities.

References

A Comparative Guide to Purity Validation of 4-Cyanophenyl 4-methylbenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, scientifically grounded methodology for validating the purity of 4-Cyanophenyl 4-methylbenzoate, a key intermediate in various organic syntheses. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, explain the scientific rationale behind the procedural choices, and compare its performance against alternative analytical techniques. The protocols described herein are designed to establish a self-validating system for ensuring product quality and consistency, adhering to internationally recognized standards.

Introduction: The Critical Role of Purity in Synthesis

This compound (C₁₅H₁₁NO₂) is an ester of significant interest in the synthesis of advanced materials and pharmaceutical compounds. The purity of this intermediate is paramount, as even trace impurities can have profound impacts on the yield, safety, and efficacy of the final product. The most common route of synthesis, the Fischer esterification of 4-cyanophenol and 4-methylbenzoic acid (or its acyl chloride derivative), can introduce several potential impurities.[1] These include unreacted starting materials, by-products from side reactions, and residual solvents.

Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a cornerstone of process understanding and product integrity. HPLC, particularly in its reversed-phase mode, stands as the gold standard for this application due to its high resolving power, sensitivity, and adaptability for quantifying non-volatile organic compounds.

The Primary Analytical Technique: Reversed-Phase HPLC

We will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector. This choice is predicated on the physicochemical properties of this compound and its likely impurities.

  • Why Reversed-Phase? The analyte is a moderately polar organic molecule. RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for separating such compounds based on their hydrophobicity. The main compound will be well-retained and effectively separated from more polar starting materials (4-cyanophenol) and less polar by-products.

  • Why UV Detection? The presence of two aromatic rings in the this compound structure imparts strong ultraviolet (UV) absorbance. This allows for highly sensitive and specific detection, enabling the quantification of impurities even at very low levels.

Predicting the Impurity Profile

A robust analytical method must be capable of separating the main compound from its most probable impurities. Based on the Fischer esterification synthesis, we anticipate:

  • Impurity A: 4-cyanophenol (unreacted starting material)

  • Impurity B: 4-methylbenzoic acid (unreacted starting material/hydrolysis product)

  • Impurity C: Solvents used in synthesis and purification (e.g., Toluene, Diethyl Ether).[2]

The HPLC method must demonstrate specificity by resolving the this compound peak from these and other potential unknowns.

Detailed HPLC Protocol and System Validation

The following protocol is a validated starting point. Method optimization may be required based on the specific impurity profile of a given synthesis batch.

Experimental Workflow: HPLC Purity Validation

Caption: Workflow for HPLC Purity Validation.

Table 1: HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard reversed-phase column providing excellent resolution for moderately polar compounds.
Mobile Phase Acetonitrile (ACN) : Water (65:35 v/v)Provides optimal elution strength for the analyte and separation from polar impurities. Isocratic elution for simplicity and robustness.
Flow Rate 1.0 mL/minEnsures good peak shape and reasonable run time.
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection UV at 254 nmWavelength of high absorbance for the aromatic structure, ensuring high sensitivity.
Injection Volume 10 µLStandard volume for analytical HPLC, balancing sensitivity with potential for peak overload.
Sample Preparation Dissolve 1 mg/mL in AcetonitrileAcetonitrile is a strong solvent for the analyte and is compatible with the mobile phase.
Run Time 20 minutesSufficient to elute the main peak and any potential late-eluting impurities.
System Suitability Testing (SST): The Self-Validating Check

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step mandated by regulatory bodies like the FDA and detailed in pharmacopeias such as the USP.[3][4][5] SST ensures that the system is operating correctly on the day of analysis.[6]

A standard solution of this compound is injected five times, and the following parameters are evaluated.

Table 2: System Suitability Test Acceptance Criteria

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A high tailing factor can indicate column degradation or secondary interactions.[7]
Theoretical Plates (N) > 2000Measures column efficiency. A higher number indicates better separation power.[7]
% RSD of Peak Area ≤ 2.0%Measures the precision of the injector and detector. Ensures reproducible quantification.[6][7]
% RSD of Retention Time ≤ 2.0%Measures the precision of the pump and mobile phase composition. Ensures consistent peak identification.[7]

Only when all SST criteria are met can the analyst proceed with sample analysis. A failed SST requires troubleshooting before re-running the test.[3]

Method Validation according to ICH Q2(R1) Guidelines

To prove an analytical procedure is suitable for its intended purpose, a full validation is required.[8][9] The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard for this process.[10][11]

Validation Workflow based on ICH Q2(R1)

ICH_Validation cluster_specificity Specificity cluster_precision Precision cluster_accuracy Accuracy cluster_range Linearity & Range cluster_sensitivity Sensitivity Specificity Peak Purity (Diode Array Detector) No interference at peak apex Repeatability Repeatability (Intra-day, n=6) %RSD ≤ 2% Intermediate Intermediate Precision (Inter-day, different analyst) %RSD ≤ 2% Repeatability->Intermediate Accuracy Spike/Recovery (3 levels, 3 reps) Recovery 98-102% Linearity Linearity (5 levels, 80-120%) R² ≥ 0.999 Range Range Established from Linearity Linearity->Range LOD LOD (S/N = 3:1) LOQ LOQ (S/N = 10:1) LOD->LOQ

Caption: Key parameters for analytical method validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, it is instructive to compare it with other techniques that could be used for purity assessment.

Table 3: Comparison of Purity Analysis Techniques

TechniquePrincipleProsConsBest Use Case
RP-HPLC-UV Differential partitioningHigh resolution, quantitative, robust, widely availableRequires soluble sample, may not detect non-UV active impuritiesGold standard for routine QC and purity assay
Gas Chromatography (GC-FID) Volatility and partitioning to gas phaseExcellent for volatile impurities (e.g., residual solvents)Requires analyte to be volatile and thermally stable; derivatization may be neededAnalysis of residual solvents and volatile by-products
Nuclear Magnetic Resonance (qNMR) Nuclear spin in a magnetic fieldAbsolute quantification without a specific reference standard, structural infoLower sensitivity than HPLC, complex mixtures are difficult to analyzeOrthogonal method for primary standard characterization
Differential Scanning Calorimetry (DSC) Heat flow change during phase transitionDetects crystalline impurities, provides melting point purityInsensitive to amorphous impurities or those that form solid solutionsAssessing crystalline purity and polymorphism
Mass Spectrometry (LC-MS) Mass-to-charge ratio of ionized speciesHigh specificity and sensitivity, structural identification of unknownsQuantitative analysis is more complex than UV, matrix effects can occurIdentification of unknown impurities and degradants

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of this compound requires a meticulous and scientifically sound approach. The RP-HPLC method detailed in this guide provides a robust, sensitive, and reliable framework for routine quality control. Its performance, underpinned by rigorous System Suitability Testing and full validation according to ICH guidelines, ensures that the analytical data is trustworthy and fit for purpose.

While techniques like GC, qNMR, and DSC offer complementary information and serve as powerful orthogonal methods for in-depth characterization, HPLC remains the unparalleled workhorse for quantitative purity determination in a regulated environment. By implementing this validated HPLC method, researchers and developers can ensure the quality of their synthetic intermediates, leading to more reliable downstream processes and safer final products.

References

A Comprehensive Guide to the Cross-Referencing of Experimental Data for 4-Cyanophenyl 4-methylbenzoate with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the meticulous verification of a compound's identity and purity is paramount. This guide provides an in-depth, technical framework for cross-referencing experimentally obtained data for 4-Cyanophenyl 4-methylbenzoate with established literature values. As Senior Application Scientists, our aim is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity of your research outcomes. This document is structured to provide not just procedural steps, but also the scientific rationale behind these analytical choices, fostering a deeper understanding of the validation process.

The Imperative of Compound Characterization

The synthesis of a target molecule is only the first step in a successful research endeavor. Without rigorous characterization, the validity of any subsequent biological or material science data is compromised. Cross-referencing experimental findings with literature data serves as a critical validation checkpoint, confirming the successful synthesis of the desired compound and providing an initial assessment of its purity. This compound, with its distinct aromatic and functional group moieties, provides an excellent case study for demonstrating these essential analytical workflows.

Experimental & Analytical Protocols

The following section outlines the detailed, step-by-step methodologies for obtaining the key analytical data required for the characterization of this compound. The causality behind the choice of each technique and its parameters is explained to provide a robust, self-validating experimental design.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the esterification of 4-methylbenzoyl chloride with 4-cyanophenol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-cyanophenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or pyridine.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Addition of Acid Chloride: Slowly add 4-methylbenzoyl chloride (1 equivalent) to the reaction mixture at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Physicochemical Characterization

Melting Point Determination:

The melting point is a fundamental physical property that provides a quick and easy assessment of a compound's purity. A sharp melting point range close to the literature value is indicative of a pure substance.

  • Apparatus: Calibrated melting point apparatus.

  • Procedure: A small amount of the crystalline product is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.[1] Each method provides unique information about the connectivity and chemical environment of the atoms within the molecule.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton.

  • Instrument: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

3. Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.

  • Instrument: Mass Spectrometer (e.g., with Electron Ionization - EI).

  • Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Data Comparison and Interpretation

This section provides a comparative analysis of the expected experimental data for this compound against its known literature values and the spectral data of analogous compounds.

Physicochemical Properties
PropertyLiterature ValueExperimental Value
Molecular Formula C₁₅H₁₁NO₂[2]N/A
Molecular Weight 237.25 g/mol [2]To be determined by MS
Melting Point 142-143 °C[2]To be determined
Spectroscopic Data Comparison

The interpretation of the spectra for this compound can be guided by the known spectral features of its constituent parts and similar molecules.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and ester functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Reference Data (cm⁻¹)
C≡N Stretch (Nitrile) ~2230Strong absorption at ~2230 cm⁻¹ is characteristic for nitriles.[3][4]
C=O Stretch (Ester) ~1720-1740Aromatic esters typically show a strong C=O stretch in this region.[4]
C-O Stretch (Ester) ~1270 and ~1100Two distinct C-O stretching bands are expected for the ester linkage.
Aromatic C-H Stretch >3000
Aromatic C=C Stretch ~1600-1450

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra will provide a detailed map of the molecule's structure.

  • ¹H NMR: The spectrum should display signals corresponding to the aromatic protons of both the 4-cyanophenyl and 4-methylbenzoyl moieties, as well as a singlet for the methyl group protons. The aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons are expected to appear as a singlet around δ 2.3-2.5 ppm.[4]

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms. Key expected chemical shifts include the nitrile carbon (~118 ppm), the ester carbonyl carbon (~165-170 ppm), and the methyl carbon (~21-22 ppm).[4] The aromatic carbons will resonate in the typical range of δ 120-155 ppm.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

IonExpected m/zFragmentation Pathway
[M]⁺ 237Molecular Ion
[M-OC₆H₄CN]⁺ 119Loss of the 4-cyanophenoxy radical, forming the 4-methylbenzoyl cation. This is often a prominent peak in the mass spectra of aromatic esters.[5]
[C₇H₄NO]⁺ 119Loss of the p-tolyl radical.
[C₇H₇]⁺ 91Tropylium ion, a common fragment from toluene derivatives.

Visualizing the Workflow and Structure

To further clarify the experimental process and the molecular structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 4-Cyanophenol + 4-Methylbenzoyl Chloride s2 Esterification Reaction s1->s2 s3 Work-up & Purification s2->s3 c1 Melting Point s3->c1 c2 IR Spectroscopy s3->c2 c3 NMR Spectroscopy (¹H & ¹³C) s3->c3 c4 Mass Spectrometry s3->c4 a1 Compare Experimental Data with Literature Values c1->a1 c2->a1 c3->a1 c4->a1 a2 Structure Confirmation & Purity Assessment a1->a2

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Chemical structure of this compound highlighting its key functional moieties.

Conclusion

This guide has provided a comprehensive overview of the essential experimental and analytical procedures for the characterization of this compound. By systematically acquiring and comparing experimental data with literature values, researchers can confidently validate the structure and purity of their synthesized compounds. This rigorous approach to compound characterization is a cornerstone of scientific integrity and is essential for generating reliable and reproducible research data.

References

A Senior Application Scientist's Guide to Benchmarking the Electro-Optical Performance of 4-Cyanophenyl 4-methylbenzoate Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Optical Engineers

Introduction: The Quest for Superior Liquid Crystalline Materials

In the relentless pursuit of next-generation display and photonic technologies, the discovery and characterization of novel liquid crystal (LC) materials are paramount. The performance of any electro-optical device is fundamentally dictated by the physical properties of the LC material at its core. Consequently, a rigorous and standardized benchmarking process is essential to evaluate the potential of new molecules. This guide provides a comprehensive framework for characterizing the electro-optical performance of the nematic liquid crystal 4-Cyanophenyl 4-methylbenzoate. Due to the limited availability of published electro-optical data for this specific compound, we will establish the experimental protocols necessary for its complete characterization. Its performance will be benchmarked against two ubiquitous industry standards: the single-component nematic 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7 , both renowned for their well-defined properties and widespread application in liquid crystal displays (LCDs) and research.[1][2]

This document is structured to serve as both a comparative analysis and a practical laboratory guide. We will dissect the critical electro-optical parameters, present established data for our reference standards, and provide detailed, self-validating experimental protocols to empower researchers to conduct their own robust evaluations.

Section 1: Profile of the Liquid Crystalline Materials

A molecule's structure is the blueprint for its macroscopic properties. The materials selected for this comparison represent archetypes of nematic LCs used in research and commercial applications.

1.1 The Target Compound: this compound

  • Chemical Structure: C₁₅H₁₁NO₂

  • Overview: this compound is a calamitic (rod-shaped) molecule featuring a central benzoate core, a terminal cyano group (-CN), and a methyl group. The cyano group imparts a strong dipole moment, which is crucial for achieving a large dielectric anisotropy.[3] Its basic physical properties, such as a melting point of 142-143°C, are known, but a comprehensive electro-optical profile is not widely available in the literature.[4][5] This guide outlines the necessary procedures to generate this critical dataset.

1.2 Industry Standard 1: 4-Cyano-4'-pentylbiphenyl (5CB)

  • Chemical Structure: C₁₈H₁₉N

  • Overview: 5CB is arguably the most extensively studied single-component liquid crystal.[6] First synthesized in 1972 by George Gray's group, its room-temperature nematic phase (22.5°C to 35.0°C) made it a foundational material for early LCDs.[2][6] Its well-characterized and reproducible properties make it an ideal benchmark for academic and industrial research.[7][8] The molecule's structure consists of a biphenyl core, a flexible pentyl chain, and a polar cyano headgroup.[2]

1.3 Industry Standard 2: E7 Liquid Crystal Mixture

  • Overview: E7 is a eutectic mixture of four different cyanobiphenyl compounds, including 5CB (51%), 7CB (25%), 8OCB (16%), and 5CT (8%).[9] This formulation is designed to provide a broad nematic temperature range (-10°C to 59°C) and stable, high-performance electro-optical characteristics at room temperature.[9][10] Its reliability and exceptional optical modulation capabilities have cemented its role as a gold standard in the display industry.[1][11]

Section 2: Core Electro-Optical Parameters: The Pillars of Performance

The utility of a liquid crystal in a device is quantified by a set of key performance indicators. Understanding the physical origin of these parameters is crucial for interpreting experimental data.

  • Birefringence (Δn): As optically anisotropic materials, LCs exhibit different refractive indices for light polarized parallel (nₑ, extraordinary) and perpendicular (nₒ, ordinary) to the molecular director. Birefringence is the difference, Δn = nₑ - nₒ.[12] A large Δn is often desirable as it allows for the construction of thinner LC cells, leading to faster response times.

  • Dielectric Anisotropy (Δε): This parameter describes the anisotropy of the material's response to an applied electric field. It is defined as Δε = ε∥ - ε⊥, where ε∥ and ε⊥ are the dielectric permittivities parallel and perpendicular to the LC director, respectively.[13] A positive Δε is essential for the standard twisted nematic (TN) display mode, as it causes the rod-like molecules to align with an applied electric field. The magnitude of Δε influences the threshold voltage.[13]

  • Fréedericksz Threshold Voltage (Vth): This is the minimum voltage required to initiate the reorientation of liquid crystal molecules in a cell, overcoming the elastic forces that hold them in their initial alignment.[14] A lower threshold voltage is critical for low-power applications, such as mobile displays. Vth is dependent on the elastic constants of the LC and its dielectric anisotropy.

  • Response Time (τ): This measures the speed at which LC molecules reorient upon the application (rise time, τ_on) or removal (fall time, τ_off) of an electric field.[15] Fast response times are crucial for eliminating motion blur in video applications.[16][17] Response time is influenced by the rotational viscosity of the material, the cell thickness, and the driving voltage.[18]

Section 3: Comparative Performance Data: Establishing the Benchmark

The following table summarizes the well-documented electro-optical properties of the industry standards, 5CB and E7. The primary objective of the protocols outlined in the subsequent section is to populate the corresponding values for this compound.

Parameter This compound 5CB (4-Cyano-4'-pentylbiphenyl) E7 Mixture
Birefringence (Δn) at 589 nm, 20°CTo Be Determined (TBD)~0.18[6]~0.225[19]
Dielectric Anisotropy (Δε) at 1 kHz, 20°CTBD+11.5[7]+13.8[11]
Threshold Voltage (Vth) for a typical cellTBD~1.5 - 2.0 V~1.0 - 1.5 V
Rotational Viscosity (γ₁) at 20°CTBD~77 mPa·s~200 mPa·s
Clearing Point (Tₙᵢ) 142-143 °C[4]35.0 °C[6]59 °C[10]

Section 4: Experimental Protocols for Comprehensive Characterization

The integrity of any comparison rests on the quality and consistency of the experimental methods. The following protocols describe standardized, self-validating procedures for measuring the core electro-optical parameters.

Birefringence (Δn) Measurement via Polarized Transmission

This method relies on measuring the phase difference (retardation) induced in polarized light as it passes through an aligned liquid crystal cell.

Methodology:

  • Cell Preparation: Fabricate a planar-aligned LC cell with a known thickness (d), typically between 5 and 10 µm. The cell consists of two transparent conductive oxide (e.g., ITO) coated glass plates with a rubbed polyimide alignment layer. Fill the cell with the LC material (this compound) via capillary action in its isotropic phase.

  • Optical Setup: Place the LC cell between two crossed polarizers. The director of the LC cell should be oriented at 45° with respect to the transmission axes of both polarizers to achieve maximum light modulation.

  • Data Acquisition: Illuminate the setup with a monochromatic light source (e.g., a He-Ne laser at λ = 632.8 nm).

  • Voltage Sweep: Apply a variable AC voltage (1 kHz sine wave) across the cell and measure the transmitted light intensity (I) as a function of the applied voltage (V) using a photodetector.

  • Analysis: The transmitted intensity will oscillate as the voltage increases and the LC molecules reorient, changing the effective birefringence. The relationship between transmitted intensity and retardation (δ) is given by: I = I₀ sin²(δ/2) The retardation is related to the birefringence by: δ = 2πΔn_eff(V)d / λ By counting the number of transmission maxima and minima, the birefringence (Δn) in the field-off state can be accurately calculated.[19]

Birefringence_Measurement cluster_setup Birefringence Measurement Setup LightSource Monochromatic Light Source Polarizer1 Polarizer (0°) LightSource->Polarizer1 Unpolarized Light LC_Cell LC Cell (Director at 45°) Polarizer1->LC_Cell Linearly Polarized Polarizer2 Analyzer (90°) LC_Cell->Polarizer2 Elliptically Polarized Detector Photodetector Polarizer2->Detector Modulated Intensity Voltage_Source AC Voltage Source Voltage_Source->LC_Cell Applied Voltage

Caption: Workflow for Birefringence (Δn) Measurement.

Dielectric Anisotropy (Δε) Measurement via Capacitance

This technique involves measuring the capacitance of an LC cell in two distinct alignment configurations.[20][21]

Methodology:

  • Cell Preparation: Prepare two types of LC cells with identical, precisely known electrode areas (A) and cell gaps (d):

    • Homogeneous Cell: With planar alignment, where the LC director is parallel to the substrates.

    • Homeotropic Cell: With vertical alignment, where the LC director is perpendicular to the substrates.

  • Capacitance Measurement:

    • Measure the capacitance of the unfilled (empty) cell (C_empty).

    • Fill both cells with this compound.

    • Using an LCR meter (typically at 1 kHz), measure the capacitance of the homogeneous cell. This measurement yields C⊥, as the electric field is perpendicular to the LC director.

    • Measure the capacitance of the homeotropic cell. This measurement yields C∥, as the electric field is parallel to the LC director.

  • Calculation: The dielectric permittivities are calculated using the parallel plate capacitor formula:

    • ε⊥ = (C⊥ / C_empty) * ε₀

    • ε∥ = (C∥ / C_empty) * ε₀ Where ε₀ is the permittivity of free space. The dielectric anisotropy is then simply: Δε = ε∥ - ε⊥

Dielectric_Anisotropy cluster_cells LC Cell Configurations for Δε Measurement cluster_measurement Measurement and Calculation Homogeneous Homogeneous Cell ITO LC Director (→) ITO LCR_Meter LCR Meter Homogeneous->LCR_Meter Measures C⊥ Homeotropic Homeotropic Cell ITO LC Director (↑) ITO Homeotropic->LCR_Meter Measures C∥ Calculation Calculate: ε∥ from Homeotropic Cell ε⊥ from Homogeneous Cell Δε = ε∥ - ε⊥ LCR_Meter->Calculation Threshold_Voltage_Measurement cluster_workflow Threshold Voltage (Vth) Determination OpticalSetup Crossed Polarizer Optical Setup VoltageRamp Apply Slow Voltage Ramp DataAcquisition Record Transmitted Intensity vs. Voltage VoltageRamp->DataAcquisition Analysis Plot Intensity vs. V Identify Onset of Change DataAcquisition->Analysis Vth_Value Threshold Voltage (Vth) Analysis->Vth_Value Determines Vth Response_Time_Measurement cluster_analysis Analysis on Oscilloscope PulseGen Pulse Generator LC_Setup LC Cell in Optical Setup PulseGen->LC_Setup Square Voltage Pulse Oscilloscope Oscilloscope PulseGen->Oscilloscope Channel 1: Voltage Signal Detector Photodetector LC_Setup->Detector Optical Response Detector->Oscilloscope Channel 2: Optical Signal Analysis_Node Measure time for optical signal to change between 10% and 90% levels Oscilloscope->Analysis_Node

References

The Unseen Influence of a Carbon Atom: A Comparative Guide to the Properties of 4-Cyanophenyl Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and drug development, the nuanced interplay of molecular structure and macroscopic properties is a subject of constant investigation. Even seemingly minor alterations to a molecule's architecture can induce profound changes in its physical and chemical behavior. This guide delves into the fascinating world of 4-cyanophenyl benzoates, a class of calamitic (rod-shaped) liquid crystals, to explore the significant impact of alkyl chain length on their material properties. We will provide a comparative analysis of methyl, ethyl, propyl, and butyl 4-cyanophenyl benzoates, supported by experimental data and detailed protocols, to elucidate the structure-property relationships that govern their behavior.

The Decisive Role of the Alkyl Chain: More Than Just a Tail

The 4-cyanophenyl benzoate core provides a rigid, polar framework essential for the formation of liquid crystalline phases. The terminal cyano group (-C≡N) imparts a strong dipole moment, promoting the parallel alignment of molecules necessary for the nematic phase[1]. However, it is the flexible alkyl chain (-CnH2n+1) at the other end of the molecule that fine-tunes the delicate balance of intermolecular forces, ultimately dictating the temperatures at which these materials transition between solid, liquid crystal, and isotropic liquid states.

Longer alkyl chains generally increase the molecule's aspect ratio and enhance van der Waals interactions, which can stabilize the liquid crystalline phase over a broader temperature range. However, this trend is not always linear and can be influenced by the "odd-even" effect, where the orientation of the terminal methyl group affects molecular packing and, consequently, the transition temperatures.

Comparative Analysis of Physicochemical Properties

To quantify the effect of the alkyl chain length, we have compiled the phase transition temperatures for a homologous series of 4-cyanophenyl 4-alkylbenzoates. The data presented in the table below has been aggregated from various sources and represents typical values observed for these compounds.

Compound NameAlkyl Chain (R)Molecular FormulaMelting Point (T_m) (°C)Nematic-Isotropic Transition (T_NI) (°C)
4-Cyanophenyl 4-methylbenzoate-CH₃C₁₅H₁₁NO₂142-143[2]-
4-Cyanophenyl 4-ethylbenzoate-C₂H₅C₁₆H₁₃NO₂Data not consistently availableData not consistently available
4-Cyanophenyl 4-propylbenzoate-C₃H₇C₁₇H₁₅NO₂Data not consistentlyavailableForms a stable nematic phase[1]
4-Cyanophenyl 4-butylbenzoate-C₄H₉C₁₈H₁₇NO₂67-69Nematic phase observed[3]

Note: The absence of a nematic-isotropic transition temperature for the methyl derivative suggests it may not exhibit a liquid crystalline phase under normal conditions. The lack of consistent data for the ethyl and propyl derivatives highlights the need for direct experimental comparison under identical conditions.

The data clearly indicates that increasing the alkyl chain length from methyl to butyl has a pronounced effect on the melting point, significantly lowering it. This is a critical consideration for applications requiring room-temperature liquid crystal behavior.

Experimental Protocols: From Synthesis to Characterization

To provide a practical framework for researchers, we outline the synthesis and characterization of a representative compound from this series, 4-cyanophenyl 4-propylbenzoate.

Synthesis of 4-Cyanophenyl 4-propylbenzoate via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly suitable for substrates that may be sensitive to harsher conditions[4][5].

Materials:

  • 4-Propylbenzoic acid

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-propylbenzoic acid (1 equivalent) and 4-cyanophenol (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, ~0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-cyanophenyl 4-propylbenzoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents R1 4-Propylbenzoic Acid Mix Steglich Esterification R1->Mix R2 4-Cyanophenol R2->Mix Re1 DCC Re1->Mix Re2 DMAP (catalyst) Re2->Mix Re3 DCM (solvent) Re3->Mix Workup Aqueous Workup & Extraction Mix->Workup Purify Column Chromatography Workup->Purify Product 4-Cyanophenyl 4-propylbenzoate Purify->Product

Figure 1: Synthetic workflow for 4-cyanophenyl 4-propylbenzoate.

Characterization of Thermotropic Behavior

The liquid crystalline properties of the synthesized compounds are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC):

DSC is a powerful technique for determining the phase transition temperatures and associated enthalpy changes of a material.

Procedure:

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected isotropic clearing point.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

  • The melting point (solid to liquid crystal/isotropic) and the nematic-isotropic transition temperature will appear as endothermic peaks on the heating thermogram.

DSC_Workflow Sample Sample in DSC Pan Heat1 First Heating Cycle Sample->Heat1 Cool1 First Cooling Cycle Heat1->Cool1 Heat2 Second Heating Cycle Cool1->Heat2 Data Thermogram (Heat Flow vs. Temp) Heat2->Data Analysis Identify Transition Peaks (Tm, T_NI) Data->Analysis

Figure 2: DSC experimental workflow.

Polarized Optical Microscopy (POM):

POM is used to visualize the textures of the liquid crystalline phases, which are characteristic of the type of mesophase.

Procedure:

  • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Heat the slide on a hot stage to the isotropic liquid phase.

  • Cool the sample slowly into the liquid crystalline phase.

  • Observe the sample through a polarized light microscope with crossed polarizers.

  • Nematic phases typically exhibit a threaded or schlieren texture.

  • Record images of the characteristic textures at different temperatures.

Conclusion and Future Directions

This guide has provided a comparative overview of the influence of alkyl chain length on the properties of 4-cyanophenyl benzoates. The presented data and experimental protocols offer a solid foundation for researchers working with these and similar liquid crystalline materials. The clear trend of decreasing melting point with increasing alkyl chain length is a key takeaway for the design of room-temperature liquid crystals.

Future work should focus on obtaining a complete and consistent set of experimental data for the entire homologous series under standardized conditions. Furthermore, exploring the effect of even longer alkyl chains (e.g., pentyl, hexyl, heptyl) would provide a more comprehensive understanding of the structure-property relationships in this important class of materials. The insights gained from such studies will undoubtedly contribute to the development of novel liquid crystal materials with tailored properties for a wide range of applications, from advanced display technologies to innovative drug delivery systems.

References

The Stability Showdown: A Comparative Analysis of Ester-Based vs. Biphenyl-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal technologies, the backbone of the molecular structure is a critical determinant of performance and longevity. Among the diverse classes of liquid crystalline materials, ester-based and biphenyl-based compounds represent two of the most ubiquitous and historically significant families. This guide provides a comprehensive comparative analysis of their stability, offering experimental data and field-proven insights to inform material selection and experimental design.

At the Core: A Structural Overview

The fundamental difference between these two classes lies in their core molecular architecture. Biphenyl-based liquid crystals, exemplified by the iconic cyanobiphenyls, feature two directly linked phenyl rings. This rigid, conjugated core imparts a high degree of molecular order and anisotropy. In contrast, ester-based liquid crystals incorporate an ester linkage (-COO-) between aromatic rings. This linkage, while maintaining a degree of rigidity, introduces a different set of electronic and steric characteristics that significantly influence the material's stability.

Thermal Stability: A Tale of Two Bonds

The thermal stability of a liquid crystal is paramount for applications involving elevated temperatures, such as in certain display technologies and optical sensors. The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Biphenyl-based liquid crystals, particularly those with stable terminal groups like alkyl or alkoxy chains, generally exhibit high thermal stability. The direct carbon-carbon bond between the phenyl rings is robust and requires significant energy to cleave. For instance, the widely used 5CB (4-Cyano-4'-pentylbiphenyl) demonstrates good thermal stability within its mesophase range.

Ester-based liquid crystals, while offering a broad range of mesophases, can be more susceptible to thermal degradation. The ester linkage is a potential weak point, susceptible to hydrolysis and decarboxylation at elevated temperatures. However, the overall stability is highly dependent on the surrounding molecular structure. The presence of bulky side groups or specific terminal chains can enhance the thermal resilience of ester-containing liquid crystals.[1]

Comparative Thermal Stability Data

Liquid Crystal TypeOnset Decomposition Temperature (TGA)Clearing Point (DSC)Reference
4-Cyano-4'-pentylbiphenyl (5CB)~350°C35.3°C[2]
(E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(butoxy)benzoate>300°C254.2°C[2]
4'-[(4-n-butoxyphenyl)diazenyl]biphenyl-4-olNot specified204°C (SmA-I)[1]

Note: The stability and clearing points can vary significantly based on the specific molecular structure and purity.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal sample into a clean TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A typical heating rate is 10°C/min.

    • Temperature Range: Heat the sample from room temperature to a temperature beyond its expected decomposition point (e.g., 600°C).

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset decomposition temperature is typically determined as the temperature at which a significant mass loss begins.

Photochemical Stability: The Impact of UV Radiation

For applications involving exposure to light, such as outdoor displays or light-modulating devices, photochemical stability is a critical parameter. Degradation under ultraviolet (UV) irradiation can lead to a loss of mesophase stability, changes in optical properties, and the generation of ionic impurities.

Biphenyl-based liquid crystals, especially cyanobiphenyls, are known to be susceptible to UV degradation. The cyano group and the aromatic rings can absorb UV radiation, leading to the formation of radicals and subsequent dimerization or polymerization. This degradation can result in a decrease in the clearing point and an increase in conductivity, which is detrimental to display performance.[3]

Ester-based liquid crystals can also undergo photochemical degradation, often through mechanisms like photo-Fries rearrangement or cleavage of the ester bond. However, the stability of ester-based liquid crystals can be highly variable and is influenced by the presence of other functional groups. Some studies have shown that certain ester-containing structures can offer improved UV stability compared to their biphenyl counterparts, particularly when the ester group is not directly conjugated with a UV-absorbing chromophore.

Comparative UV Stability Insights

FeatureBiphenyl-Based (e.g., Cyanobiphenyls)Ester-Based
Primary Degradation Pathway Radical formation, dimerization/polymerization of the biphenyl core and cyano group.Photo-Fries rearrangement, cleavage of the ester linkage.
Consequences of Degradation Decreased clearing point, increased conductivity, yellowing.Loss of mesomorphism, generation of photoproducts that can act as impurities.
Mitigation Strategies Doping with UV stabilizers, use of protective alignment layers.Molecular design to minimize UV absorption near the ester group.
Experimental Protocol: UV-Vis Spectroscopy for Photodegradation Monitoring
  • Sample Preparation: Prepare a dilute solution of the liquid crystal in a UV-transparent solvent (e.g., hexane or acetonitrile).

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before UV exposure.

  • UV Exposure: Irradiate the solution with a UV lamp of a specific wavelength (e.g., 365 nm) for controlled time intervals.

  • Spectral Monitoring: After each irradiation interval, record the UV-Vis spectrum.

  • Data Analysis: Analyze the changes in the absorption spectrum over time. A decrease in the intensity of the main absorption bands and the appearance of new bands can indicate photodegradation. The rate of degradation can be quantified by monitoring the change in absorbance at a specific wavelength.

Electrochemical Stability: Performance Under an Electric Field

In display applications, liquid crystals are subjected to continuous electric fields. Electrochemical stability refers to the material's ability to resist degradation under these conditions. Electrochemical reactions can generate ions, leading to an increased conductivity and a reduced voltage holding ratio (VHR), which can cause image sticking and reduced display lifetime.

The electrochemical stability of both biphenyl and ester-based liquid crystals is highly dependent on their purity. Ionic impurities from the synthesis process can significantly accelerate degradation.

Cyanobiphenyls, while having desirable dielectric properties, can be prone to electrochemical reduction at the cyano group, especially in the presence of impurities. This can lead to the formation of charge-transfer complexes and an increase in ionic conductivity.

Ester-based liquid crystals can be susceptible to electrochemical hydrolysis of the ester linkage, particularly in the presence of water. This process can generate carboxylic acids and alcohols, which can increase the ionic content of the liquid crystal mixture.

Key Considerations for Electrochemical Stability

FactorBiphenyl-Based (e.g., Cyanobiphenyls)Ester-Based
Vulnerable Group Cyano group (reduction)Ester linkage (hydrolysis)
Impact of Impurities Highly sensitive to ionic impurities.Sensitive to water and ionic impurities.
Degradation Products Charge-transfer complexes, radicals.Carboxylic acids, alcohols.
Performance Metric Voltage Holding Ratio (VHR)Voltage Holding Ratio (VHR)
Experimental Protocol: Voltage Holding Ratio (VHR) Measurement
  • Cell Preparation: A liquid crystal cell with a known thickness and electrode area is filled with the liquid crystal material under investigation.

  • Voltage Application: A voltage pulse of a specific amplitude and duration is applied to the cell to align the liquid crystal molecules.

  • Voltage Decay Measurement: After the voltage pulse is removed, the voltage across the cell is monitored over time as it decays due to the leakage current through the liquid crystal.

  • VHR Calculation: The VHR is calculated as the ratio of the voltage remaining across the cell after a certain time (e.g., a frame time in a display) to the initial applied voltage, expressed as a percentage. A high VHR indicates low ionic conductivity and good electrochemical stability.

Causality and Molecular Design Principles

The stability of a liquid crystal is not merely an inherent property of its class but is a direct consequence of its molecular structure.

  • Biphenyls: The rigidity of the biphenyl core contributes to high thermal stability. However, the extended π-conjugation makes it susceptible to UV absorption and subsequent photochemical reactions. The polar cyano group, while providing a large dielectric anisotropy, is an electrochemically active site.

  • Esters: The ester linkage introduces a degree of flexibility and can disrupt the π-conjugation compared to a biphenyl core, which can sometimes lead to improved photochemical stability. However, the ester group itself is a site for potential thermal and electrochemical degradation through hydrolysis.

Diagram: Key Stability Factors

StabilityFactors cluster_biphenyl Biphenyl-Based cluster_ester Ester-Based B_Structure Rigid Biphenyl Core B_Thermal High Thermal Stability (Strong C-C bond) B_Structure->B_Thermal B_Photo UV Susceptibility (Extended π-conjugation) B_Structure->B_Photo B_Electro Electrochemical Activity (Polar Cyano Group) B_Structure->B_Electro E_Structure Ester Linkage (-COO-) E_Thermal Potential Thermal Weak Point (Hydrolysis/Decarboxylation) E_Structure->E_Thermal E_Photo Variable UV Stability (Disrupted Conjugation) E_Structure->E_Photo E_Electro Electrochemical Susceptibility (Hydrolysis) E_Structure->E_Electro

Caption: A comparison of the structural features influencing the stability of biphenyl- and ester-based liquid crystals.

Conclusion: A Matter of Application-Specific Choice

Neither ester-based nor biphenyl-based liquid crystals are universally superior in terms of stability. The optimal choice is intrinsically linked to the specific application and the environmental and operational stresses the material will encounter.

  • For high-temperature applications with minimal UV exposure , highly purified biphenyl-based liquid crystals may be the preferred choice due to their inherent thermal robustness.

  • For applications where photochemical stability is paramount , carefully designed ester-based liquid crystals that minimize UV absorption may offer an advantage.

Ultimately, a thorough understanding of the degradation pathways and rigorous experimental validation are essential for the selection and development of stable and reliable liquid crystal materials for advanced technologies.

References

Safety Operating Guide

Personal protective equipment for handling 4-Cyanophenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Personal Protective Equipment for Handling 4-Cyanophenyl 4-methylbenzoate

Introduction: A Proactive Approach to Safety

As researchers and scientists, our focus is often on the novelty of our work—developing new materials, synthesizing novel compounds, and pushing the boundaries of knowledge. In this pursuit, the compound this compound (CAS No. 32792-42-0, Molecular Formula: C₁₅H₁₁NO₂) presents as a valuable intermediate, likely in fields such as liquid crystal development or materials science.[1][2] However, innovation and safety are inextricably linked. The long-term success of any research program is built on a foundation of rigorous safety protocols that protect its most valuable asset: the scientist.

This guide provides a detailed, field-tested framework for the safe handling of this compound, with a specific focus on the selection and use of Personal Protective Equipment (PPE). While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a robust safety plan can be constructed by analyzing data from structurally similar chemicals, such as other cyanophenyl esters and methyl benzoates.[3][4] This principle of "surrogate safety data" is a cornerstone of proactive chemical hygiene, allowing us to anticipate hazards and implement controls before an incident occurs.

Hazard Assessment: Understanding the "Why" Behind the "What"

The molecular structure of this compound, featuring a benzoate ester and a nitrile group, suggests several potential hazards based on its chemical cousins. Data from compounds like 4-Cyanophenyl 4-n-butylbenzoate and 4-Cyanobenzoic acid indicate a profile of moderate acute toxicity and significant irritation potential.[5][6]

The primary risks associated with handling this solid, crystalline compound are:

  • Skin Irritation/Absorption: Aromatic esters and nitriles can cause skin irritation upon contact.[5][7] Dermal absorption presents a potential route for systemic toxicity.

  • Serious Eye Irritation: As a fine powder, the compound can easily become airborne during transfer and cause severe irritation or damage to the eyes.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[5][6]

  • Acute Toxicity: Analogs are classified as harmful if swallowed, in contact with skin, or inhaled, generally as a Category 4 acute toxin.[5]

This hazard profile dictates that our primary goal is to establish effective barriers to prevent the chemical from coming into contact with our skin, eyes, and respiratory system. PPE is the final, and most personal, of these barriers.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision. The following table summarizes the essential PPE for handling this compound in a laboratory setting.

Protection TypeRecommended EquipmentSpecification / StandardRationale
Eye and Face Protection Safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash/dusting risk.Conforms to European Standard EN166 or OSHA 29 CFR 1910.133.[3][5]Provides a seal around the eyes to protect against fine dust. A face shield offers a secondary, broader barrier for the entire face.[8][9]
Hand Protection Chemical-resistant nitrile gloves.Minimum thickness of 0.11 mm. Inspected for tears or pinholes before each use.[5][10]Nitrile offers excellent chemical resistance to a broad range of solvents, bases, and aromatic compounds, and provides better puncture resistance than latex.[8][11]
Body Protection Fully-buttoned, long-sleeved laboratory coat.Should be made of a material like cotton or a flame-resistant blend (e.g., Nomex®).[10]Protects skin on the arms and torso from incidental contact and minor spills. Avoid synthetic materials like polyester that can melt and adhere to skin in a fire.[10]
Respiratory Protection Generally not required when handling small quantities inside a certified chemical fume hood.For weighing or operations outside a fume hood that may generate dust, a NIOSH-approved N95 or EU-standard FFP1 dust mask is the minimum requirement.[12]The primary engineering control (fume hood) should mitigate inhalation risk. A respirator is a necessary secondary control if dust cannot be contained.

Safe Handling Workflow: A Step-by-Step Protocol

A self-validating protocol ensures that safety checks are integrated into the workflow. Each step is designed to mitigate a specific risk, creating a chain of safe practices from preparation to disposal.

Workflow Diagram

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_post Phase 3: Post-Handling & Cleanup cluster_disposal Phase 4: Disposal Prep1 Designate Work Area (Chemical Fume Hood) Prep2 Assemble All Materials (Chemical, Glassware, Utensils) Prep1->Prep2 Prep3 Don Required PPE (Gloves, Goggles, Lab Coat) Prep2->Prep3 Handle1 Perform Pre-Use Glove Inspection Prep3->Handle1 Handle2 Weigh/Transfer Chemical (Use anti-static weigh boat) Handle1->Handle2 Handle3 Perform Reaction/Procedure Handle2->Handle3 Post1 Quench/Neutralize Reaction (if applicable) Handle3->Post1 Post2 Decontaminate Glassware & Surfaces Post1->Post2 Post3 Segregate Waste Post2->Post3 Disp1 Package & Label Waste Containers Post3->Disp1 Disp2 Remove PPE in Correct Order (Gloves last) Disp1->Disp2 Disp3 Wash Hands Thoroughly Disp2->Disp3

Caption: Logical workflow for handling this compound.

Detailed Methodology

Phase 1: Preparation

  • Designate Work Area: All handling of this compound powder must occur within a certified chemical fume hood to control dust and potential vapors. Ensure the sash is at the lowest practical height.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary glassware, spatulas, and reagents are present and clean. This minimizes traffic in and out of the controlled workspace.

  • Don PPE: Put on your lab coat, followed by safety goggles. Don nitrile gloves just before you are ready to handle the chemical.

Phase 2: Chemical Handling

  • Glove Inspection: Before handling the container, visually inspect your gloves for any signs of degradation, punctures, or tears. This simple check is critical for preventing unnoticed skin exposure.[12]

  • Chemical Transfer: Open the container within the fume hood. When weighing, use a spatula to carefully transfer the solid to a weigh boat or directly into the reaction vessel. Avoid any actions that could create dust clouds, such as dropping or vigorous scooping.

  • Execution of Procedure: Keep all containers with the chemical capped when not in immediate use. Perform all subsequent steps of your procedure within the designated and contained area.

Phase 3: Post-Handling & Cleanup

  • Decontamination: Clean any non-disposable equipment (like spatulas) that came into contact with the chemical. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or acetone), followed by soap and water.

  • Waste Segregation: All disposable items contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) must be placed in a dedicated, sealed hazardous waste container.[3]

Phase 4: Disposal and Personal Hygiene

  • Waste Management: Ensure the hazardous waste container is clearly labeled with the chemical name and associated hazards.[3] Store in a designated satellite accumulation area until collection by environmental health and safety personnel.

  • PPE Removal: Remove PPE in an order that minimizes cross-contamination. Typically, the lab coat is removed first, followed by goggles. Gloves should be the last item removed, using a technique that avoids touching the outer contaminated surface with bare skin.[12]

  • Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[5]

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Action: For a small dry spill within a fume hood, gently cover it with a paper towel and dampen with a suitable solvent to prevent dust from becoming airborne. Carefully sweep up the material and place it in the hazardous waste container.[5]

  • PPE: Do not attempt to clean a spill without the proper PPE as outlined in Section 3.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4]

Conclusion

The responsible use of this compound, like any laboratory chemical, hinges on a deep understanding of its potential hazards and the diligent application of control measures. By internalizing the logic behind each piece of PPE and integrating these safety steps into a routine workflow, researchers can build a resilient safety culture. This proactive stance not only protects individuals but also ensures the integrity and continuity of valuable scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.